molecular formula C9H10O2 B1205846 Methyl 3-methylbenzoate CAS No. 99-36-5

Methyl 3-methylbenzoate

Cat. No.: B1205846
CAS No.: 99-36-5
M. Wt: 150.17 g/mol
InChI Key: CPXCDEMFNPKOEF-UHFFFAOYSA-N
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Description

Methyl 3-methylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69227. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methylbenzoate
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InChI

InChI=1S/C9H10O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3
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InChI Key

CPXCDEMFNPKOEF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC
Source PubChem
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID2059196
Record name Benzoic acid, 3-methyl-, methyl ester
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Molecular Weight

150.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl 3-toluate
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Vapor Pressure

0.16 [mmHg]
Record name Methyl 3-toluate
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CAS No.

99-36-5
Record name Benzoic acid, 3-methyl-, methyl ester
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Foundational & Exploratory

Synthesis of Methyl 3-Methylbenzoate from 3-Methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-methylbenzoate (B1238549) from 3-methylbenzoic acid via Fischer esterification. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines the underlying chemical principles, a detailed experimental protocol, and expected outcomes. All quantitative data is presented in tabular format for clarity and ease of comparison. Additionally, a logical workflow of the synthesis is provided as a Graphviz diagram.

Introduction

Methyl 3-methylbenzoate is an ester compound with applications in flavorings, fragrances, and as an intermediate in the synthesis of more complex organic molecules. The most common and direct method for its preparation is the Fischer esterification of 3-methylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid. This reaction is a reversible process, and to achieve a high yield of the ester, the equilibrium is shifted towards the product side, often by using an excess of one of the reactants, in this case, methanol.[1][2]

Reaction and Mechanism

The overall reaction involves the condensation of 3-methylbenzoic acid and methanol to form this compound and water.

Reaction: 3-Methylbenzoic Acid + Methanol ⇌ this compound + Water

The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the methanol molecule.[1][3] A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Subsequently, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst.

Experimental Protocol: Fischer Esterification of 3-Methylbenzoic Acid

This protocol is based on established methods for Fischer esterification of benzoic acid and its derivatives.

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Methylbenzoic Acid136.15[4]10.0 g0.0734
Methanol32.0430 mL0.741
Concentrated Sulfuric Acid98.081.5 mL-
Diethyl Ether74.12As needed-
5% Sodium Bicarbonate Solution84.01As needed-
Saturated Sodium Chloride Solution-As needed-
Anhydrous Sodium Sulfate (B86663)142.04As needed-

3.2. Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Distillation apparatus

3.3. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, combine 10.0 g of 3-methylbenzoic acid and 30 mL of methanol. Swirl the flask to dissolve the acid.

  • Catalyst Addition: Carefully add 1.5 mL of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of cold water.

    • Rinse the reaction flask with 30 mL of diethyl ether and add this to the separatory funnel.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with 25 mL of 5% sodium bicarbonate solution to neutralize any unreacted acid. Check the aqueous layer with litmus (B1172312) paper to ensure it is basic.

    • Wash the organic layer with 25 mL of saturated sodium chloride solution (brine).

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Decant or filter the dried solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification (Optional): The crude this compound can be further purified by distillation if necessary. Collect the fraction boiling at approximately 215-217 °C.

Data Presentation

Table 1: Physical Properties of Reactant and Product

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
3-Methylbenzoic Acid136.15[4]108-111[4]263[4][5]1.054[5]
This compound150.17N/A215-2171.063[6]

Table 2: Expected Yield Calculation

Molar Mass ( g/mol )Mass (g)Moles
Limiting Reactant: 3-Methylbenzoic Acid136.1510.00.0734
Product: this compound150.1711.020.0734
Theoretical Yield 11.02 g

Note: The actual yield will be lower than the theoretical yield due to the equilibrium nature of the reaction and potential losses during work-up and purification.

Visualizations

Diagram 1: Fischer Esterification Reaction Pathway

Fischer_Esterification reactant1 3-Methylbenzoic Acid protonation Protonation of Carbonyl Oxygen reactant1->protonation reactant2 Methanol reactant2->protonation catalyst H₂SO₄ (catalyst) catalyst->protonation intermediate1 Protonated Carboxylic Acid protonation->intermediate1 nucleophilic_attack Nucleophilic Attack by Methanol intermediate1->nucleophilic_attack intermediate2 Tetrahedral Intermediate nucleophilic_attack->intermediate2 proton_transfer Proton Transfer intermediate2->proton_transfer intermediate3 Protonated Intermediate proton_transfer->intermediate3 elimination Elimination of Water intermediate3->elimination intermediate4 Protonated Ester elimination->intermediate4 deprotonation Deprotonation intermediate4->deprotonation product1 This compound deprotonation->product1 product2 Water deprotonation->product2 catalyst_regen Catalyst Regeneration deprotonation->catalyst_regen

Caption: Reaction mechanism for the Fischer esterification of 3-methylbenzoic acid.

Diagram 2: Experimental Workflow for Synthesis

Synthesis_Workflow start Start: Combine Reactants reflux Reflux with H₂SO₄ Catalyst (1-2 hours) start->reflux workup Work-up: - Add Water and Diethyl Ether - Separate Layers reflux->workup wash1 Wash Organic Layer with 5% NaHCO₃ Solution workup->wash1 wash2 Wash Organic Layer with Saturated NaCl Solution wash1->wash2 dry Dry Organic Layer with Anhydrous Na₂SO₄ wash2->dry evaporate Remove Solvent (Rotary Evaporation) dry->evaporate purify Optional: Purify by Distillation evaporate->purify end End: Obtain Pure This compound evaporate->end If pure enough purify->end

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Considerations

  • 3-Methylbenzoic Acid: Causes serious eye irritation.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from 3-methylbenzoic acid via Fischer esterification is a robust and well-established method. By following the detailed protocol provided in this guide, researchers can reliably produce the desired ester. Careful control of reaction conditions and a thorough work-up procedure are essential for achieving a good yield and high purity of the final product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylbenzoate (B1238549), also known as methyl m-toluate, is an organic compound classified as an ester.[1][2] With the chemical formula C₉H₁₀O₂, it is a derivative of benzoic acid.[1][3] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its chemical reactivity. The information presented is intended for professionals in research, science, and drug development who may utilize this compound as a solvent, fragrance ingredient, or as an intermediate in organic synthesis.[4]

Physical Properties

Methyl 3-methylbenzoate is a clear, colorless to pale yellow liquid at room temperature.[5][6] It is characterized by its insolubility in water but is soluble in organic solvents such as ethanol (B145695) and ether.[5][6][7] A summary of its key physical properties is presented below.

Table 1: Physical Properties of this compound

PropertyValueReference
Appearance Clear, colorless liquid[5]
Molecular Formula C₉H₁₀O₂[1][3]
Molecular Weight 150.17 g/mol [1][2][3]
Boiling Point 221.0 °C @ 760 mmHg[3]
113 °C @ 27 mmHg[5]
Density 1.063 g/mL at 25 °C[5]
1.062 - 1.065 g/cm³ @ 20.00 °C[3]
Refractive Index (n²⁰/D) 1.516[5]
1.515 - 1.517 @ 20.00 °C[3]
Flash Point 95 °C (203 °F)[5]
95.56 °C (204.00 °F) TCC[3]
Water Solubility Insoluble[5]
326.4 mg/L @ 25 °C (estimated)[3]
Vapor Pressure 0.10 mmHg @ 25 °C (estimated)[3]
0.16 mmHg[2]
LogP (o/w) 2.770[3][5]

Chemical Properties and Spectroscopic Data

The chemical identity of this compound is well-established through various identifiers and extensive spectroscopic analysis.

Table 2: Chemical Identifiers

IdentifierValue
CAS Number 99-36-5[1][2]
IUPAC Name This compound[2]
Synonyms Methyl m-toluate, 3-Methylbenzoic acid methyl ester, m-Toluic acid methyl ester[1][2]
InChI Key CPXCDEMFNPKOEF-UHFFFAOYSA-N[8][9]
SMILES CC1=CC(=CC=C1)C(=O)OC[2]

Spectroscopic data is crucial for the structural elucidation and purity assessment of the compound.

Table 3: Spectroscopic Data Summary

TechniqueKey Features and Observed Peaks
¹H NMR Spectra available in CDCl₃. Characteristic peaks for aromatic protons, methyl ester protons, and the ring-substituted methyl protons are observed.[8]
IR Spectroscopy The spectrum shows characteristic absorption bands for C=O stretching of the ester group, C-O stretching, and aromatic C-H vibrations.[9][10]
Mass Spectrometry (MS) The mass spectrum (electron ionization) shows a molecular ion peak corresponding to its molecular weight.[1][11]

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional components: the aromatic ring and the ester group.

  • Aromatic Ring Reactivity (Electrophilic Aromatic Substitution): The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the meta position.[12] A prime example of this reactivity is the nitration reaction, where treatment with a mixture of nitric acid and sulfuric acid yields methyl 3-methyl-5-nitrobenzoate. The reaction is regioselective due to the directing effect of both the methyl (ortho-, para-directing) and the ester (meta-directing) groups.

  • Ester Group Reactivity: The ester functional group is susceptible to nucleophilic attack at the carbonyl carbon. The most common reaction is hydrolysis, which can be catalyzed by either acid or base.[13]

    • Base-catalyzed hydrolysis (Saponification): This reaction is effectively irreversible and yields methanol (B129727) and the corresponding carboxylate salt (sodium 3-methylbenzoate if NaOH is used).

    • Acid-catalyzed hydrolysis: This is a reversible process that yields 3-methylbenzoic acid and methanol. The mechanism is the reverse of the Fischer esterification.[14]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from 3-methylbenzoic acid and methanol using an acid catalyst.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylbenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 1-2 hours). The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the mixture to room temperature, neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification 3_Methylbenzoic_Acid 3-Methylbenzoic Acid Reflux Heat to Reflux (1-2 hours) 3_Methylbenzoic_Acid->Reflux Methanol Methanol (Solvent/Reagent) Methanol->Reflux H2SO4 Conc. H₂SO₄ (Catalyst) H2SO4->Reflux Neutralization Neutralize with NaHCO₃ Reflux->Neutralization Cool Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry & Evaporate Solvent Extraction->Drying Purification Purify via Distillation Drying->Purification Product Pure Methyl 3-Methylbenzoate Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Characterization by Spectroscopy

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Record ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[15]

  • Infrared (IR) Spectroscopy: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum using an FTIR spectrometer.

  • Mass Spectrometry (MS): Introduce a diluted sample of the compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids. Use Electron Ionization (EI) to generate the mass spectrum.

Spectroscopy_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample This compound Sample Prepare_NMR Dissolve in CDCl₃ Sample->Prepare_NMR Prepare_IR Prepare Neat Sample (Salt Plates/ATR) Sample->Prepare_IR Prepare_MS Inject into GC-MS Sample->Prepare_MS Run_NMR Acquire ¹H & ¹³C Spectra Prepare_NMR->Run_NMR NMR_Data Proton & Carbon Environment Data Run_NMR->NMR_Data Structure_Elucidation Structural Confirmation NMR_Data->Structure_Elucidation Run_IR Acquire IR Spectrum Prepare_IR->Run_IR IR_Data Functional Group (C=O, C-O) Data Run_IR->IR_Data IR_Data->Structure_Elucidation Run_MS Electron Ionization (EI) Prepare_MS->Run_MS MS_Data Molecular Weight & Fragmentation Data Run_MS->MS_Data MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic characterization of this compound.

Representative Reaction: Nitration

This protocol details the nitration of an aromatic ester, a representative electrophilic aromatic substitution reaction.[12] The procedure for methyl benzoate (B1203000) is described and is analogous for this compound.

Methodology:

  • Preparation of Nitrating Mixture: In a flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.[16]

  • Reaction Setup: In a separate round-bottom flask, dissolve this compound in concentrated sulfuric acid. Cool this solution in an ice bath to below 10 °C.[16][17]

  • Reagent Addition: While stirring vigorously and maintaining the low temperature, add the cold nitrating mixture dropwise to the ester solution.[16] The temperature should be kept between 5-15 °C.[18]

  • Reaction: After the addition is complete, continue stirring in the ice bath for a short period (e.g., 15 minutes).[18]

  • Isolation: Carefully pour the reaction mixture onto crushed ice. The solid nitrated product will precipitate.[12][18]

  • Purification: Collect the solid product by suction filtration and wash it with cold water. The crude product can be purified by recrystallization, typically from an ethanol/water mixture.[12]

Logical_Relationship_Structure_Spectra cluster_groups Key Structural Features cluster_signals Characteristic Spectroscopic Signals Structure This compound Structure Aromatic_Ring Aromatic Ring (C-H, C=C) Structure->Aromatic_Ring Ester_Group Ester Group (C=O, C-O-CH₃) Structure->Ester_Group Methyl_Group Ring Methyl Group (Ar-CH₃) Structure->Methyl_Group NMR_Signals_C ¹³C NMR: ~167 ppm (C=O) ~130-140 ppm (Ar-C) Structure->NMR_Signals_C MS_Signal MS: m/z = 150 [M]⁺ Structure->MS_Signal determines NMR_Signals_H ¹H NMR: ~7-8 ppm (Ar-H) ~3.9 ppm (O-CH₃) ~2.4 ppm (Ar-CH₃) Aromatic_Ring->NMR_Signals_H correlates to IR_Signals IR: ~1720 cm⁻¹ (C=O) ~1250 cm⁻¹ (C-O) Ester_Group->IR_Signals correlates to Ester_Group->NMR_Signals_H Methyl_Group->NMR_Signals_H

Caption: Relationship between molecular structure and key spectroscopic signals.

References

Methyl 3-methylbenzoate (CAS 99-36-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylbenzoate (B1238549), also known as methyl m-toluate, is an aromatic ester with the chemical formula C₉H₁₀O₂.[1] This colorless liquid possesses a fruity, sweet odor and is utilized in various industrial and research applications.[2][3] It serves as a fragrance and flavoring agent, a solvent in chemical reactions, and a key intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][3] This technical guide provides an in-depth overview of methyl 3-methylbenzoate, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, spectroscopic data, and a summary of its known and potential biological activities based on structurally related compounds.

Chemical and Physical Properties

This compound is characterized by a methyl group and a methyl ester group attached to a benzene (B151609) ring at the meta position relative to each other.[3] It is sparingly soluble in water but miscible with many organic solvents.[2][3] A summary of its key quantitative data is presented in the tables below.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 99-36-5[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [4]
Appearance Clear, colorless liquid[2]
Odor Fruity, sweet[2][3]
Boiling Point 113 °C at 27 mmHg[5]
Density 1.063 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.516
Solubility Insoluble in water
Flash Point 95 °C
Table 2: Spectroscopic Data Summary
Spectroscopic TechniqueKey Peaks/Shifts
¹H NMR (CDCl₃) Signals corresponding to aromatic protons, methyl ester protons, and the methyl group on the benzene ring.
¹³C NMR (CDCl₃) Resonances for the carbonyl carbon, aromatic carbons (with distinct shifts due to substitution), the methyl ester carbon, and the ring-substituted methyl carbon.
Infrared (IR) Characteristic absorptions for C=O stretching of the ester, C-O stretching, and aromatic C-H stretching.
Mass Spectrometry (MS) Molecular ion peak (M⁺) and characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of 3-methylbenzoic acid (m-toluic acid) with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[6][7][8]

Materials:

  • 3-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Dichloromethane (or other suitable extraction solvent)

  • 0.6 M aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Procedure:

  • In a round-bottomed flask, combine 3-methylbenzoic acid and an excess of anhydrous methanol (e.g., for every 1 gram of acid, use approximately 4-8 mL of methanol).[6][8]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., for every 20 mL of methanol, add 1 mL of concentrated H₂SO₄).[6]

  • Add a few boiling chips and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain the reflux for 1-4 hours.[6][7]

  • After reflux, cool the reaction mixture to room temperature.

  • Transfer the cooled mixture to a separatory funnel containing water.

  • Extract the product into an organic solvent like dichloromethane. Shake the funnel, venting frequently, and then separate the organic layer.[8]

  • Wash the organic layer sequentially with water, 0.6 M sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution), and finally with brine.[8]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation to yield pure this compound.[3]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Methylbenzoic Acid + Methanol + H₂SO₄ (cat.) Reflux Reflux (1-4 hours) Reactants->Reflux Heat Extraction Liquid-Liquid Extraction (DCM/Water) Washing Wash with NaHCO₃ and Brine Drying Dry over MgSO₄ Evaporation Solvent Evaporation Distillation Distillation Product Pure Methyl 3-methylbenzoate

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aromatic protons will appear as a complex multiplet in the aromatic region. The singlet for the methyl ester protons (-OCH₃) will be located upfield, and the singlet for the methyl group attached to the benzene ring (-CH₃) will be at a slightly different chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom. The carbonyl carbon of the ester group will have the largest chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents. The methyl ester carbon and the ring-attached methyl carbon will be found at lower chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. A strong absorption band will be observed for the C=O stretch of the ester. Other characteristic bands include C-O stretching and aromatic C-H stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (150.17 g/mol ). The fragmentation pattern can provide further structural information.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation Start Synthesized Methyl 3-methylbenzoate HNMR ¹H NMR Start->HNMR CNMR ¹³C NMR Start->CNMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure_Confirmation Structure Confirmation HNMR->Structure_Confirmation CNMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final Characterized Compound Purity_Assessment->Final

Biological Activity and Drug Development Potential

While this compound itself has not been extensively studied for its specific biological activities in the context of drug development, research on structurally related benzoic acid and benzoate (B1203000) derivatives provides some insights into its potential pharmacological relevance.

  • Antifungal Activity: Derivatives of 3-methyl-4-nitrobenzoic acid have been synthesized and evaluated for their antifungal properties against various Candida strains.[5] Notably, methyl 3-methyl-4-nitrobenzoate demonstrated significant antifungal activity, suggesting that the this compound scaffold could be a starting point for developing new antifungal agents.[5]

  • Anti-sickling Properties: Certain benzoic acid derivatives have been investigated for their ability to prevent the polymerization of sickle hemoglobin, a key pathological event in sickle cell disease. The structure-activity relationship studies in this area indicate that the electronic and steric properties of substituents on the benzene ring are crucial for activity.

  • Cytotoxicity: Studies on methyl benzoate (the parent compound without the 3-methyl group) have evaluated its cytotoxicity against various human cell lines.[9][10][11] These studies provide a baseline for understanding the potential cellular effects of benzoate esters. The toxicity of these compounds appears to be modest, which is a consideration for their use in consumer products and as potential pharmaceutical scaffolds.[10][11]

  • Enzyme Inhibition and Receptor Binding: The biological activity of many small molecules is mediated through their interaction with enzymes or receptors. While there is no specific data for this compound, the general structure of benzoic acid derivatives allows for a wide range of modifications to target specific biological pathways. For instance, some benzoic acid derivatives have been shown to modulate the activity of the proteostasis network, which is implicated in aging and various diseases.[12]

The "magic methyl" effect in drug discovery highlights how the addition of a methyl group can significantly impact a molecule's pharmacological properties, including its binding affinity, metabolic stability, and selectivity.[13] The 3-methyl group in this compound could therefore play a crucial role in its interaction with biological targets.

Further research is warranted to explore the specific biological activities of this compound and its potential as a lead compound in drug discovery programs.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It can cause skin and eye irritation, and may cause respiratory irritation.[2][14] It is harmful if swallowed. When handling this compound, it is essential to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[14] Work should be conducted in a well-ventilated area or a fume hood.[14]

Conclusion

This compound (CAS 99-36-5) is a versatile aromatic ester with established applications in various industries. This technical guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its spectroscopic characteristics. While its specific biological activities in drug development are not yet well-defined, the known activities of structurally related compounds suggest that it may be a valuable scaffold for further investigation in areas such as antifungal and other therapeutic applications. As with any chemical, proper safety precautions must be observed during its handling and use.

References

"1H NMR spectrum of methyl 3-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3-methylbenzoate (B1238549)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-methylbenzoate. It includes a detailed summary of spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecule's proton environments and their corresponding spectral signals.

Spectral Data Summary

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the two methyl groups. The chemical shifts (δ) are influenced by the electronic effects of the methyl and methoxycarbonyl substituents on the benzene (B151609) ring. The quantitative data, compiled from various sources, are summarized in the table below. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl3) and referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Proton Assignment Chemical Shift (δ) / ppm Multiplicity Integration Coupling Constant (J) / Hz
H-2~7.82Singlet (or narrow triplet)1H-
H-4~7.33Triplet1H~7.6
H-5~7.33Multiplet1H-
H-6~7.80Doublet of doublets1H~7.6, ~1.5
O-CH3 (Ester)~3.91Singlet3H-
Ar-CH3 (Aromatic)~2.41Singlet3H-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.[1][2]

Experimental Protocol

This section outlines a standard procedure for acquiring the 1H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.2. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • Insertion and Locking: Insert the sample into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical spectral lines.

  • Acquisition Parameters (Typical for 400 MHz):

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz is typical).

  • Phasing: Manually or automatically phase correct the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Calibration: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the chemical shift of each peak and multiplet.

  • Coupling Constant Measurement: Measure the J-coupling constants for the multiplets.

Visualization of Proton Environments and NMR Signals

The following diagrams illustrate the molecular structure of this compound and the logical relationship between its distinct proton environments and their corresponding signals in the 1H NMR spectrum.

Caption: Molecular structure and 1H NMR signal assignments for this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim Magnetic Field insert->shim acquire Acquire FID (8-16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate analyze Integrate & Analyze Peaks calibrate->analyze

Caption: Experimental workflow for 1H NMR analysis.

References

Technical Guide: 13C NMR Spectral Data for Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) spectral data for methyl 3-methylbenzoate (B1238549). Due to the absence of a publicly available, assigned dataset for methyl 3-methylbenzoate in the conducted research, this document presents data for the closely related isomer, methyl 4-methylbenzoate, as an illustrative example. The experimental protocols and data interpretation workflows described are fully applicable to the analysis of this compound.

Data Presentation

The following table summarizes the 13C NMR spectral data for methyl 4-methylbenzoate , recorded in deuterated chloroform (B151607) (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).[1]

Carbon Atom AssignmentChemical Shift (δ) in ppm
Carbonyl Carbon (C=O)167.1
Aromatic Carbon (C4)143.4
Aromatic Carbon (C2, C6)129.5
Aromatic Carbon (C3, C5)129.0
Aromatic Carbon (C1)127.3
Methoxy Carbon (-OCH3)51.8
Methyl Carbon (-CH3)21.5

Note: The data presented is for methyl 4-methylbenzoate, as a complete, assigned dataset for this compound was not available in the searched sources. The assignments are based on typical chemical shifts for substituted benzene (B151609) derivatives.[1]

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is fundamental for structural elucidation. The following is a typical experimental protocol for analyzing a small organic molecule like this compound.

1. Sample Preparation:

  • Approximately 10-20 mg of the this compound sample is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent.

  • The most common solvent for this type of compound is deuterated chloroform (CDCl3).

  • A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • The solution is then transferred to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments are typically performed on a 200 MHz or 400 MHz NMR spectrometer, which corresponds to a 13C frequency of 50 MHz or 100 MHz, respectively.[1]

  • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl3).

  • The sample is shimmed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR pulse sequence is used.

  • Key acquisition parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 to 4096 (or more, depending on sample concentration) to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0-200 ppm

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software.

  • Processing steps include:

    • Fourier Transformation: To convert the time-domain signal (FID) to a frequency-domain spectrum.

    • Phasing: To correct the phase of the spectral lines.

    • Baseline Correction: To ensure a flat baseline.

    • Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.

Mandatory Visualization

The following diagram illustrates the logical workflow for the acquisition and interpretation of 13C NMR spectral data for a compound such as this compound.

Caption: Workflow for 13C NMR analysis of this compound.

References

In-Depth Technical Guide: FTIR Spectrum Analysis of Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of methyl 3-methylbenzoate (B1238549), tailored for researchers, scientists, and professionals in drug development. It details the vibrational modes, experimental protocols, and a logical workflow for spectral analysis.

Core Analysis: Vibrational Frequency Assignments

The FTIR spectrum of methyl 3-methylbenzoate reveals key functional groups and structural features. The principal absorption bands are summarized in the table below. These assignments are derived from established group frequency correlations and analysis of spectral data for aromatic esters.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3060 - 3030MediumC-H StretchingAromatic (Ar-H)
~2955MediumAsymmetric C-H StretchingMethyl (ester, -OCH₃)
~2925MediumAsymmetric C-H StretchingMethyl (aromatic, -CH₃)
~2850WeakSymmetric C-H StretchingMethyl (ester, -OCH₃)
~1720 Strong C=O Stretching Ester
~1610, ~1590, ~1485Medium-WeakC=C StretchingAromatic Ring
~1450MediumAsymmetric C-H BendingMethyl (-CH₃ and -OCH₃)
~1375Medium-WeakSymmetric C-H BendingMethyl (-CH₃)
~1250 Strong Asymmetric C-O-C Stretching Ester
~1120 Strong Symmetric C-O-C Stretching Ester
~750StrongC-H Out-of-Plane BendingAromatic (meta-disubstituted)

Note: The exact peak positions can vary slightly based on the experimental conditions and instrumentation.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines the methodology for obtaining a high-quality FTIR spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for neat liquid samples.[1]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal[1]

Procedure:

  • Instrument Preparation and Background Scan:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.[2]

    • Acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum.[2]

  • Sample Application:

    • Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[2]

  • Spectrum Acquisition:

    • Initiate the sample scan. For a typical analysis, the following parameters are recommended:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (to improve signal-to-noise ratio)[2]

  • Data Analysis:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Compare the obtained spectrum with reference spectra or the data provided in this guide to confirm the identity and purity of the sample.

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue and prevent cross-contamination.[2]

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of a liquid sample like this compound.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply Liquid Sample to ATR background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_spectrum Process Spectrum (Baseline Correction, etc.) acquire_spectrum->process_spectrum peak_picking Identify Peak Frequencies process_spectrum->peak_picking assign_peaks Assign Vibrational Modes peak_picking->assign_peaks interpretation Interpret Spectrum and Draw Conclusions assign_peaks->interpretation end end interpretation->end End

Caption: Workflow for FTIR analysis of a liquid sample.

Key Spectral Features and Interpretation

The FTIR spectrum of this compound is dominated by several strong absorption bands that are characteristic of aromatic esters.

  • Carbonyl (C=O) Stretching: The most intense and easily identifiable peak is the carbonyl stretch, which appears around 1720 cm⁻¹. The position of this band is indicative of a conjugated ester, where the carbonyl group is attached to the aromatic ring.[3]

  • Carbon-Oxygen (C-O) Stretching: Two strong bands are observed in the 1300-1100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the C-O-C bond of the ester group.[3] The strong absorption at approximately 1250 cm⁻¹ is particularly characteristic.

  • Aromatic and Aliphatic C-H Vibrations:

    • The region above 3000 cm⁻¹ contains the C-H stretching vibrations of the aromatic ring.[4]

    • Just below 3000 cm⁻¹, the C-H stretching vibrations of the methyl groups (both from the ester and the aromatic ring) are observed.[4]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. This includes C-C stretching vibrations of the aromatic ring and C-H bending vibrations. The strong out-of-plane C-H bending vibration around 750 cm⁻¹ is characteristic of a meta-disubstituted benzene (B151609) ring.[3]

References

An In-depth Technical Guide to the Solubility of Methyl 3-Methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 3-methylbenzoate (B1238549), a key intermediate in various chemical syntheses. Understanding its solubility profile is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents qualitative solubility information, a representative table of quantitative solubility, and detailed experimental protocols for solubility determination.

Core Concepts in Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a liquid solute like methyl 3-methylbenzoate, miscibility with the solvent is a key factor. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve in solvents with similar polarity. This compound, an ester with both a nonpolar aromatic ring and a polar ester group, exhibits a range of solubilities in different organic solvents.

Qualitative Solubility Profile

This compound is generally characterized as being soluble in most common organic solvents and poorly soluble or insoluble in water. This is consistent with its chemical structure, which imparts a significant degree of nonpolar character.

  • High Solubility: Expected in aromatic and chlorinated hydrocarbons, ethers, and ketones due to favorable intermolecular interactions.

  • Good Solubility: Expected in alcohols, although the polarity of the alcohol will influence the extent of solubility.

  • Poor Solubility: Expected in highly polar solvents like water and glycerol.

Quantitative Solubility Data
SolventTemperature (°C)Solubility (mole fraction, x₁)Solubility ( g/100 g solvent)
Methanol250.25117.3
400.40250.3
Ethanol250.35194.8
400.50461.5
Acetone25MiscibleMiscible
40MiscibleMiscible
Ethyl Acetate25MiscibleMiscible
40MiscibleMiscible
Toluene25MiscibleMiscible
40MiscibleMiscible
Hexane250.1529.3
400.2865.2

Note: This table is an illustrative example. Actual values should be determined experimentally.

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for accurately determining the solubility of this compound in organic solvents.

Isothermal Shake-Flask Method

This is a widely accepted and reliable method for determining the equilibrium solubility of a compound in a solvent.[1][2][3][4][5]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer

  • Glass vials or flasks with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of an excess of the solute is crucial to ensure that equilibrium is reached and a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to each vial.

  • Equilibration: Seal the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 40 °C). Agitate the mixtures at a constant speed to facilitate dissolution. The equilibration time can vary, but a period of 24 to 72 hours is typically sufficient to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[4]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. To ensure complete separation of the excess solute, centrifugation of the vials may be necessary.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any undissolved micro-droplets.

  • Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method as described below.

Analytical Methods for Concentration Determination

a) Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation.[6][7][8]

  • Accurately weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without loss of the solute.

  • Once all the solvent has been removed, reweigh the vial containing the this compound residue.

  • The mass of the dissolved this compound can be calculated by the difference in weight. The mass of the solvent can be determined by subtracting the mass of the solute from the total mass of the solution.

  • Express the solubility in the desired units (e.g., g/100 g solvent or mole fraction).

b) UV-Vis Spectroscopy

This method is suitable for aromatic compounds like this compound that exhibit UV absorbance.[9][10][11]

  • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan it using a UV-Vis spectrophotometer to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess Methyl 3-Methylbenzoate to vial prep2 Add known amount of solvent prep1->prep2 equilib Agitate at constant temperature (24-72h) prep2->equilib sep1 Cease agitation and allow to settle equilib->sep1 sep2 Centrifuge (optional) sep1->sep2 analysis1 Withdraw supernatant and filter sep2->analysis1 analysis2 Determine concentration (Gravimetric or UV-Vis) analysis1->analysis2

Caption: Experimental workflow for the shake-flask solubility determination method.

analytical_methods cluster_gravimetric Gravimetric Method cluster_uvvis UV-Vis Spectroscopy start Filtered Saturated Solution grav1 Weigh solution start->grav1 uv3 Measure sample absorbance start->uv3 grav2 Evaporate solvent grav1->grav2 grav3 Weigh residue grav2->grav3 grav4 Calculate solubility grav3->grav4 uv1 Determine λmax uv2 Create calibration curve uv1->uv2 uv2->uv3 uv4 Calculate concentration uv3->uv4

Caption: Analytical methods for determining the concentration of the saturated solution.

References

"methyl 3-methylbenzoate stability and storage conditions"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Methyl 3-Methylbenzoate (B1238549)

For professionals in research, science, and drug development, a thorough understanding of the stability and storage requirements of chemical compounds is paramount to ensure experimental accuracy, product integrity, and safety. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 3-methylbenzoate.

Chemical Stability

This compound is a generally stable organic compound under normal handling and storage conditions.[1] However, its stability can be compromised by exposure to specific environmental factors, including heat, moisture, and incompatible materials. The primary degradation pathways for this ester are hydrolysis and oxidation.

1.1. Hydrolytic Stability

As an ester, this compound is susceptible to hydrolysis, a reaction in which the ester bond is cleaved by water to form 3-methylbenzoic acid and methanol.[2][3] This process can be catalyzed by both acids and bases.[3]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down to form a carboxylate salt and methanol.[4] The rate of alkaline hydrolysis is influenced by the solvent system.[5]

1.2. Oxidative Stability

This compound can be degraded by strong oxidizing agents.[1][6][7] Oxidation can potentially target the methyl group on the benzene (B151609) ring or other parts of the molecule, leading to the formation of various degradation products.

1.3. Thermal and Photolytic Stability

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1][6][8] Room temperature is generally acceptable.[8]To minimize the rate of potential degradation reactions.
Atmosphere Store in a well-ventilated area.[1][6][9]To prevent the accumulation of potentially harmful vapors.
Container Keep in a tightly sealed, original container.[1][6][9]To prevent contamination and exposure to moisture and air.
Light Exposure Protect from light.To prevent potential photolytic degradation.

Incompatible Materials and Hazardous Decomposition

To prevent hazardous reactions and degradation, this compound should be stored away from the following:

  • Strong oxidizing agents [1][6][7]

  • Strong bases [6][7]

  • Strong acids

  • Strong reducing agents [6]

Under normal storage conditions, hazardous decomposition is not expected.[1] In the event of a fire, thermal decomposition may produce hazardous products such as carbon monoxide and carbon dioxide.[6]

Experimental Protocols for Stability Assessment

Detailed experimental stability studies for this compound are not widely published. However, a generalized forced degradation study can be conducted to assess its stability profile. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

4.1. General Experimental Workflow

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep_stock->base Expose to Stress Conditions oxidation Oxidation (e.g., 3% H2O2, RT) prep_stock->oxidation Expose to Stress Conditions thermal Thermal Stress (e.g., 80°C) prep_stock->thermal Expose to Stress Conditions photo Photostability (ICH Q1B Guidelines) prep_stock->photo Expose to Stress Conditions sampling Sample at Predetermined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze Samples (e.g., HPLC, LC-MS) sampling->analysis data_analysis Data Analysis (% Degradation, Identify Degradants) analysis->data_analysis cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) parent This compound acid 3-Methylbenzoic Acid parent->acid Hydrolysis methanol Methanol oxidized_ring Oxidized Ring Products parent->oxidized_ring Oxidation oxidized_methyl Oxidized Methyl Group Products

References

Synthesis and Characterization of Methyl m-Toluate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl m-toluate, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document outlines a detailed experimental protocol for its preparation via Fischer esterification, presents its key physicochemical and spectroscopic data in a structured format, and illustrates the overall workflow from synthesis to characterization.

Physicochemical Properties

Methyl m-toluate, also known as methyl 3-methylbenzoate, is a colorless liquid.[1] Its fundamental physical and chemical properties are summarized in Table 1.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms Methyl 3-toluate, m-Toluic acid methyl ester[2]
CAS Number 99-36-5[2][3]
Molecular Formula C₉H₁₀O₂[2][3]
Molecular Weight 150.17 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 95 °C @ 15 mmHg
Refractive Index 1.5140-1.5180 @ 20 °C[1]

Synthesis of Methyl m-Toluate via Fischer Esterification

The most common and efficient method for the synthesis of methyl m-toluate is the Fischer esterification of m-toluic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removal of water as it is formed.

Experimental Protocol

Materials:

  • m-Toluic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine m-toluic acid and an excess of methanol (typically 5-10 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to neutralize any unreacted acid and the catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl m-toluate.

  • Purification (Optional): If necessary, the product can be further purified by distillation under reduced pressure.

Characterization Data

The structure and purity of the synthesized methyl m-toluate can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8m2HAromatic protons (ortho to -COOCH₃)
~7.3m2HAromatic protons (meta and para to -COOCH₃)
3.89s3H-OCH₃ (methyl ester)
2.39s3HAr-CH₃ (aromatic methyl)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~167C=O (ester carbonyl)
~138Aromatic C (quaternary, attached to -CH₃)
~133Aromatic C-H
~130Aromatic C (quaternary, attached to -COOCH₃)
~129Aromatic C-H
~128Aromatic C-H
~126Aromatic C-H
~52-OCH₃ (methyl ester)
~21Ar-CH₃ (aromatic methyl)
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1600, ~1450Medium-StrongAromatic C=C skeletal vibrations
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
150Molecular ion [M]⁺
119[M - OCH₃]⁺
91[M - COOCH₃]⁺ (tropylium ion)

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the synthesis and characterization of methyl m-toluate.

Synthesis_Workflow Reactants m-Toluic Acid + Methanol (H₂SO₄ catalyst) Reaction Fischer Esterification (Reflux) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Solvent Removal (Rotary Evaporation) Workup->Purification Product Methyl m-Toluate Purification->Product

Caption: Synthesis workflow for methyl m-toluate.

Characterization_Workflow Product Synthesized Methyl m-Toluate NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: Characterization workflow for methyl m-toluate.

References

Methyl 3-Methylbenzoate as a Fragrance Ingredient: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylbenzoate (B1238549) is an aromatic ester utilized in the fragrance industry for its characteristic sweet, fruity, and floral odor profile. This technical guide provides an in-depth review of its chemical and physical properties, fragrance characteristics, and a comprehensive evaluation of its safety profile based on available data and read-across from structurally related compounds. Detailed experimental protocols for key safety and analytical assessments are provided, alongside visualizations of metabolic pathways and experimental workflows to support research and development activities. All quantitative data is summarized for ease of comparison.

Chemical and Physical Properties

Methyl 3-methylbenzoate, also known as methyl m-toluate, is a colorless liquid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Methyl m-toluate, 3-Methylbenzoic acid methyl ester[1]
CAS Number 99-36-5[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 221 °C at 760 mmHg
Density ~1.063 g/mL at 25 °C
Vapor Pressure 0.1 mmHg at 25 °C (estimated)
Solubility Insoluble in water

Fragrance Profile

This compound is valued in perfumery for its pleasant aromatic profile.

CharacteristicDescriptionReference
Odor Description Sweet, fruity, with floral undertones[2]
Use in Fragrance Used in various fragrance compositions for perfumes, colognes, and personal care products to enhance the overall scent.[2]

Synthesis of this compound

A standard laboratory-scale synthesis of this compound is achieved via Fischer esterification of 3-methylbenzoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylbenzoic acid (1.0 equivalent), anhydrous methanol (5.0-10.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the crude this compound. Further purification can be achieved by vacuum distillation.

G cluster_synthesis Synthesis of this compound 3_Methylbenzoic_Acid 3-Methylbenzoic Acid Reaction_Vessel Reaction Vessel (Reflux) 3_Methylbenzoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Workup Aqueous Work-up (Neutralization & Extraction) Reaction_Vessel->Workup Purification Purification (Distillation) Workup->Purification Methyl_3_Methylbenzoate This compound Purification->Methyl_3_Methylbenzoate

A simplified workflow for the synthesis of this compound.

Safety Assessment

A comprehensive safety assessment of fragrance ingredients is critical. This section outlines the key toxicological endpoints and provides available data. Due to the limited publicly available data for this compound, a read-across approach utilizing data from structurally similar analogues, such as methyl benzoate (B1203000) and ethyl benzoate, is employed.

Dermal Sensitization

Skin sensitization is a key endpoint for topically applied substances. The potential of a substance to induce skin sensitization is often evaluated using the murine Local Lymph Node Assay (LLNA), which determines the EC3 value (the concentration required to produce a three-fold stimulation of lymphocyte proliferation). The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that can also be used to predict sensitization potential.

Quantitative Data for Structural Analogues

CompoundLLNA EC3 Value (%)DPRA ReactivityReference
Methyl Benzoate >50 (Not a sensitizer)Not Available[3][4]
Ethyl Benzoate Not AvailableNot Available[5][6]

Note: Specific quantitative data for this compound is not publicly available. The data for methyl benzoate suggests a low potential for skin sensitization.

Experimental Protocol: Local Lymph Node Assay (LLNA) - OECD 429
  • Animal Model: Typically, female CBA/J mice are used.

  • Dose Preparation and Application: The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) at a minimum of three concentrations. A volume of 25 µL is applied to the dorsal surface of each ear for three consecutive days. Control animals are treated with the vehicle alone.

  • Proliferation Assessment: On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously. After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Processing and Measurement: A single-cell suspension of lymph node cells is prepared and the DNA is precipitated. The incorporation of ³H-thymidine is measured by a scintillation counter as disintegrations per minute (DPM).

  • Data Analysis: The Stimulation Index (SI) is calculated for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group. The EC3 value is then calculated as the concentration of the test substance required to produce an SI of 3.

Phototoxicity

Phototoxicity is an adverse skin reaction triggered by the combination of a chemical and exposure to light. The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test (OECD 432) is a standard method for its assessment.

Quantitative Data for Structural Analogues

Compound3T3 NRU Phototoxicity Assay (OECD 432)Reference
Methyl Benzoate Not expected to be phototoxic (based on UV/Vis spectra)[7]
Ethyl Benzoate Not expected to be phototoxic (based on UV/Vis spectra)

Note: Specific phototoxicity data for this compound is not publicly available. Based on the assessment of its analogue, methyl benzoate, it is not expected to be phototoxic as it lacks a significant chromophore that absorbs in the UVA/UVB range.

Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Test - OECD 432
  • Cell Culture: Balb/c 3T3 fibroblasts are cultured to form a monolayer in 96-well plates.

  • Treatment: The cells are treated with a range of concentrations of the test substance for a short period (e.g., 1 hour). Two plates are prepared for each set of concentrations.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar UVA radiation, while the other plate is kept in the dark as a control.

  • Incubation and Staining: Following irradiation, the treatment medium is replaced with culture medium, and the cells are incubated for 24 hours. Subsequently, the cells are incubated with Neutral Red, a vital dye that is taken up by viable cells.

  • Measurement and Data Analysis: The amount of Neutral Red absorbed by the cells is quantified by spectrophotometry. The IC50 values (concentration causing 50% reduction in viability) are determined for both the irradiated (+UV) and non-irradiated (-UV) conditions. A Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A PIF greater than 5 is typically indicative of phototoxic potential.[8]

G cluster_fragrance_safety Fragrance Ingredient Safety Assessment Workflow Ingredient Fragrance Ingredient PhysChem Physicochemical Characterization Ingredient->PhysChem Dermal_Sensitization Dermal Sensitization (e.g., LLNA, DPRA) PhysChem->Dermal_Sensitization Phototoxicity Phototoxicity (e.g., OECD 432) PhysChem->Phototoxicity Risk_Assessment Risk Assessment Dermal_Sensitization->Risk_Assessment Phototoxicity->Risk_Assessment Genotoxicity Genotoxicity Genotoxicity->Risk_Assessment Systemic_Toxicity Systemic Toxicity Systemic_Toxicity->Risk_Assessment Safe_Use Determination of Safe Use Levels Risk_Assessment->Safe_Use

A general workflow for the safety assessment of a fragrance ingredient.

Metabolism and Potential Signaling Pathways

The metabolism of benzoate esters in humans is an important consideration for assessing their systemic effects. While specific data on this compound is limited, studies on benzoate metabolism by the human gut microbiome provide relevant insights.

The human gut microbiome is capable of metabolizing benzoates through both aerobic and anaerobic pathways. A key aerobic pathway is the beta-ketoadipate pathway, which proceeds via the formation of protocatechuate.[3][9] This pathway ultimately leads to the degradation of the aromatic ring and the formation of intermediates that can enter central metabolism.

The initial step in the metabolism of this compound in humans is likely the hydrolysis of the ester bond by esterases, primarily in the liver, to form 3-methylbenzoic acid and methanol. The 3-methylbenzoic acid can then be conjugated with glycine (B1666218) and excreted, or it may undergo further metabolism by the gut microbiome.

G cluster_metabolism Proposed Metabolic Pathway of this compound in Humans Methyl_3_Methylbenzoate This compound Hydrolysis Esterase-mediated Hydrolysis Methyl_3_Methylbenzoate->Hydrolysis 3_Methylbenzoic_Acid 3-Methylbenzoic Acid Hydrolysis->3_Methylbenzoic_Acid Methanol Methanol Hydrolysis->Methanol Gut_Microbiome Gut Microbiome Metabolism 3_Methylbenzoic_Acid->Gut_Microbiome Beta_Ketoadipate_Pathway Beta-Ketoadipate Pathway Gut_Microbiome->Beta_Ketoadipate_Pathway Central_Metabolism Intermediates of Central Metabolism Beta_Ketoadipate_Pathway->Central_Metabolism

References

The Role of Methyl 3-Methylbenzoate in Pharmaceutical Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylbenzoate (B1238549), also known as methyl m-toluate, is an aromatic ester that serves as a versatile building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a methyl ester and a methyl group on the benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry. This technical guide provides an in-depth overview of the synthesis of methyl 3-methylbenzoate, its applications in pharmaceutical production with a focus on specific drug examples, and the biological pathways associated with these pharmaceuticals.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the Fischer esterification of 3-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1]

Experimental Protocol: Fischer Esterification of 3-Methylbenzoic Acid

Objective: To synthesize this compound from 3-methylbenzoic acid and methanol.

Materials:

  • 3-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • 0.6 M aqueous sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, combine 3-methylbenzoic acid and an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture to reflux for approximately 45-60 minutes.[2]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

  • Rinse the reaction flask with dichloromethane and add it to the separatory funnel.

  • Extract the this compound into the organic layer by shaking the funnel, venting frequently.

  • Separate the organic layer and wash it sequentially with water, 0.6 M aqueous sodium bicarbonate solution to neutralize the acid catalyst, and finally with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

  • The product can be further purified by distillation.

Quantitative Data

The yield of Fischer esterification can be influenced by reaction conditions. While specific yields for this compound are not extensively reported in readily available literature, similar esterification reactions of benzoic acid derivatives suggest that yields can be optimized to be high. For instance, a patented method for preparing various methyl benzoate (B1203000) compounds reports yields of over 95% under specific catalytic conditions.[3] Another example using concentrated sulfuric acid as a catalyst for the synthesis of methyl benzoate from benzoic acid reports a yield of 87%.[3]

ParameterValueReference
Starting Material3-Methylbenzoic Acid
ReagentMethanol
CatalystConcentrated Sulfuric Acid[2]
Reaction Time45-60 minutes[2]
Reported Yield (similar reactions)87% - >95%[3]

Applications in Pharmaceutical Production

This compound and its direct precursor, 3-methylbenzoic acid, are key starting materials for several pharmaceutical compounds.

Synthesis of DEET (N,N-Diethyl-3-methylbenzamide)

One of the most well-known applications of the 3-methylbenzoic acid structure is in the synthesis of N,N-Diethyl-3-methylbenzamide (DEET), a widely used insect repellent. The synthesis involves the conversion of 3-methylbenzoic acid to its acyl chloride, which is then reacted with diethylamine. While this synthesis starts from the carboxylic acid, this compound can be readily hydrolyzed to 3-methylbenzoic acid, making it a closely related precursor.

Experimental Workflow for DEET Synthesis

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 3-Methylbenzoic_Acid 3-Methylbenzoic Acid 3-Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride 3-Methylbenzoic_Acid->3-Methylbenzoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->3-Methylbenzoyl_Chloride Reagent DEET DEET (N,N-Diethyl-3-methylbenzamide) 3-Methylbenzoyl_Chloride->DEET Reaction Diethylamine Diethylamine Diethylamine->DEET Reagent

Synthetic pathway for DEET from 3-methylbenzoic acid.
Mechanism of Action of DEET

DEET's repellent effect is primarily mediated through its interaction with the insect olfactory system. It is thought to act on odorant receptors (ORs) on the antennae of insects like mosquitoes.[4] The binding of DEET to these receptors can either block the detection of attractant molecules like lactic acid and carbon dioxide emitted by humans or create a repulsive sensory signal.[3]

G DEET DEET Odorant_Receptor Insect Odorant Receptor (ORx-Orco complex) DEET->Odorant_Receptor Binds to Olfactory_Sensory_Neuron Olfactory Sensory Neuron Odorant_Receptor->Olfactory_Sensory_Neuron Activates/Modulates Signal_to_Brain Repulsive Signal to Insect Brain Olfactory_Sensory_Neuron->Signal_to_Brain Transmits Host_Seeking_Behavior Inhibition of Host-Seeking Behavior Signal_to_Brain->Host_Seeking_Behavior

Simplified signaling pathway of DEET's repellent action.
Role in the Synthesis of Dopamine (B1211576) Receptor Antagonists

The 3-methylbenzoyl moiety is present in some pharmaceutical candidates, such as Trazpiroben, a dopamine D2/D3 receptor antagonist that was under development for gastroparesis.[5] While the direct use of this compound in its synthesis is not explicitly detailed in public literature, its structure makes it a plausible starting material for the synthesis of the 3-methylbenzoyl portion of such molecules.

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. They are coupled to inhibitory G proteins (Gi/o), which, upon activation by an agonist like dopamine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequent downstream signaling effects. An antagonist would block this action.

G cluster_0 Dopamine D2/D3 Receptor Signaling Dopamine Dopamine D2_D3_Receptor Dopamine D2/D3 Receptor Dopamine->D2_D3_Receptor Binds & Activates Gi_Go_Protein Gi/o Protein D2_D3_Receptor->Gi_Go_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Go_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion of ATP to ATP ATP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Leads to Antagonist D2/D3 Antagonist (e.g., Trazpiroben) Antagonist->D2_D3_Receptor Blocks Dopamine Binding

Dopamine D2/D3 receptor antagonist signaling pathway.
Other Potential Pharmaceutical Applications

The chemical scaffold of this compound and its derivatives is of interest in various therapeutic areas. For example, derivatives such as methyl 3-amino-4-methylbenzoate are crucial intermediates in the synthesis of targeted cancer therapies like Nilotinib and Imatinib.[6] This highlights the importance of the substituted benzoate structure in the development of kinase inhibitors.

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis via Fischer esterification and its utility as a precursor for a range of molecules, from well-established products like DEET to complex drug candidates, underscore its importance in drug discovery and development. The continued exploration of its derivatives is likely to lead to the discovery of novel therapeutic agents for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for Using Methyl 3-Methylbenzoate as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, precision and accuracy are paramount. The use of an internal standard (IS) is a widely accepted technique to correct for variations in sample injection volume, instrument response, and sample preparation. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples. By comparing the peak area of the analyte to the peak area of the internal standard, a more robust and reproducible quantification can be achieved.

This document provides detailed application notes and protocols for the use of methyl 3-methylbenzoate (B1238549) as an internal standard in GC-MS applications. Methyl 3-methylbenzoate is a suitable internal standard for the analysis of a variety of volatile and semi-volatile organic compounds, particularly other aromatic esters and compounds of similar polarity and volatility.

Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation.

PropertyValue
Chemical Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Boiling Point 213-214 °C
Density 1.063 g/cm³
Solubility Soluble in common organic solvents (e.g., methanol (B129727), ethanol, dichloromethane, hexane).
CAS Number 99-36-5

Rationale for Use as an Internal Standard

This compound is a suitable internal standard for GC-MS analysis due to the following characteristics:

  • Chemical Inertness: It is chemically stable and does not react with the analytes of interest or the sample matrix under typical GC-MS conditions.

  • Chromatographic Behavior: As an aromatic ester, it exhibits good chromatographic peak shape and is well-resolved from many common analytes on standard non-polar and mid-polar capillary columns.

  • Mass Spectrum: It produces a distinct and reproducible mass spectrum upon electron ionization, with characteristic fragments that can be used for quantification.

  • Commercial Availability: It is readily available in high purity from various chemical suppliers.

  • Not Naturally Ubiquitous: It is not a compound that is commonly found in high concentrations in many biological or environmental samples, reducing the risk of interference.

Experimental Protocols

Preparation of Stock and Working Solutions

4.1.1. Internal Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 100 mg of pure this compound into a 100 mL volumetric flask.

  • Dissolve the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Store the stock solution in a tightly sealed container at 4°C.

4.1.2. Internal Standard Working Solution (e.g., 10 µg/mL)

  • Pipette 1.0 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the same solvent used for the stock solution.

  • This working solution will be added to all samples and standards. The final concentration in the sample should be similar to the expected concentration of the analyte.

4.1.3. Calibration Standards

  • Prepare a stock solution of the analyte(s) of interest.

  • Perform serial dilutions of the analyte stock solution to create a series of calibration standards at different concentrations.

  • Add a constant volume of the internal standard working solution to each calibration standard. For example, add 100 µL of the 10 µg/mL IS working solution to 900 µL of each calibration standard to achieve a final IS concentration of 1 µg/mL.

Sample Preparation

The following is a general protocol for sample preparation. The specific steps may need to be optimized based on the sample matrix.

  • Accurately weigh or measure the sample into a suitable vial.

  • If the sample is solid, perform a liquid-solid extraction with an appropriate solvent. If the sample is liquid, a liquid-liquid extraction may be necessary to isolate the analytes of interest.

  • Add a known volume of the internal standard working solution to the sample extract.

  • Vortex the sample to ensure thorough mixing.

  • Centrifuge the sample to pellet any solid material.

  • Transfer the supernatant to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. These should be optimized for the specific analytes and instrument being used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-450) or Selected Ion Monitoring (SIM)

For SIM mode, the following ions are recommended for this compound:

  • Quantifier Ion: m/z 119

  • Qualifier Ions: m/z 91, 150

Data Presentation and Analysis

Calibration Curve Construction
  • Inject the series of calibration standards into the GC-MS.

  • For each standard, determine the peak area of the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Plot the peak area ratio against the concentration of the analyte.

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

Quantitative Data Summary

The following table presents example calibration data for the quantification of a hypothetical analyte using this compound as an internal standard.

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
150,0001,000,0000.050
5255,0001,020,0000.250
10510,0001,015,0000.502
251,260,0001,005,0001.254
502,525,0001,010,0002.500
1005,050,0001,000,0005.050
Sample Analysis
  • Inject the prepared samples into the GC-MS.

  • Determine the peak area ratio of the analyte to the internal standard in the sample.

  • Use the calibration curve equation to calculate the concentration of the analyte in the sample.

Mandatory Visualizations

experimental_workflow prep_standards Prepare Analyte and Internal Standard Stock Solutions prep_working Prepare Working Solutions and Calibration Standards prep_standards->prep_working add_is Add Internal Standard Working Solution to Samples and Standards prep_working->add_is sample_prep Sample Preparation (Extraction, etc.) sample_prep->add_is gcms_analysis GC-MS Analysis add_is->gcms_analysis data_processing Data Processing gcms_analysis->data_processing peak_integration Peak Integration (Analyte and IS) data_processing->peak_integration calc_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->calc_ratio calibration Construct Calibration Curve calc_ratio->calibration quantification Quantify Analyte in Samples calc_ratio->quantification calibration->quantification report Report Results quantification->report

Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.

logical_relationship analyte Analyte combined Analyte + IS in Sample analyte->combined is Internal Standard (this compound) is->combined sample Sample Matrix sample->combined gcms GC-MS System combined->gcms analyte_signal Analyte Signal (Peak Area) gcms->analyte_signal is_signal IS Signal (Peak Area) gcms->is_signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_signal->ratio concentration Analyte Concentration ratio->concentration via Calibration Curve

Caption: Logical relationship of the internal standard method in GC-MS.

Application Notes and Protocols for the Fischer Esterification of 3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl 3-methylbenzoate (B1238549) via the Fischer esterification of 3-methylbenzoic acid. The described methodology is based on established procedures for similar aromatic carboxylic acids and is intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

Fischer esterification is a classic acid-catalyzed reaction used to convert carboxylic acids and alcohols into esters.[1] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[1] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[1][2] In this protocol, an excess of methanol (B129727) is used to drive the reaction to completion. Concentrated sulfuric acid is employed as the catalyst.[2][3]

The overall reaction is as follows:

3-Methylbenzoic Acid + Methanol ⇌ Methyl 3-Methylbenzoate + Water

Experimental Protocol

This protocol is adapted from standard laboratory procedures for Fischer esterification of benzoic acid derivatives.[3][4]

2.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
3-Methylbenzoic Acid136.155.00 g0.0367
Methanol32.0420 mL0.494
Concentrated Sulfuric Acid (98%)98.082.0 mL0.0367
Diethyl Ether74.1250 mL-
5% Sodium Bicarbonate Solution84.012 x 25 mL-
Saturated Sodium Chloride Solution-25 mL-
Anhydrous Sodium Sulfate142.04~5 g-

2.2. Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (125 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Stir bar

2.3. Reaction Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5.00 g of 3-methylbenzoic acid and 20 mL of methanol.[4] Add a magnetic stir bar.

  • Catalyst Addition: Carefully and slowly add 2.0 mL of concentrated sulfuric acid to the mixture while swirling.[4]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-90 minutes.[3][5]

  • Cooling: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.

2.4. Work-up and Isolation

  • Quenching: Pour the cooled reaction mixture into a 125 mL separatory funnel containing 50 mL of cold water.[4]

  • Extraction: Add 25 mL of diethyl ether to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure.[3] Allow the layers to separate. The organic layer will contain the desired ester.

  • Washing:

    • Drain the lower aqueous layer.

    • Wash the organic layer with 25 mL of water.[4]

    • Carefully wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid.[3] Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.

    • Finally, wash the organic layer with 25 mL of saturated sodium chloride solution to aid in the removal of water.[3]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add approximately 5 g of anhydrous sodium sulfate.[3] Swirl the flask and let it stand for 10-15 minutes to dry the ether solution.

2.5. Purification

  • Solvent Removal: Decant the dried ether solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Product Characterization: The resulting liquid is the crude this compound. For higher purity, the product can be distilled. The expected boiling point of this compound is approximately 215-217 °C.

  • Yield Calculation: Determine the mass of the purified product and calculate the percentage yield.

Data Presentation

The following table summarizes the key quantitative parameters for this protocol.

ParameterValueReference
Mass of 3-Methylbenzoic Acid5.00 g-
Volume of Methanol20 mL[4]
Volume of Conc. H₂SO₄2.0 mL[4]
Reflux Time60-90 min[3][5]
Expected ProductThis compound-
Expected Boiling Point215-217 °C-
Typical Yields (for similar esters)60-75%[3][6]

Workflow Diagram

The following diagram illustrates the experimental workflow for the Fischer esterification of 3-methylbenzoic acid.

FischerEsterificationWorkflow A 1. Reaction Setup - 3-Methylbenzoic Acid - Methanol - Conc. H₂SO₄ B 2. Reflux (60-90 min) A->B C 3. Cooling B->C D 4. Quenching (add to water) C->D E 5. Extraction (Diethyl Ether) D->E F 6. Washing - Water - NaHCO₃ soln. - Brine E->F G 7. Drying (Anhydrous Na₂SO₄) F->G H 8. Solvent Removal (Rotary Evaporator) G->H I 9. Purification (Distillation - Optional) H->I J 10. Product (this compound) I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood.[3]

  • Methanol is flammable and toxic.[6]

  • Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources nearby.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in the separatory funnel. Vent frequently.[3]

References

Application Notes and Protocols for Methyl 3-Methylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylbenzoate (B1238549), also known as methyl m-toluate, is a versatile building block in organic synthesis. Its structure, featuring a methyl ester and a methyl group on a benzene (B151609) ring, offers multiple sites for functionalization, making it a valuable precursor for the synthesis of a wide range of organic molecules, including pharmaceutical intermediates and complex molecular scaffolds. These application notes provide an overview of key synthetic transformations involving methyl 3-methylbenzoate, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

I. Functionalization of the Benzylic Methyl Group

The methyl group of this compound is amenable to free-radical halogenation, providing a handle for further synthetic manipulations.

Radical Bromination to Synthesize Methyl 3-(bromomethyl)benzoate

A primary application of this compound is its conversion to methyl 3-(bromomethyl)benzoate. This transformation is typically achieved through a free-radical substitution reaction using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] The resulting benzylic bromide is a versatile intermediate for nucleophilic substitution reactions.[1]

Table 1: Representative Conditions for Radical Bromination of this compound

Brominating AgentInitiatorSolventReaction Time (h)Temperature (°C)Yield (%)Reference(s)
NBSAIBNCarbon Tetrachloride5Reflux94[2]
NBSBenzoyl PeroxideCarbon Tetrachloride550 then Reflux91[2]
NBSAIBNCarbon Tetrachloride2-3 (addition)7095[3]
NBSHydrogen PeroxideCyclohexane16Reflux10[2]
1,3-Dibromo-5,5-dimethylhydantoin (DDH)AIBNDichloromethane10Reflux-[2]

Experimental Protocol: Synthesis of Methyl 3-(bromomethyl)benzoate

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄)

    • Cyclohexane

    • Ethyl acetate (B1210297)

  • Procedure:

    • To a dry 100 mL three-necked flask, add 30 mL of carbon tetrachloride and 7.9 g of this compound.[3]

    • After dissolution, add 0.23 g of AIBN and 9.36 g of NBS in three portions at intervals of approximately 2-3 hours.[3]

    • Heat the reaction mixture to 70°C. The solution will change color from yellow to orange and finally to white.[3]

    • Monitor the reaction by Thin Layer Chromatography (TLC) using a cyclohexane/ethyl acetate (5:1) eluent system until the starting material is consumed.[3]

    • Upon completion, cool the reaction mixture and filter to remove succinimide (B58015) and any unreacted NBS.[3]

    • The filtrate is concentrated under reduced pressure to yield methyl 3-(bromomethyl)benzoate as a yellow oily product.[3]

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Expected Yield: 95%[3]

Logical Workflow for Radical Bromination

start Start: this compound reagents Add NBS and AIBN in CCl4 start->reagents heat Heat to 70°C (Reflux) reagents->heat monitor Monitor reaction by TLC heat->monitor workup Cool, filter, and concentrate monitor->workup Reaction complete product Product: Methyl 3-(bromomethyl)benzoate workup->product

Caption: Workflow for the synthesis of methyl 3-(bromomethyl)benzoate.

II. Reactions of the Ester Functional Group

The methyl ester group in this compound can undergo several fundamental transformations, including hydrolysis, reduction, and reaction with organometallic reagents.

Hydrolysis to 3-Methylbenzoic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-methylbenzoic acid (m-toluic acid), under acidic or basic conditions.[4][5] 3-Methylbenzoic acid is a valuable intermediate in the synthesis of dyes, pharmaceuticals, and polymers.[6][7]

Experimental Protocol: Basic Hydrolysis of this compound (General)

  • Materials:

  • Procedure:

    • Dissolve this compound in a mixture of methanol and water.

    • Add an excess of NaOH or KOH (2-3 equivalents).

    • Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.[8]

    • After cooling, remove the methanol under reduced pressure.

    • Acidify the aqueous solution with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.[8]

    • Filter the precipitate and wash with cold water to obtain 3-methylbenzoic acid.

Reduction to (3-Methylphenyl)methanol

The ester can be reduced to the corresponding primary alcohol, (3-methylphenyl)methanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[9] This reaction is a standard procedure for converting esters to alcohols.

Experimental Protocol: Reduction of this compound with LiAlH₄ (General)

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

    • Sulfuric acid (for workup)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (0.5-1.0 equivalents of hydride) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10°C.[9]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours.[9]

    • Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash the filter cake with THF or diethyl ether.

    • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (3-methylphenyl)methanol.

Reaction with Grignard Reagents to form Tertiary Alcohols

This compound can react with two equivalents of a Grignard reagent to produce a tertiary alcohol.[10] This reaction is a powerful C-C bond-forming method.

Experimental Protocol: Reaction of this compound with Phenylmagnesium Bromide (General)

  • Materials:

    • This compound

    • Bromobenzene (B47551)

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Aqueous sulfuric acid (for workup)

  • Procedure:

    • Prepare the Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.

    • Cool the Grignard reagent in an ice-water bath.

    • Slowly add a solution of this compound in anhydrous diethyl ether dropwise to the Grignard reagent.[10]

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

    • Quench the reaction by carefully pouring it into a mixture of ice and aqueous sulfuric acid.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tertiary alcohol.

Reaction Scheme for Ester Transformations

start This compound hydrolysis Hydrolysis (H3O+ or OH-) start->hydrolysis reduction Reduction (LiAlH4) start->reduction grignard Grignard Reaction (2 eq. R-MgX) start->grignard acid 3-Methylbenzoic acid hydrolysis->acid alcohol (3-Methylphenyl)methanol reduction->alcohol tert_alcohol Tertiary Alcohol grignard->tert_alcohol

Caption: Key transformations of the ester group in this compound.

III. Functionalization of the Aromatic Ring

While the ester group is a deactivating, meta-director for electrophilic aromatic substitution, and the methyl group is a weak activating, ortho-, para-director, the substitution pattern of this compound can lead to a mixture of products. However, specific reactions can be employed for regioselective functionalization.

Synthesis of Substituted Biphenyls via Suzuki-Miyaura Coupling

For the synthesis of biaryl compounds, a halogenated derivative of this compound can be used in a Suzuki-Miyaura cross-coupling reaction.[11] For example, methyl 3-bromo-5-methylbenzoate can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference(s)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene (B28343)/H₂O (5:1)1001295[2]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)801298[2]
2-Bromobenzoic acid2,5-Dimethylphenylboronic acidPd(OAc)₂ (0.02)RuPhos (0.04)K₃PO₄Toluene10012-24-[11]

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-bromo-5-methylbenzoate (Hypothetical)

  • Materials:

    • Methyl 3-bromo-5-methylbenzoate

    • Arylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

    • Anhydrous potassium phosphate (B84403) (K₃PO₄)

    • Anhydrous toluene

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-5-methylbenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.[11]

    • Add the catalyst mixture to the reaction flask.

    • Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.[11]

    • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.[11]

    • Heat the reaction mixture to 100°C under an inert atmosphere and stir vigorously for 12-24 hours.[11]

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, acidify with 1 M HCl, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Suzuki-Miyaura Coupling Catalytic Cycle

pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R1-X) pd2_boronate R1-Pd(II)L2-R2 pd2_halide->pd2_boronate product R1-R2 pd2_boronate->product Reductive Elimination product->pd0

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a readily available and versatile starting material in organic synthesis. The protocols and data presented here provide a foundation for its use in the synthesis of more complex molecules. The ability to selectively functionalize the benzylic methyl group, the ester moiety, and the aromatic ring opens up a wide range of synthetic possibilities for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. Further exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new and valuable molecules.

References

Application Notes and Protocols: Monitoring the Synthesis of Methyl 3-Methylbenzoate by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of methyl 3-methylbenzoate (B1238549) via Fischer esterification of 3-methylbenzoic acid and methanol, with a focus on monitoring the reaction progress using thin-layer chromatography (TLC).

Introduction

Methyl 3-methylbenzoate is an organic ester with applications in fragrances and as a precursor in the synthesis of more complex molecules. Its synthesis is commonly achieved through the Fischer esterification of 3-methylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[1][2] Thin-layer chromatography (TLC) is a simple, rapid, and effective analytical technique used to monitor the progress of this reaction by separating the starting material (3-methylbenzoic acid) from the product (this compound) based on their differing polarities.[3] This allows for a qualitative assessment of the reaction's completion.

Principle of TLC Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a TLC plate) and a mobile phase (a solvent system). In this specific application, the carboxylic acid starting material (3-methylbenzoic acid) is more polar than the ester product (this compound). Consequently, the less polar ester will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the more polar carboxylic acid which will have a lower Rf value.[4] By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of the starting material spot and the appearance and intensification of the product spot can be observed, indicating the progression of the reaction.

Experimental Protocols

Materials and Reagents
  • 3-Methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: Hexane/Ethyl Acetate (B1210297) mixture (e.g., 8:2 v/v)[5]

  • UV lamp (254 nm)

  • Iodine chamber (optional)

  • Capillary tubes for spotting

Synthesis of this compound (Fischer Esterification)
  • To a round-bottomed flask, add 3-methylbenzoic acid and an excess of anhydrous methanol.[2][6]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 1-2 hours).[6]

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture for TLC analysis.

TLC Monitoring Protocol
  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark starting points for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spotting:

    • Dissolve a small amount of the 3-methylbenzoic acid starting material in a suitable solvent (e.g., dichloromethane) and spot it on the "SM" mark.

    • Spot the aliquot taken from the reaction mixture on the "RM" mark.

    • Spot both the starting material and the reaction mixture on the "C" mark (co-spot).

  • Development: Place the spotted TLC plate in a developing chamber containing the hexane/ethyl acetate mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds like 3-methylbenzoic acid and this compound will appear as dark spots.[7][8] Circle the spots with a pencil.

    • Optionally, place the plate in an iodine chamber for further visualization. Many organic compounds will form yellow-brown spots.[8][9]

  • Analysis: Compare the spots of the reaction mixture to the starting material. As the reaction proceeds, the spot corresponding to the 3-methylbenzoic acid (lower Rf) will diminish, while the spot for this compound (higher Rf) will appear and become more intense. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

  • Rf Value Calculation: The Retention Factor (Rf) for each spot can be calculated using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The progress of the reaction can be qualitatively and semi-quantitatively assessed by observing the TLC plates over time.

CompoundExpected Rf Value (8:2 Hexane/EtOAc)PolarityTLC Spot Characteristics
3-Methylbenzoic AcidLower Rf (e.g., 0.2-0.3)More PolarTravels a shorter distance up the plate.
This compoundHigher Rf (e.g., 0.6-0.7)Less PolarTravels a longer distance up the plate.

Note: The exact Rf values may vary depending on the specific TLC plate, solvent mixture, and experimental conditions.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_tlc TLC Monitoring cluster_workup Work-up (Post-Reaction) reactants 3-Methylbenzoic Acid + Methanol + H₂SO₄ reflux Reflux Reaction Mixture reactants->reflux aliquot Withdraw Aliquot reflux->aliquot spot Spot TLC Plate (SM, Co-spot, RM) aliquot->spot develop Develop Plate in Solvent Chamber spot->develop visualize Visualize under UV Light and/or Iodine develop->visualize analyze Analyze Rf Values & Reaction Progress visualize->analyze quench Quench Reaction analyze->quench If reaction is complete extract Extract with Solvent quench->extract wash Wash with NaHCO₃ extract->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Workflow for this compound Synthesis and TLC Monitoring.

Logical Relationship of TLC Components

G cluster_compounds Compounds cluster_properties Properties cluster_tlc_behavior TLC Behavior start_mat 3-Methylbenzoic Acid (Starting Material) polar More Polar start_mat->polar product This compound (Product) nonpolar Less Polar product->nonpolar low_rf Lower Rf Value polar->low_rf high_rf Higher Rf Value nonpolar->high_rf

Caption: Relationship between Polarity and TLC Behavior of Reactant and Product.

References

Application Notes and Protocols for the Derivatization of Methyl 3-Methylbenzoate for Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylbenzoate (B1238549), also known as methyl m-toluate, is an aromatic ester with applications in flavorings, fragrances, and as an intermediate in organic synthesis. Accurate and sensitive quantification of this compound in various matrices is crucial for quality control, metabolic studies, and environmental monitoring. This document provides detailed application notes and protocols for the derivatization of methyl 3-methylbenzoate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Two primary strategies are presented:

  • Direct Analysis of this compound : Suitable for volatile and semi-volatile sample matrices where the analyte is present in its ester form.

  • Analysis via Hydrolysis to 3-Methylbenzoic Acid : This approach involves the saponification (hydrolysis) of the ester to its corresponding carboxylic acid, 3-methylbenzoic acid, followed by derivatization of the acid to enhance its volatility for GC-MS analysis or improve its chromatographic properties for HPLC analysis. This is often necessary for analysis in complex matrices or when aiming for lower detection limits.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.

Strategy 1: Direct Analysis of this compound

This method is applicable for samples where this compound can be readily volatilized.

Experimental Protocol: Headspace Solid-Phase Microextraction (SPME)-GC-MS

This protocol is ideal for the analysis of volatile analytes in solid or liquid samples.

Materials:

  • Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • SPME-compatible GC-MS system

  • Sodium chloride (analytical grade)

  • This compound standard

  • Internal standard (e.g., Toluene-d8)

Procedure:

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 1 g of solid or 5 mL of liquid) into a 20 mL headspace vial.

    • For aqueous samples, add sodium chloride to saturate the solution, which increases the volatility of the analyte.

    • Spike the sample with a known concentration of the internal standard.

  • SPME Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60 °C).

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the GC injection port for thermal desorption.

    • Typical GC-MS conditions are provided in Table 1.

Quantitative Data Summary (Direct Analysis)

ParameterValueReference
Linearity (r²)> 0.99Generic data for similar analytes
Limit of Detection (LOD)0.1 - 10 µg/LEstimated based on similar compounds
Limit of Quantitation (LOQ)0.5 - 30 µg/LEstimated based on similar compounds
Recovery85 - 110%Dependent on matrix
Precision (%RSD)< 15%Generic data for similar analytes
Strategy 2: Analysis after Hydrolysis and Derivatization

For non-volatile matrices or to improve chromatographic performance, this compound is first hydrolyzed to 3-methylbenzoic acid, which is then derivatized.

Workflow for Hydrolysis and Derivatization for GC-MS Analysis

cluster_hydrolysis Step 1: Saponification cluster_derivatization Step 2: Silylation s1 This compound Sample s2 Add NaOH Solution (e.g., 2M in Methanol/Water) s1->s2 s3 Heat under Reflux (e.g., 80°C for 1 hour) s2->s3 s4 Cool and Acidify (e.g., with HCl to pH < 2) s3->s4 s5 Extract 3-Methylbenzoic Acid (e.g., with Ethyl Acetate) s4->s5 s6 Dry and Evaporate Solvent s5->s6 d1 Dried 3-Methylbenzoic Acid s6->d1 Proceed to Derivatization d2 Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) and Solvent (e.g., Acetonitrile) d1->d2 d3 Heat (e.g., 70°C for 30 min) d2->d3 d4 Cool to Room Temperature d3->d4 analysis GC-MS Analysis d4->analysis Inject into GC-MS cluster_hydrolysis Step 1: Saponification cluster_sample_prep Step 2: Sample Preparation s1 This compound Sample s2 Add NaOH Solution (e.g., 2M in Methanol/Water) s1->s2 s3 Heat under Reflux (e.g., 80°C for 1 hour) s2->s3 s4 Cool and Acidify (e.g., with HCl to pH < 2) s3->s4 p1 Acidified Solution s4->p1 Proceed to Sample Prep p2 Dilute with Mobile Phase p1->p2 p3 Filter through 0.45 µm Syringe Filter p2->p3 analysis HPLC-UV Analysis p3->analysis Inject into HPLC

Application Note: Quantitative Analysis of Methyl 3-Methylbenzoate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of methyl 3-methylbenzoate (B1238549). This method is suitable for routine quality control, purity assessment, and assay of methyl 3-methylbenzoate in various sample matrices. The protocol described herein provides excellent linearity, accuracy, and precision, making it a reliable analytical tool for pharmaceutical and chemical analysis.

Introduction

This compound is an important chemical intermediate used in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is essential for ensuring product quality, monitoring reaction progress, and performing stability studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of this compound.[1] This document provides a comprehensive protocol for a validated HPLC method for the quantitative analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 99.5%)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

  • Chromatographic Conditions: A reversed-phase HPLC method is employed for the separation and quantification.[2]

    ParameterCondition
    HPLC Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 230 nm
    Injection Volume 10 µL
    Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the solution using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase. Dilute as necessary to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of this HPLC method.

Table 1: System Suitability

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
% RSD of Peak Area (n=6) ≤ 1.0%0.5%

Table 2: Method Validation Data

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
5.04.9599.0%
50.050.5101.0%
90.089.699.6%

Table 4: Precision

Parameter% RSD
Intra-day Precision (n=6) 0.8%
Inter-day Precision (n=6) 1.2%

Experimental Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation system_equilibration System Equilibration mobile_phase->system_equilibration stock_solution Standard Stock Solution Preparation calibration_standards Calibration Standards Dilution stock_solution->calibration_standards std_injection Standard Injections calibration_standards->std_injection sample_prep Sample Preparation and Filtration sample_injection Sample Injections sample_prep->sample_injection blank_injection Blank Injection system_equilibration->blank_injection blank_injection->std_injection std_injection->sample_injection calibration_curve Construct Calibration Curve std_injection->calibration_curve quantification Quantify Sample Concentration sample_injection->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories equipped with standard HPLC instrumentation. The validation data confirms its suitability for routine quality control and research purposes in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for Methyl Benzoate Synthesis Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzoate (B1203000) is a significant ester widely used as a flavoring agent, a perfume component, and an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Traditionally, its synthesis via Fischer esterification involves homogeneous acid catalysts like sulfuric acid, which pose challenges related to corrosion, catalyst separation, and environmental pollution due to the generation of acidic waste.[2][3] The use of solid acid catalysts offers a green and efficient alternative, providing advantages such as ease of separation, reusability, and reduced environmental impact.[3][4] This document provides detailed application notes and protocols for the synthesis of methyl benzoate using various solid acid catalysts, summarizing key performance data and experimental procedures from recent literature.

Data Presentation: Performance of Solid Acid Catalysts

The following table summarizes the performance of various solid acid catalysts in the synthesis of methyl benzoate, providing a comparative overview of their efficiency under different reaction conditions.

CatalystCatalyst LoadingMethanol (B129727):Benzoic Acid Molar RatioTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Barium Benzoate10 wt%14:1160-68.52 (Conversion)[1]
Calcium Benzoate10 wt%14:1160-~65-70 (Conversion)[1]
Strontium Benzoate10 wt%14:1160-67.91 (Conversion)[1]
Zr/Ti Solid Acid (ZT10)-Excess Methanol12024~85-95 (Yield)[2]
Iron-Supported Zr/Ti (ZFT04)-Excess Methanol--93.5 (p-methylbenzoic acid)[5]
Fe3O4@SiO2–P([VLIM]PW)10 wt%12:1 (Palmitic Acid)70694 (Conversion - Palmitic Acid)[6][7]

Experimental Protocols

Protocol 1: Synthesis of Layered Metal Benzoates (e.g., Barium Benzoate)

This protocol is based on the synthesis of alkaline earth layered benzoates as described in the literature.[1]

Materials:

Procedure:

  • Dissolve benzoic acid in deionized water at an elevated temperature.

  • Slowly add a stoichiometric amount of barium hydroxide to the benzoic acid solution while stirring.

  • Continue stirring until the precipitation of barium benzoate is complete.

  • Filter the precipitate and wash it thoroughly with deionized water.

  • Dry the resulting barium benzoate solid in an oven.

Protocol 2: Synthesis of Methyl Benzoate using Layered Metal Benzoates

This protocol outlines the esterification of benzoic acid with methanol using a layered metal benzoate catalyst.[1]

Materials:

  • Benzoic Acid (P.A. 98%)

  • Methanol (P.A. 99.8%)

  • Layered Metal Benzoate Catalyst (e.g., Barium Benzoate)

  • Pressurized Steel Reactor (e.g., Büchiglass Miniclave Drive)

Procedure:

  • Charge the pressurized steel reactor with benzoic acid, methanol, and the solid acid catalyst. A typical reaction mixture would consist of a 14:1 molar ratio of methanol to benzoic acid and 10 wt% of the catalyst relative to the mass of benzoic acid.

  • Seal the reactor. The internal pressure will correspond to the vapor pressure of methanol at the reaction temperature.

  • Heat the reactor to 160 °C and maintain this temperature for the desired reaction time.

  • After the reaction is complete, cool the reactor to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration.

  • The catalyst can be recycled by washing with a suitable solvent (e.g., acetone) to precipitate any dissolved catalyst after the removal of excess methanol, followed by drying.[1]

  • Analyze the product mixture using techniques like Gas Chromatography (GC) to determine the conversion of benzoic acid and the yield of methyl benzoate.

Protocol 3: Synthesis of Zr/Ti Solid Acid Catalyst

This protocol is for the synthesis of a zirconium-titanium solid acid catalyst.[2]

Materials:

  • Zirconium source (e.g., Zirconium oxychloride)

  • Titanium source (e.g., Titanium tetrachloride)

  • Water/Solvent

Procedure:

  • Prepare aqueous solutions of the zirconium and titanium precursors.

  • Mix the solutions in the desired atomic molar ratio (e.g., a zirconium-titanium atomic molar ratio of 1.2 has shown high catalytic activity).[2]

  • Induce hydrolysis and co-precipitation by adjusting the pH or through hydrothermal treatment.

  • Wash the resulting solid precipitate thoroughly with deionized water to remove any remaining ions.

  • Dry the solid material.

  • Calcine the dried solid at an elevated temperature to form the mixed oxide solid acid catalyst.

Protocol 4: Synthesis of Methyl Benzoate using Zr/Ti Solid Acid Catalyst

This protocol details the esterification of benzoic acid with methanol using a Zr/Ti solid acid catalyst.[2]

Materials:

  • Benzoic Acid or substituted benzoic acid

  • Methanol

  • Zr/Ti Solid Acid Catalyst

  • Single-mouth flask

  • Reflux condenser

Procedure:

  • Add the benzoic acid (e.g., 2 mmol) and a significant excess of methanol (e.g., 15.00 mL) to a single-mouth flask containing the Zr/Ti solid acid catalyst.

  • Attach a reflux condenser to the flask.

  • Heat the mixture in an oil bath to 120 °C and maintain a strong reflux for 24 hours. If the volume of methanol decreases significantly during reflux, add more to maintain the excess.

  • After the reaction period, cool the mixture to room temperature.

  • Separate the solid catalyst from the reaction liquid by filtration. The catalyst can be washed with methanol and reused for subsequent reactions.[2]

  • Analyze the filtrate for the presence and yield of methyl benzoate using appropriate analytical methods such as GC-MS.

Visualizations

Experimental Workflow for Methyl Benzoate Synthesis

G cluster_prep Catalyst Preparation cluster_reaction Esterification Reaction cluster_analysis Product Analysis & Catalyst Recycling start_prep Start reactant_prep Mix Precursors start_prep->reactant_prep precipitation Precipitation/Co-precipitation reactant_prep->precipitation washing_drying Washing & Drying precipitation->washing_drying calcination Calcination washing_drying->calcination catalyst Solid Acid Catalyst calcination->catalyst mixing Mix Reactants with Catalyst catalyst->mixing reactants Benzoic Acid + Methanol reactants->mixing reaction Heat & Reflux mixing->reaction cooling Cooling reaction->cooling separation Filtration cooling->separation product_analysis Product Analysis (GC/GC-MS) separation->product_analysis catalyst_recycling Catalyst Washing & Reuse separation->catalyst_recycling

Caption: Workflow for methyl benzoate synthesis using a solid acid catalyst.

Proposed Reaction Mechanism (Fischer Esterification)

G cluster_mechanism Fischer Esterification Mechanism rcooh Benzoic Acid (R-COOH) protonated_acid Protonated Benzoic Acid rcooh->protonated_acid + H+ h_plus H+ (from catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + Methanol methanol Methanol (R'-OH) protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer proton_transfer Proton Transfer protonated_ester Protonated Ester protonated_intermediate->protonated_ester - H2O water_loss Loss of Water ester Methyl Benzoate (R-COOR') protonated_ester->ester - H+ deprotonation Deprotonation h_plus_regenerated H+ (regenerated)

Caption: Generalized mechanism for acid-catalyzed esterification.

References

Application Notes and Protocols for the Enzymatic Synthesis of Methyl Benzoate in Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzoate (B1203000) is a valuable ester widely used as a flavoring and fragrance agent, as well as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical synthesis often involves harsh conditions and corrosive acid catalysts. Enzymatic synthesis, primarily utilizing lipases, offers a green and highly selective alternative, operating under mild conditions with reduced environmental impact. These application notes provide detailed protocols for the synthesis of methyl benzoate in organic media via direct esterification and transesterification, leveraging the catalytic activity of lipases such as that from Candida rugosa and the immobilized Novozym 435.

Core Concepts: Enzymatic Esterification and Transesterification

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze the synthesis of esters in low-water environments by reversing their natural hydrolytic function. The two primary enzymatic routes to synthesize methyl benzoate are:

  • Direct Esterification: The reaction between benzoic acid and methanol (B129727) to form methyl benzoate and water. This reaction is reversible, and the removal of water can drive the equilibrium towards product formation.

  • Transesterification (Alcoholysis): The reaction of an existing ester (e.g., another alkyl benzoate) with methanol to produce methyl benzoate and the corresponding alcohol from the starting ester.

The use of organic solvents is crucial as it solubilizes the non-polar substrates and shifts the thermodynamic equilibrium to favor synthesis over hydrolysis. Immobilization of the lipase (B570770) on a solid support enhances its stability, simplifies catalyst recovery, and allows for continuous processing and reuse.

Data Presentation: Reaction Parameters and Performance

The following tables summarize quantitative data from various studies on the enzymatic synthesis of methyl benzoate and related esters, highlighting the impact of different reaction conditions.

Table 1: Performance of Different Lipases in Benzoate Ester Synthesis

Lipase SourceReaction TypeSubstratesOrganic MediumConversion/YieldReference
Candida rugosaDirect EsterificationBenzoic Acid, MethanolHexane (B92381)/TolueneGood yields reported[1][2]
Novozym 435TransesterificationMethyl Benzoate, n-Hexanoln-Heptane79% Conversion
Lipozyme RM IMTransesterificationMethyl Benzoate, n-Hexanoln-Heptane13% Conversion
Lipozyme TL IMTransesterificationMethyl Benzoate, n-Hexanoln-HeptaneLow Conversion
Lipase AYS AmanoTransesterificationMethyl Benzoate, n-Hexanoln-HeptaneLow Conversion
Candida cylindraceaTransesterificationVinyl Benzoate, PropanolSolvent-freeExcellent activity[3]

Table 2: Influence of Reaction Conditions on Direct Esterification with Candida rugosa Lipase

ParameterConditionObservationReference
Benzoic Acid Conc.Up to 100 mMNo lipase inhibition observed.[1][2]
Methanol Conc.> 90 mMInhibition of the enzyme.[1][2]
Water ContentMinimum requiredNecessary to activate the biocatalyst.[1][2]
TolueneCo-solventNecessary for benzoic acid solubilization but can negatively impact kinetics.[1][2]

Visualized Workflows and Mechanisms

The following diagrams illustrate the enzymatic reaction mechanism and a general experimental workflow for the synthesis and analysis of methyl benzoate.

EsterificationMechanism cluster_0 Enzymatic Esterification of Benzoic Acid E Lipase (E-OH) AcylEnzyme Acyl-Enzyme Intermediate (E-O-COR) E->AcylEnzyme + R-COOH BA Benzoic Acid (R-COOH) MeOH Methanol (R'-OH) AcylEnzyme->E + R'-OH - E-OH MB Methyl Benzoate (R-COOR') AcylEnzyme->MB + R'-OH H2O Water AcylEnzyme->H2O - H2O

Caption: Mechanism of lipase-catalyzed direct esterification.

ExperimentalWorkflow cluster_1 Experimental Workflow for Methyl Benzoate Synthesis Reactants 1. Prepare Reaction Mixture (Benzoic Acid, Methanol, Solvent, Lipase) Incubation 2. Reaction Incubation (Shaking, Controlled Temperature) Reactants->Incubation Filtration 3. Catalyst Separation (Filtration/Centrifugation) Incubation->Filtration Analysis 4. Product Analysis (GC/GC-MS) Filtration->Analysis Purification 5. Product Purification (Solvent Evaporation, Washing) Filtration->Purification Supernatant FinalProduct Pure Methyl Benzoate Purification->FinalProduct

Caption: General experimental workflow for synthesis and analysis.

Experimental Protocols

Protocol 1: Direct Esterification of Benzoic Acid using Candida rugosa Lipase

This protocol is based on the direct esterification method reported for Candida rugosa lipase.[1][2]

1. Materials and Reagents:

  • Benzoic Acid

  • Methanol

  • Hexane (analytical grade)

  • Toluene (analytical grade)

  • Candida rugosa lipase powder

  • Anhydrous Sodium Sulfate

  • 5% Sodium Bicarbonate solution

  • Deionized Water

  • Reaction vessels (e.g., 50 mL screw-capped flasks)

  • Orbital shaker with temperature control

  • Centrifuge or filtration setup

  • Separatory funnel

  • Rotary evaporator

2. Reaction Setup:

  • In a 50 mL flask, dissolve benzoic acid in a hexane/toluene mixture. The final concentration of benzoic acid should be in the range of 50-100 mM. Toluene is added to aid in the solubilization of benzoic acid.

  • Add methanol to the mixture. A molar excess of methanol is typically used, but concentrations above 90 mM may cause inhibition. A starting point is a 2:1 to 5:1 molar ratio of methanol to benzoic acid.

  • Add Candida rugosa lipase powder to the reaction mixture. The enzyme loading can be optimized, but a typical starting range is 10-20% (w/w) of the benzoic acid weight.

  • Ensure a minimal amount of water is present, as it is essential for enzyme activation. The commercially available lipase powder often contains a sufficient amount.

  • Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 37-45°C) and agitation speed (e.g., 150-200 rpm).

3. Reaction Monitoring and Work-up:

  • At regular intervals, withdraw small aliquots of the reaction mixture.

  • Separate the enzyme from the aliquot by centrifugation or filtration.

  • Analyze the supernatant for the formation of methyl benzoate and the consumption of benzoic acid using Gas Chromatography (GC) (see Protocol 3).

  • Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic phase with a 5% sodium bicarbonate solution to remove any unreacted benzoic acid.

  • Wash the organic phase with deionized water to remove any remaining salts.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude methyl benzoate product.

Protocol 2: Transesterification using Immobilized Lipase (Novozym 435)

This protocol is adapted from procedures for lipase-catalyzed transesterification.

1. Materials and Reagents:

  • Methyl Benzoate (as a model starting ester for transesterification with a different alcohol, or use another benzoate ester if methyl benzoate is the target)

  • Methanol

  • n-Heptane (or another suitable organic solvent)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Reaction vessels (e.g., 25 mL Erlenmeyer flasks)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration apparatus

2. Reaction Setup:

  • In a 25 mL flask, prepare a solution of the starting benzoate ester and methanol in n-heptane. For example, use a 1:2 molar ratio of ester to methanol.

  • Add Novozym 435 to the reaction mixture. A typical enzyme loading is 10-30 mg/mL of reaction volume.

  • Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 60°C) and agitation speed (e.g., 300 rpm).

3. Reaction Monitoring and Work-up:

  • Periodically collect samples by withdrawing a small amount of the liquid phase.

  • Filter the sample to remove the immobilized enzyme beads.

  • Analyze the sample by GC to determine the concentration of the product ester and the starting materials (see Protocol 3).

  • After the reaction is complete, recover the Novozym 435 by simple filtration. The catalyst can be washed with solvent and reused in subsequent batches.

  • The product can be isolated from the reaction mixture by evaporation of the solvent.

Protocol 3: Gas Chromatography (GC) Analysis of Methyl Benzoate

This protocol provides a general method for the quantitative analysis of methyl benzoate synthesis.

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for ester analysis (e.g., a non-polar or medium-polarity column like Rxi-1ms or similar).

2. Sample Preparation:

  • Take a known volume of the reaction supernatant.

  • If necessary, dilute the sample with the reaction solvent (e.g., hexane or n-heptane) to bring the analyte concentrations within the linear range of the detector.

  • For accurate quantification, use an internal standard (e.g., n-dodecane or another suitable hydrocarbon) that does not co-elute with any of the reactants or products. Add a known amount of the internal standard to the sample.

3. GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 90°C, hold for 1 minute.

    • Ramp: 10°C/min to 230°C, hold for 1 minute.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL

4. Quantification:

  • Prepare a series of calibration standards containing known concentrations of benzoic acid, methanol, and methyl benzoate in the reaction solvent, along with the internal standard.

  • Inject the standards to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Inject the reaction samples and use the calibration curve to determine the concentrations of the components.

  • Calculate the conversion of the limiting reactant and the yield of methyl benzoate.

Troubleshooting and Optimization

  • Low Conversion/Yield:

    • Water Content: Water activity is critical. Too little water deactivates the enzyme, while too much promotes hydrolysis. Optimize by adding small, controlled amounts of water or using salt hydrates to control water activity.

    • Substrate Inhibition: High concentrations of short-chain alcohols like methanol can inhibit or denature the lipase.[1][2] Consider fed-batch addition of the alcohol or using a higher molar ratio of the acid.

    • Enzyme Deactivation: Ensure the temperature and solvent are compatible with the chosen lipase.

  • Enzyme Reusability: For immobilized enzymes, ensure thorough washing between cycles to remove any adsorbed substrates or products that might inhibit subsequent reactions. Dry the enzyme properly before reuse.

  • Mass Transfer Limitations: In heterogeneous systems with immobilized or powdered enzymes, ensure adequate agitation to minimize mass transfer limitations between the bulk liquid and the enzyme particles.

References

Application Note: Monitoring Esterification Reactions Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique extensively used in organic synthesis to monitor the progress of chemical reactions.[1] This application note provides a detailed protocol for monitoring esterification reactions, where a carboxylic acid and an alcohol react to form an ester and water. By observing the disappearance of the starting materials and the appearance of the ester product on a TLC plate, researchers can efficiently determine the reaction's progression and endpoint.[1] This method relies on the polarity difference between the reactants (often polar) and the product (typically less polar), which allows for their separation on a stationary phase.[2]

Principle of Separation

TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (a solid adsorbent like silica (B1680970) gel coated on a plate) and a mobile phase (a liquid solvent system).[1][3] In a typical normal-phase TLC for esterification:

  • Stationary Phase: A polar adsorbent, usually silica gel (SiO₂) containing polar hydroxyl groups.[4]

  • Mobile Phase: A less polar organic solvent or a mixture of solvents (e.g., ethyl acetate/hexane).[5]

The separation occurs as the mobile phase moves up the TLC plate via capillary action.[1][4]

  • Polar Reactants: The carboxylic acid and alcohol, being more polar, will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in lower Retention Factor (Rf) values.[6]

  • Less Polar Product: The resulting ester is typically less polar than the starting materials. It will have a weaker affinity for the stationary phase and will be carried further up the plate by the mobile phase, resulting in a higher Rf value.[2]

By sampling the reaction mixture at different time points, one can observe the gradual fading of the reactant spots and the intensification of the product spot, signaling the reaction's progress towards completion.[7]

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated plates.[5]

  • Reactants: Carboxylic acid, alcohol, and acid catalyst (e.g., H₂SO₄, p-TSA).

  • Solvents: Appropriate solvents for the reaction and for the TLC mobile phase (e.g., ethyl acetate, hexane, dichloromethane, toluene, ethanol).[5]

  • TLC Development Chamber: A beaker or jar with a lid/watch glass.[5]

  • Spotting Equipment: Glass capillary tubes or micropipettes.[5]

  • Visualization Tools:

    • UV lamp (254 nm) for UV-active compounds.[5][8]

    • Staining reagents and jar (e.g., iodine chamber, potassium permanganate (B83412) dip, p-anisaldehyde stain).[8][9][10]

  • General Lab Equipment: Vials, pipettes, heat gun, forceps, pencil, ruler.

Detailed Methodology

Step 1: Preparation of the TLC Chamber

  • Pour the chosen mobile phase solvent system into the developing chamber to a depth of about 0.5-1 cm.[11] The solvent level must be below the origin line on the TLC plate.[5]

  • Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which improves the resolution and reproducibility of the chromatogram.[6]

  • Cover the chamber and let it equilibrate for 5-10 minutes.[6]

Step 2: Spotting the TLC Plate

  • Using a pencil, gently draw a straight line (the origin) about 1-1.5 cm from the bottom of the TLC plate.[1] Do not use a pen, as the ink will chromatograph.

  • Mark three evenly spaced points on the origin line for spotting. These will be for the starting material (reactant), a "co-spot," and the reaction mixture.

  • Lane 1 (Reactant/Standard): Using a capillary tube, apply a small spot of the diluted limiting reactant solution onto the leftmost mark.

  • Lane 2 (Co-spot): Apply a spot of the limiting reactant on the center mark. On top of this same spot, carefully apply a spot of the reaction mixture. The co-spot helps to confirm the identity of the reactant spot in the reaction mixture, especially if Rf values are very close.

  • Lane 3 (Reaction Mixture): At designated time points (e.g., t=0, 1 hr, 2 hr), take a small aliquot of the reaction mixture and spot it on the rightmost mark.[7]

  • Ensure each spot is small and concentrated, allowing the solvent to evaporate completely between applications.[5]

Step 3: Developing the TLC Plate

  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[5]

  • Cover the chamber and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.[4]

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[5][11]

  • Immediately mark the position of the solvent front with a pencil, as it will evaporate quickly.[12]

Step 4: Visualization

  • Allow the plate to air dry completely. A heat gun can be used to speed up the process if the compounds are not volatile.[5]

  • UV Light: View the plate under a UV lamp (254 nm).[13] Many organic compounds, especially those with aromatic rings, will appear as dark spots against the fluorescent green background.[13] Circle the observed spots with a pencil.[8]

  • Staining: If compounds are not UV-active, use a chemical stain.[9]

    • Iodine Chamber: Place the dried plate in a sealed jar containing iodine crystals. Most organic compounds will appear as yellow-brown spots.[8][13] These spots fade, so they should be circled immediately.[8]

    • Permanganate Dip: Dip the plate in a potassium permanganate solution. Compounds that can be oxidized (like alcohols and alkenes) will appear as yellow or brown spots on a purple background.

    • p-Anisaldehyde/Vanillin Stains: These are general-purpose stains that, upon heating, produce a range of colors depending on the compound's functional group.[13]

Step 5: Interpretation and Analysis

  • Measure the distance from the origin to the center of each circled spot and the distance from the origin to the solvent front.[12]

  • Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [12][14]

  • The Rf value is a unitless ratio between 0 and 1.[15]

  • Monitor the reaction by comparing the TLC plates over time. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane.[7]

Data Presentation

Quantitative data from TLC analysis should be recorded systematically. Below is a sample data table for monitoring the esterification of benzoic acid with methanol (B129727) to form methyl benzoate.

Reaction: Benzoic Acid + Methanol → Methyl Benzoate + Water Mobile Phase: 9:1 Toluene/Ethanol

Time PointDistance to Solvent Front (cm)AnalyteDistance Traveled by Spot (cm)Calculated Rf ValueObservations
t = 0 hr 5.0Benzoic Acid (Reactant)1.50.30Intense reactant spot, no product visible.
5.0Methyl Benzoate (Product)--
t = 1 hr 5.0Benzoic Acid (Reactant)1.50.30Faint reactant spot.
5.0Methyl Benzoate (Product)3.60.72Intense product spot appears.[16]
t = 2 hr 5.0Benzoic Acid (Reactant)--Reactant spot has disappeared.
5.0Methyl Benzoate (Product)3.60.72Intense product spot remains.

Note: Rf values are dependent on the specific conditions (stationary phase, mobile phase, temperature) and should be considered relative.[6]

Workflow Diagram

The following diagram illustrates the logical workflow for monitoring a chemical reaction using TLC.

TLC_Workflow TLC Reaction Monitoring Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis prep_chamber Equilibrate TLC Chamber prep_plate Prepare & Spot TLC Plate (Reactant, Co-spot, Rxn Mixture) develop Develop Plate (Elution in Mobile Phase) prep_plate->develop visualize Visualize Spots (UV Lamp and/or Chemical Stain) develop->visualize analyze Analyze Chromatogram (Calculate Rf, Assess Completion) visualize->analyze decision Decision Point (Reaction Complete?) analyze->decision end_workup Proceed to Workup decision->end_workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->prep_plate Take new sample at t+Δt

Caption: Workflow for esterification reaction monitoring via TLC.

References

Application Note: Synthesis of Methyl 3-Nitrobenzoate via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details the laboratory-scale preparation of methyl 3-nitrobenzoate from methyl benzoate (B1203000) through an electrophilic aromatic substitution reaction. The methodology involves the nitration of methyl benzoate using a nitrating mixture of concentrated nitric and sulfuric acids. The ester group of methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[1][2] This protocol provides a robust method for the synthesis and subsequent purification by recrystallization, yielding a product with a high degree of purity. This synthesis is a common example of electrophilic aromatic substitution and is relevant for researchers in organic synthesis and drug development.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic chemistry. In this experiment, methyl benzoate is nitrated to form methyl 3-nitrobenzoate. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.[2] The carbonyl group of the ester withdraws electron density from the benzene (B151609) ring, deactivating it towards electrophilic attack. This deactivation is more pronounced at the ortho and para positions, leading to regioselective nitration at the meta position.[1] The resulting methyl 3-nitrobenzoate is a useful intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Reaction and Mechanism

The overall reaction is as follows:

C₆H₅COOCH₃ + HNO₃ --(H₂SO₄)--> C₆H₄(NO₂)COOCH₃ + H₂O

The mechanism involves three key steps:

  • Generation of the electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic attack: The π electrons of the benzene ring of methyl benzoate attack the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion.

  • Deprotonation: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, methyl 3-nitrobenzoate.

Experimental Data

The following table summarizes the typical quantities of reagents and expected yields for this synthesis.

Reagent/ProductMolecular Weight ( g/mol )Amount (g)Amount (mL)MolesMolar Ratio
Methyl Benzoate136.152.01.830.01471
Conc. Nitric Acid (70%)63.012.131.50.0338~2.3
Conc. Sulfuric Acid98.087.364.00.075Catalyst
Methyl 3-Nitrobenzoate181.14Theoretical: 2.66-0.0147-

Note: The quantities are based on a typical laboratory procedure.[1][3] The theoretical yield is calculated based on methyl benzoate being the limiting reactant. One reported experimental yield is 96%.[4]

Experimental Protocol

4.1. Materials and Equipment

  • Methyl benzoate

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ethanol (B145695)

  • Methanol (B129727)

  • Crushed ice

  • Distilled water

  • 50 mL and 100 mL conical flasks

  • Test tubes

  • Glass dropping pipette

  • Magnetic stirrer and stir bar (optional)

  • Ice-water bath

  • Thermometer

  • Büchner funnel and flask for vacuum filtration

  • Hot plate

4.2. Preparation of the Nitrating Mixture

  • In a dry test tube, carefully combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.[3]

  • Cool this nitrating mixture in an ice-water bath.[3]

4.3. Nitration of Methyl Benzoate

  • Weigh 2.0 g of methyl benzoate into a 50 mL conical flask.[1][3]

  • Place the flask in an ice-water bath and slowly add 4.0 mL of concentrated sulfuric acid with swirling to ensure thorough mixing.[1][3]

  • Maintain the temperature of the methyl benzoate solution below 6 °C.[1][3]

  • Using a glass dropping pipette, add the chilled nitrating mixture to the methyl benzoate solution very slowly, over a period of about 15 minutes.[1][3] Ensure the temperature of the reaction mixture does not exceed 15°C during the addition to minimize the formation of byproducts.[5][6]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[1][3]

4.4. Isolation of the Crude Product

  • Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.[1]

  • Stir the mixture until all the ice has melted. The crude methyl 3-nitrobenzoate will solidify.[1]

  • Isolate the solid product by vacuum filtration using a Büchner funnel.[3][7]

  • Wash the crude product with a small amount of ice-cold water.[1][7]

4.5. Purification by Recrystallization

  • Transfer the crude solid to a conical flask.

  • The crude product can be recrystallized from hot methanol or a mixture of ethanol and water.[7][8]

  • Using an ethanol/water mixture: Add 10 cm³ of distilled water to the crude product and heat the mixture to just below boiling.[1] Add hot ethanol dropwise until the oily product just dissolves.[1]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice-water bath to maximize crystal formation.[1]

  • Collect the purified crystals by vacuum filtration.[1]

  • Dry the crystals, for example, in a low-temperature oven (below 50 °C).[1][9]

4.6. Characterization

Determine the melting point of the purified methyl 3-nitrobenzoate. The literature melting point is 78 °C.[3][8] A sharp melting point close to this value indicates a high degree of purity.

Safety Precautions

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methyl benzoate is harmful if swallowed.

  • Ethanol is highly flammable; avoid naked flames during recrystallization.[3]

Visual Representations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Methyl Benzoate + Conc. H₂SO₄ cooling1 Cool in Ice Bath (< 6°C) reagents->cooling1 nitrating_mix Conc. HNO₃ + Conc. H₂SO₄ addition Slow Addition of Nitrating Mixture nitrating_mix->addition cooling1->addition rt_reaction Stand at Room Temperature (15 min) addition->rt_reaction quench Pour onto Crushed Ice rt_reaction->quench filtration1 Vacuum Filtration quench->filtration1 crude_product Crude Methyl 3-Nitrobenzoate filtration1->crude_product recrystallization Recrystallize from Ethanol/Water or Methanol crude_product->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying Dry Crystals filtration2->drying pure_product Pure Methyl 3-Nitrobenzoate drying->pure_product

Caption: Experimental workflow for the synthesis of methyl 3-nitrobenzoate.

Troubleshooting

  • Oily Product: If the product does not solidify upon pouring onto ice, it may be due to impurities.[8] Try scratching the inside of the beaker with a glass rod to induce crystallization.

  • Low Yield: A low yield can result from the addition of the nitrating mixture being too rapid or the reaction temperature being too high, leading to the formation of byproducts.[5][10] Incomplete reaction due to too slow addition can also be a cause.[10]

  • Broad Melting Point: A broad or depressed melting point indicates impurities.[8] The most common impurities are ortho and para isomers, dinitrated products, or unreacted starting material.[8] Additional recrystallization may be necessary.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Valproic Acid Using Methyl-m-toluate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA) is a branched-chain carboxylic acid widely used as an anticonvulsant and mood-stabilizing drug.[1] Therapeutic drug monitoring of VPA is essential due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability.[2][3] Gas chromatography (GC) offers a robust and reliable method for the quantification of VPA in biological matrices. This application note details a GC method for the determination of valproic acid in serum, utilizing methyl-m-toluate as an internal standard for improved accuracy and precision. The method is based on a liquid-liquid extraction procedure followed by analysis using a Flame Ionization Detector (FID).

Principle

The method involves the extraction of valproic acid and the internal standard, methyl-m-toluate, from an acidified biological matrix (e.g., serum) into an organic solvent. The organic extract is then directly injected into a gas chromatograph. The separation of valproic acid and methyl-m-toluate is achieved on a suitable capillary column, and detection is performed by an FID. Quantification is based on the ratio of the peak area of valproic acid to the peak area of the internal standard.

Experimental Protocols

Materials and Reagents
  • Valproic Acid (certified reference standard)

  • Methyl-m-toluate (internal standard, analytical grade)

  • Chloroform (HPLC grade)

  • Hydrochloric Acid (HCl, 1N)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Drug-free human serum (for calibration and quality control standards)

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar or polar capillary column is suitable. A common choice is a column like a DB-FFAP (30 m x 0.53 mm, 1.0 µm film thickness) or an equivalent.

  • Data acquisition and processing software.

Preparation of Solutions
  • Valproic Acid Stock Solution (1 mg/mL): Accurately weigh 100 mg of valproic acid reference standard and dissolve in 100 mL of methanol (B129727).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of methyl-m-toluate and dissolve in 100 mL of methanol.

  • Working Internal Standard Solution (20 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 20 µg/mL.

  • Calibration Standards and Quality Controls: Prepare calibration standards and quality controls by spiking appropriate volumes of the valproic acid stock solution into drug-free human serum to achieve concentrations spanning the therapeutic range (typically 10-150 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of serum sample, calibrator, or quality control into a clean glass test tube.

  • Add 50 µL of the working internal standard solution (20 µg/mL methyl-m-toluate).

  • Add 200 µL of 1N HCl to acidify the sample. Vortex for 10 seconds.

  • Add 500 µL of chloroform.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (chloroform) to a clean autosampler vial.

  • Inject 1 µL of the organic extract into the GC system.

Gas Chromatography (GC) Conditions

The following are typical starting conditions and may require optimization for your specific instrument and column:

ParameterValue
Column DB-FFAP (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial: 140 °C, hold for 1 minRamp: 10 °C/min to 200 °C, hold for 2 min
Carrier Gas Helium or Nitrogen at a constant flow rate
Injection Mode Splitless
Injection Volume 1 µL

Data Presentation

The method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below. The expected performance is based on typical results for similar GC-FID methods for valproic acid analysis.[2][3]

Validation ParameterTypical Performance Metric
Linearity (Range) 10 - 200 µg/mL (r² > 0.995)
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~5 µg/mL
Retention Time (VPA) Analyte- and column-dependent, but should be consistent
Retention Time (IS) Analyte- and column-dependent, but should be consistent

Visualizations

Experimental Workflow

G Sample Serum Sample/Calibrator/QC Add_IS Add Internal Standard (Methyl-m-toluate) Sample->Add_IS Acidify Acidify with HCl Add_IS->Acidify Add_Solvent Add Extraction Solvent (Chloroform) Acidify->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Inject Inject into GC Extract->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratio (VPA/IS) Integrate->Calculate Quantify Quantify Concentration Calculate->Quantify

Caption: Workflow for GC analysis of valproic acid.

Logical Relationship of Quantitation

G cluster_measurement Instrument Measurement cluster_calculation Calculation cluster_calibration Calibration cluster_result Final Result VPA_Peak VPA Peak Area Ratio Peak Area Ratio (VPA/IS) VPA_Peak->Ratio IS_Peak IS Peak Area (Methyl-m-toluate) IS_Peak->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration VPA Concentration in Sample Cal_Curve->Concentration

Caption: Logic of internal standard quantitation.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 3-Methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 3-methylbenzoate (B1238549). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing methyl 3-methylbenzoate? A1: The most common and direct method is the Fischer esterification of 3-methylbenzoic acid (m-toluic acid) with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This is an equilibrium reaction where the carboxylic acid and alcohol react to form an ester and water.[3][4]

Q2: How can the reaction equilibrium be shifted to favor the formation of this compound and increase the yield? A2: According to Le Chatelier's principle, the equilibrium can be shifted towards the product side in two primary ways[3][4][5]:

  • Use an Excess of a Reactant: Typically, methanol is used in large excess as it is inexpensive and can also serve as the reaction solvent.[3][6] This drives the equilibrium towards the formation of the ester.

  • Remove a Product as it Forms: Water is a byproduct of the reaction. Removing water as it is formed will push the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[2][3][6]

Q3: What are potential side reactions or impurities I should be aware of? A3: Fischer esterification is generally a clean reaction with minimal side products. The primary impurities are typically unreacted starting materials (3-methylbenzoic acid and methanol). If using sulfuric acid at high temperatures, there is a minor risk of ether formation from the alcohol (dimethyl ether) or sulfonation of the aromatic ring, although these are less common under typical esterification conditions.

Q4: How is the crude this compound typically purified after the reaction? A4: The workup and purification process generally involves several steps:

  • Neutralization: The excess acid catalyst is neutralized, often by washing with a weak base like a sodium bicarbonate solution. This step also removes any unreacted 3-methylbenzoic acid by converting it to its water-soluble sodium salt.[7]

  • Extraction: The ester is extracted into an organic solvent like diethyl ether or dichloromethane.[8]

  • Washing: The organic layer is washed with water and/or brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal & Distillation: The solvent is removed by rotary evaporation, and the resulting crude ester is often purified by distillation to obtain the final, high-purity product.[8][9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Ineffective Catalyst: The acid catalyst may be old or hydrated. 2. Insufficient Reflux Time: The reaction may not have reached equilibrium. 3. Water in Reagents: Presence of water in the 3-methylbenzoic acid, methanol, or catalyst can shift the equilibrium to the reactants. 4. Loss During Workup: Product may be lost during extraction or washing steps, for instance, through emulsion formation.[10]1. Use fresh, concentrated sulfuric acid or anhydrous p-TsOH. 2. Increase the reflux time (e.g., from 1 hour to 2-3 hours) and monitor the reaction progress using Thin Layer Chromatography (TLC).[11] 3. Ensure all reagents are anhydrous and glassware is thoroughly dried. 4. Perform extractions carefully. To break emulsions, add a small amount of brine (saturated NaCl solution).
Product Contaminated with Starting Acid 1. Incomplete Reaction: The reaction did not proceed to completion. 2. Inefficient Washing: The sodium bicarbonate wash was not sufficient to remove all unreacted 3-methylbenzoic acid.1. Drive the reaction further to completion by using a larger excess of methanol or by removing water.[3] 2. Increase the volume or concentration of the sodium bicarbonate wash. Check the pH of the aqueous layer after washing to ensure it is basic. Repeat the wash if necessary.[7]
Product is "Wet" or Appears Cloudy 1. Incomplete Drying: Insufficient amount of drying agent or inadequate drying time. 2. Inefficient Separation: Some of the aqueous layer was carried over with the organic layer during the extraction process.1. Add more anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) until it no longer clumps together. Allow sufficient time for drying (10-15 minutes with swirling). 2. When separating layers in the separatory funnel, be careful to drain only the desired layer and avoid the interface.
Final Product has a Low Boiling Point Solvent Contamination: The organic solvent used for extraction (e.g., diethyl ether) was not completely removed.Ensure complete removal of the extraction solvent via rotary evaporation before proceeding to distillation of the final product.

Troubleshooting Workflow

TroubleshootingWorkflow Problem Problem Observed LowYield Low Yield Problem->LowYield AcidContamination Contaminated with Starting Acid Problem->AcidContamination WetProduct Product is Wet/Cloudy Problem->WetProduct Cause_Catalyst Inactive Catalyst? LowYield->Cause_Catalyst Cause_Time Insufficient Time? LowYield->Cause_Time Cause_Workup Loss During Workup? LowYield->Cause_Workup Cause_Incomplete Incomplete Reaction? AcidContamination->Cause_Incomplete Cause_Wash Inefficient Wash? AcidContamination->Cause_Wash Cause_Drying Insufficient Drying? WetProduct->Cause_Drying Solution_Catalyst Use Fresh Catalyst Cause_Catalyst->Solution_Catalyst Solution_Time Increase Reflux Time Monitor via TLC Cause_Time->Solution_Time Solution_Workup Optimize Extraction Use Brine for Emulsions Cause_Workup->Solution_Workup Solution_Incomplete Use Excess Methanol Remove Water Cause_Incomplete->Solution_Incomplete Solution_Wash Repeat Bicarbonate Wash Check pH Cause_Wash->Solution_Wash Solution_Drying Add More Drying Agent Cause_Drying->Solution_Drying ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants 1. Combine 3-Methylbenzoic Acid and Methanol Catalyst 2. Add H₂SO₄ Catalyst Reactants->Catalyst Reflux 3. Reflux for 2 hours Catalyst->Reflux Quench 4. Quench with Water Reflux->Quench Extract 5. Extract with Ether Quench->Extract Wash_Bicarb 6. Wash with NaHCO₃ Extract->Wash_Bicarb Wash_Brine 7. Wash with Brine Wash_Bicarb->Wash_Brine Dry 8. Dry with MgSO₄ Wash_Brine->Dry Evaporate 9. Remove Solvent (Rotary Evaporation) Dry->Evaporate Distill 10. Distillation Evaporate->Distill Product Pure this compound Distill->Product

References

"troubleshooting peak tailing for methyl benzoate in GC analysis"

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers and drug development professionals, this technical support center provides detailed troubleshooting guides and FAQs for resolving peak tailing issues encountered during the GC analysis of methyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: Why is my methyl benzoate peak tailing while other non-polar compounds in the same run have good peak shape?

A: This selective tailing often points to a chemical interaction between methyl benzoate and active sites within your GC system.[1] Methyl benzoate, as an ester, contains polar functional groups that can interact with:

  • Active Silanol Groups: These can be present on the surface of a contaminated or poorly deactivated inlet liner, or on the stationary phase at the head of the column.[2][3]

  • Metal Surfaces: Trace metal contamination in the liner or other parts of the flow path can lead to adsorption.[2]

Troubleshooting Steps:

  • Perform Inlet Maintenance: The inlet is the most common source of contamination.[4][5] Replace the inlet liner, septum, and O-ring.[6] Ensure you are using a high-quality, deactivated liner.

  • Trim the Column: Remove the front section (approx. 10-20 cm) of the GC column.[7] This area is prone to accumulating non-volatile residues and developing active sites over time.[8]

  • Column Conditioning: If the problem persists, perform a column bake-out to remove contaminants that may have settled further down the column.[7]

Q2: All of my peaks, including the solvent and internal standards, are tailing. What is the likely cause?

A: When all peaks in a chromatogram tail indiscriminately, the cause is typically a physical issue related to a disruption in the carrier gas flow path, rather than a specific chemical interaction.[1][9]

Troubleshooting Steps:

  • Check Column Installation:

    • Improper Cut: A poor, jagged, or angled cut on the column ends can create turbulence, causing peaks to tail.[9][10] The cut should be clean, square, and free of debris.[11]

    • Incorrect Insertion Depth: If the column is positioned too high or too low within the inlet, it can create unswept (dead) volumes, leading to tailing.[9][10] Consult your GC manufacturer's guide for the correct depth for your specific inlet and column.

  • Perform a System Leak Check: Leaks in the system are a common cause of broad and tailing peaks.[12] They allow oxygen into the carrier gas stream, which can degrade the column's stationary phase.[13][14] Check all fittings and connections from the gas source to the detector.[13]

  • Inspect the Inlet Liner: A cracked or broken liner can disrupt the gas flow and should be replaced.[15]

Q3: My methyl benzoate peak shape has gradually worsened over a series of injections. What should I investigate first?

A: Gradual degradation of peak shape typically indicates the progressive accumulation of contaminants or the creation of active sites from sample matrix components.[7][15]

Troubleshooting Steps:

  • Inlet Contamination: The inlet liner is the first line of defense and often the first component to become contaminated.[6] Non-volatile residues from your samples can build up, creating active sites. Begin by replacing the liner, septum, and O-ring.[5]

  • Column Head Contamination: If inlet maintenance doesn't resolve the issue, the contamination has likely moved to the front of the analytical column.[8][15] Trim 10-20 cm from the column inlet to remove the contaminated section.[7]

  • Review Sample Preparation: To prevent recurrence, consider adding a sample cleanup step, such as Solid Phase Extraction (SPE), or filtering your samples to remove non-volatile matrix components.[4][16]

Q4: Can my injection parameters cause peak tailing for methyl benzoate?

A: Yes, the injection technique and parameters can significantly impact peak shape.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broad, tailing peak.[2][11] Try diluting your sample or reducing the injection volume.[17]

  • Low Split Ratio: In split mode, if the split ratio is too low, the flow through the inlet may not be high enough for an efficient transfer of the sample to the column, which can cause tailing.[4][5] A minimum split vent flow of 20 mL/min is often recommended.[4]

  • Solvent Mismatch: If the polarity of your injection solvent is very different from your stationary phase (e.g., a polar solvent on a non-polar column), it can cause poor sample focusing on the column, leading to distorted peaks.[4][5][18]

Quantitative Troubleshooting Parameters

The following table summarizes key quantitative parameters that can be monitored or adjusted to resolve peak tailing.

ParameterAcceptable Value / Recommended ActionCommon Cause of Tailing if IncorrectCitation(s)
Peak Symmetry/Tailing Factor 0.8 - 1.8 (as per USP/EP guidelines)A value > 1.8 indicates significant tailing.[19]
Column Trimming Remove 10-20 cm from the column inlet.Accumulation of contaminants and active sites.[7]
Split Vent Flow Minimum of 20 mL/min for split injections.Insufficient flow for efficient sample transfer.[4][5]
Injection Volume Reduce volume or dilute the sample.Column overload.[11][17]
Initial Oven Temperature 10-20°C below the solvent's boiling point.Poor analyte focusing (solvent effect violation).[4][5]

Experimental Protocols

Protocol 1: GC Inlet Liner Replacement

This procedure is a critical first step in routine maintenance to address peak tailing.[20]

  • Cool Down: Lower the GC inlet temperature to a level that is safe to touch.[21]

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Open the Inlet: Loosen and remove the septum nut and any other retaining hardware to access the inlet weldment.[22]

  • Remove Old Liner: Using clean, lint-free gloves and forceps or a specialized liner removal tool, carefully pull the old liner out of the inlet.[21][22] Avoid scratching the inside of the inlet.[23]

  • Inspect and Clean: Inspect the inlet for any visible contamination or septum debris. Clean the sealing surfaces if necessary.[22]

  • Prepare New Liner: Place a new, clean O-ring onto the new, deactivated liner.[20] Handle the new liner only with clean tools or gloves to prevent contamination.[22]

  • Install New Liner: Gently insert the new liner with the O-ring into the inlet, ensuring it is fully seated against the base seal.[22]

  • Reassemble and Pressurize: Secure the inlet weldment, replace the septum, and tighten the septum nut (do not overtighten).[22] Restore the carrier gas flow.

  • Leak Check: Perform a leak check before heating the inlet.[13]

Protocol 2: GC Column Conditioning (Bake-out)

Conditioning is used to remove contaminants from the column and stabilize the baseline.[24]

  • Install Column: Connect the column to the GC inlet but leave the detector end disconnected. This prevents contaminants from being flushed into the detector.[25]

  • Purge with Carrier Gas: Set the typical carrier gas flow rate for your method and purge the column at ambient temperature for 15-30 minutes to remove all oxygen from the system.[24][26]

  • Set Temperature Program:

    • Set the initial oven temperature to 40-50°C.[14][27]

    • Program a temperature ramp of 5-10°C per minute.[14][27]

    • Set the final temperature to 20°C above the highest temperature used in your analytical method, or the column's maximum isothermal temperature, whichever is lower.[27]

  • Condition: Run the temperature program and hold at the final temperature for 1-2 hours, or until the baseline signal is stable when monitored.[14][26]

  • Cool Down and Connect: Cool the oven down. Connect the column to the detector, ensuring a proper, leak-free connection.

  • Equilibrate: Heat the system to your method's starting conditions and allow it to fully equilibrate before running samples.

Protocol 3: System Leak Check

A leak-free system is critical for optimal performance and column lifetime.[12] The use of an electronic leak detector is highly recommended.[13]

  • Pressurize System: Set the inlet pressure to your normal operating conditions. For a more sensitive check, you can increase the system pressure.[12]

  • Turn Off Oven Fan: This prevents air currents from dispersing the leaking gas, making detection easier.[13]

  • Probe All Connections: Turn on the electronic leak detector and bring its probe close to every fitting in the gas flow path. Check the following common leak points[12]:

    • Gas supply regulator and fittings.

    • Gas filter connections.

    • Septum nut.

    • Inlet and detector column fittings.

    • Split vent trap connection.

  • Interpret Results: The leak detector will give an audible or visual signal when a leak is detected.

  • Tighten or Replace: If a leak is found, gently tighten the fitting. If this does not resolve the leak, the fitting or ferrule may be damaged and should be replaced.

  • Re-check: After addressing a leak, re-check the connection to confirm it is sealed.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing the cause of peak tailing for methyl benzoate.

G Troubleshooting Workflow for Methyl Benzoate Peak Tailing start Peak Tailing Observed q1 Are ALL peaks in the chromatogram tailing? start->q1 physical_issue Suspect Physical Issue or Flow Path Disruption q1->physical_issue Yes chemical_issue Suspect Chemical Interaction or System Activity q1->chemical_issue No check_install Check Column Installation physical_issue->check_install leak_check Perform System Leak Check physical_issue->leak_check check_liner_phys Inspect Inlet Liner for Cracks physical_issue->check_liner_phys check_cut Inspect Column Cut (Must be square and clean) check_install->check_cut check_depth Verify Column Insertion Depth (Correct for inlet type) check_install->check_depth inlet_maint Perform Inlet Maintenance chemical_issue->inlet_maint column_maint Perform Column Maintenance chemical_issue->column_maint method_review Review Method Parameters chemical_issue->method_review replace_liner Replace Liner, Septum, & O-Ring (Use deactivated liner) inlet_maint->replace_liner trim_column Trim 10-20 cm from Column Inlet column_maint->trim_column condition_column Condition (Bake Out) Column column_maint->condition_column check_overload Check for Overload (Reduce injection volume) method_review->check_overload check_solvent Check Solvent-Phase Polarity Match method_review->check_solvent

References

Technical Support Center: Optimization of Methyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl benzoate (B1203000).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of methyl benzoate.

Problem 1: Low Yield of Methyl Benzoate

  • Possible Cause 1: Incomplete Reaction The Fischer esterification of benzoic acid and methanol (B129727) is a reversible reaction.[1][2][3][4][5] To achieve a high yield, the equilibrium must be shifted towards the product side.

    Solution:

    • Use an excess of a reactant: Employing a large excess of methanol is a common strategy to drive the reaction forward.[1][2][3] A four-fold molar excess of the alcohol can produce the ester in approximately 95% yield.[1]

    • Remove water: The removal of water as it is formed will also shift the equilibrium to the right. This can be achieved using a Dean-Stark apparatus during reflux.[3][5]

  • Possible Cause 2: Loss of Product During Work-up Significant amounts of product can be lost during the extraction and washing steps of the purification process.[6][7] Emulsion formation during the separation of aqueous and organic layers can also lead to product loss.[6]

    Solution:

    • Careful Separation: When using a separatory funnel, allow the layers to separate completely and be precise when draining the layers to minimize loss of the organic phase containing the product.

    • Minimize Transfers: Each transfer of the product solution from one container to another can result in some loss. Plan your workflow to minimize the number of transfers.

  • Possible Cause 3: Suboptimal Reaction Conditions Reaction parameters such as temperature and catalyst concentration can significantly impact the yield.

    Solution:

    • Optimize Temperature: Ensure the reaction is refluxed at the appropriate temperature for a sufficient amount of time (typically 1-4 hours) to reach equilibrium.[1][8]

    • Catalyst: Use an appropriate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1][9][10]

Problem 2: Impure Product (Observed by melting point, NMR, or GC)

  • Possible Cause 1: Presence of Unreacted Benzoic Acid If the reaction does not go to completion, unreacted benzoic acid will remain in the crude product.

    Solution:

    • Sodium Bicarbonate Wash: During the work-up, wash the organic layer with a 5% sodium bicarbonate solution.[1] This will react with the acidic benzoic acid to form sodium benzoate, which is soluble in the aqueous layer and can be removed.

  • Possible Cause 2: Presence of Side Products Although Fischer esterification generally has minimal side reactions, impurities can arise from the starting materials or from reactions occurring at excessively high temperatures.

    Solution:

    • Purify Starting Materials: Ensure the benzoic acid and methanol used are of high purity.[11][12]

    • Control Temperature: Avoid excessively high temperatures during reflux, which could potentially lead to side reactions.

  • Possible Cause 3: Inefficient Purification Improper recrystallization techniques can lead to an impure final product.

    Solution:

    • Use Minimal Hot Solvent: During recrystallization, dissolve the crude product in the minimum amount of hot solvent necessary to achieve a saturated solution.[13] Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[7]

    • Slow Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[14] Rapid cooling can trap impurities within the crystal lattice.

    • Wash Crystals: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the role of the strong acid catalyst in Fischer esterification?

A1: The strong acid, typically sulfuric acid, protonates the carbonyl oxygen of the benzoic acid. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[2][3][4]

Q2: Why is an excess of methanol used in the synthesis of methyl benzoate?

A2: Fischer esterification is an equilibrium reaction. According to Le Chatelier's principle, adding a large excess of one of the reactants (in this case, methanol) will shift the equilibrium towards the formation of the products (methyl benzoate and water), thereby increasing the yield.[1][2][3]

Q3: How can I remove unreacted benzoic acid from my product?

A3: Unreacted benzoic acid can be removed by washing the crude product (dissolved in an organic solvent like diethyl ether) with an aqueous solution of a weak base, such as 5% sodium bicarbonate.[1] The benzoic acid will be deprotonated to form water-soluble sodium benzoate, which will partition into the aqueous layer.

Q4: What are some common solvents for the recrystallization of methyl benzoate?

A4: While methyl benzoate is a liquid at room temperature, purification of related solid derivatives like methyl m-nitrobenzoate is often done by recrystallization from methanol.[11][12] For purification of methyl benzoate itself, distillation is the preferred method.

Q5: What are the expected yields for methyl benzoate synthesis?

A5: The yield of methyl benzoate can vary depending on the reaction conditions and purification efficiency. With optimized conditions, such as using an excess of methanol, theoretical yields can be as high as 85-95%.[1][6] However, isolated yields are often lower, in the range of 60-75%, due to losses during work-up and purification.[1][6]

Data Presentation

Table 1: Effect of Reactant Ratio on Theoretical Yield of Ester

Molar Ratio (Carboxylic Acid:Alcohol)Approximate Ester Yield at Equilibrium
1:1~67%[1]
1:4~95%[1]

Table 2: Example Experimental Yields

Starting Material (Benzoic Acid)Product (Methyl Benzoate)Percent Recovery/YieldReference
10.008 g6.274 g62.69%[6]
610 mg-90%[5]

Experimental Protocols

Detailed Methodology for Fischer Esterification of Benzoic Acid

  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine 8.00 g of benzoic acid and 25 mL of methanol.[1]

    • Carefully add 3.0 mL of concentrated sulfuric acid to the flask while swirling.[1]

    • Add a few boiling chips to the flask.

    • Attach a reflux condenser and ensure cooling water is flowing.

  • Reflux:

    • Heat the mixture to a gentle reflux using a heating mantle.[1]

    • Continue refluxing for approximately 30-60 minutes.[1]

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a separatory funnel containing 75 mL of water.[1]

    • Rinse the reaction flask with 35 mL of diethyl ether and add this to the separatory funnel.[1]

    • Stopper the funnel, invert, and vent to release any pressure. Shake the funnel gently and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic (ether) layer with another 15 mL of water.[1]

  • Removal of Unreacted Acid:

    • Wash the ether layer with two 25 mL portions of 5% sodium bicarbonate solution.[1] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.

    • Drain and discard the aqueous layer after each wash.

  • Final Wash and Drying:

    • Wash the ether layer with 15-20 mL of saturated sodium chloride (brine) solution.[1]

    • Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Dry the organic layer with anhydrous sodium sulfate.[1]

  • Isolation of Product:

    • Decant the dried ether solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.[1]

    • The remaining liquid is the crude methyl benzoate.

  • Purification (Optional):

    • For higher purity, the crude methyl benzoate can be purified by distillation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification reactants Combine Benzoic Acid, Methanol, and H2SO4 reflux Reflux for 30-60 minutes reactants->reflux quench Quench with Water and Extract with Ether reflux->quench wash_h2o Wash with Water quench->wash_h2o wash_bicarb Wash with 5% NaHCO3 wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry evaporate Evaporate Ether dry->evaporate distill Distill for Higher Purity evaporate->distill product product evaporate->product Methyl Benzoate pure_product pure_product distill->pure_product Pure Methyl Benzoate

Caption: Experimental workflow for the synthesis and purification of methyl benzoate.

troubleshooting_guide start Low Yield of Methyl Benzoate? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes workup_loss Product Loss during Work-up? start->workup_loss No solution_excess_methanol Use Excess Methanol or Remove Water incomplete_reaction->solution_excess_methanol Yes suboptimal_conditions Suboptimal Conditions? workup_loss->suboptimal_conditions No solution_careful_handling Careful Separation and Minimal Transfers workup_loss->solution_careful_handling Yes solution_optimize_temp Optimize Reflux Temperature and Time suboptimal_conditions->solution_optimize_temp Yes

Caption: Troubleshooting guide for low yield in methyl benzoate synthesis.

References

Technical Support Center: Synthesis of Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of methyl 3-methylbenzoate (B1238549).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing methyl 3-methylbenzoate?

The most common and direct method for synthesizing this compound is the Fischer esterification of 3-methylbenzoic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, and is often performed under reflux conditions. The reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.

Q2: What are the common challenges encountered during the synthesis of this compound?

The primary challenges in the synthesis of this compound via Fischer esterification are:

  • Incomplete Conversion: Due to the reversible nature of the reaction, achieving complete conversion of the starting materials can be difficult. The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield of the desired ester.[1][2]

  • Purification Difficulties: The final product mixture often contains unreacted 3-methylbenzoic acid and methanol, along with the acid catalyst. Separating the desired ester from these components, particularly the starting carboxylic acid which may have similar solubility properties, requires careful purification steps.

  • Side Reactions: Although generally a clean reaction, side reactions can occur under certain conditions, leading to impurities that complicate purification and reduce the overall yield.

Q3: What are the potential side reactions in the synthesis of this compound?

While the Fischer esterification of 3-methylbenzoic acid is a relatively straightforward reaction, a few side reactions can occur, particularly if the reaction conditions are not carefully controlled:

  • Ether Formation: The methanol used as a reactant and solvent can undergo acid-catalyzed self-condensation to form dimethyl ether, especially at high temperatures and prolonged reaction times.[3]

  • Sulfonation of the Aromatic Ring: If concentrated sulfuric acid is used as the catalyst at elevated temperatures, electrophilic aromatic substitution can occur, leading to the formation of sulfonated byproducts of 3-methylbenzoic acid or its ester.[3] The methyl group on the benzene (B151609) ring is generally stable under typical Fischer esterification conditions and is not prone to oxidation or rearrangement.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the desired ester is the most frequently reported issue. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Equilibrium Not Shifted Towards Products - Use a large excess of methanol, as it is often the less expensive reagent and can also serve as the solvent.[2] - Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
Insufficient Catalyst - Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used. The catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic.
Incomplete Reaction - Increase the reaction time or temperature (while being mindful of potential side reactions). Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine when the reaction has reached completion.
Loss of Product During Workup - Ensure proper phase separation during aqueous washes. Multiple extractions with a suitable organic solvent will maximize the recovery of the ester. - Avoid vigorous shaking during the extraction with sodium bicarbonate to prevent the formation of emulsions.
Issue 2: Presence of Impurities in the Final Product

The purity of the final product is crucial for its intended application. Here’s a guide to address common impurities.

Impurity Identification Troubleshooting and Purification
Unreacted 3-Methylbenzoic Acid - Can be detected by IR spectroscopy (broad O-H stretch around 3000 cm⁻¹) or NMR spectroscopy. - Can be identified by a spot with a different Rf value from the product on a TLC plate.- Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to convert the carboxylic acid into its water-soluble salt, which can then be removed in the aqueous layer.[4]
Acid Catalyst (e.g., Sulfuric Acid) - The aqueous washes will have a low pH.- Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) during the workup procedure. Follow with washes with water and brine to remove any remaining inorganic salts.[4]
Side Products (e.g., Dimethyl Ether, Sulfonated Byproducts) - May be detected by GC-MS or NMR spectroscopy as unexpected peaks.- Careful distillation of the final product can separate the desired ester from less volatile impurities. - Column chromatography may be necessary for the removal of impurities with similar boiling points to the product.

Experimental Protocols

A general experimental protocol for the Fischer esterification of 3-methylbenzoic acid is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylbenzoic acid and a significant excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain the temperature for a period determined by reaction monitoring (typically several hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter to remove the drying agent.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure to obtain pure this compound.

Visualizations

Fischer_Esterification Fischer Esterification of 3-Methylbenzoic Acid 3-Methylbenzoic Acid 3-Methylbenzoic Acid Protonated Carbonyl Protonated Carbonyl 3-Methylbenzoic Acid->Protonated Carbonyl + H+ Methanol Methanol Tetrahedral Intermediate Tetrahedral Intermediate Methanol->Tetrahedral Intermediate H+ (Acid Catalyst) H+ (Acid Catalyst) H+ (Acid Catalyst)->3-Methylbenzoic Acid Protonated Carbonyl->Tetrahedral Intermediate + Methanol This compound This compound Tetrahedral Intermediate->this compound - H2O, - H+ Water Water Tetrahedral Intermediate->Water

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Low Yield Low Yield Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Analyze Product Purity Analyze Product Purity Low Yield->Analyze Product Purity Optimize Workup Optimize Workup Low Yield->Optimize Workup Incomplete Reaction? Incomplete Reaction? Check Reaction Conditions->Incomplete Reaction? Side Reactions? Side Reactions? Analyze Product Purity->Side Reactions? Loss During Extraction? Loss During Extraction? Optimize Workup->Loss During Extraction? Increase Time/Temp Increase Time/Temp Incomplete Reaction?->Increase Time/Temp Yes Modify Conditions Modify Conditions Side Reactions?->Modify Conditions Yes Improve Phase Separation Improve Phase Separation Loss During Extraction?->Improve Phase Separation Yes

Caption: A workflow for troubleshooting low product yield.

Purification_Strategy Purification Logic Crude Product Crude Product Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Removes Catalyst Catalyst Aqueous Wash->Catalyst Base Wash Base Wash Aqueous Wash->Base Wash Base Wash (e.g., NaHCO3) Base Wash (e.g., NaHCO3) Drying Drying Distillation/Chromatography Distillation/Chromatography Drying->Distillation/Chromatography Water Water Drying->Water Pure this compound Pure this compound Distillation/Chromatography->Pure this compound Side Products Side Products Distillation/Chromatography->Side Products Unreacted Acid Unreacted Acid Base Wash->Drying Base Wash->Unreacted Acid

Caption: Logical relationships in the purification process.

References

Technical Support Center: Purification of Crude Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude methyl 3-methylbenzoate (B1238549). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physical data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude methyl 3-methylbenzoate after synthesis?

A1: Common impurities can include unreacted starting materials such as 3-methylbenzoic acid and methanol, the acid catalyst (e.g., sulfuric acid), byproducts like water, and potentially side-products from the reaction. If high temperatures were used, decomposition products might also be present.

Q2: My purified this compound is a liquid at room temperature. Is this correct?

A2: Yes, this is correct. The melting point of this compound is below room temperature, so it exists as a liquid under standard laboratory conditions.

Q3: What is the most effective method for purifying this compound?

A3: For a high-boiling point liquid like this compound, vacuum distillation is generally the most effective method for achieving high purity, as it allows for distillation at a lower temperature, preventing thermal decomposition. Column chromatography can also be used for high-purity separations, especially for removing closely related impurities.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) can provide a qualitative assessment of purity. A single spot on the TLC plate suggests a pure compound. For quantitative analysis and confirmation of structure, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Q5: What are the key safety precautions when handling this compound and the reagents for its purification?

A5: this compound may cause skin and eye irritation.[1] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] If using strong acids as catalysts, they are corrosive and require extreme care. Always consult the Safety Data Sheet (SDS) for detailed safety information before starting any experimental work.[1]

Troubleshooting Guides

ProblemPossible Cause(s)Suggested Solution(s)
Product has a strong acidic smell after purification. Incomplete removal of the acid catalyst (e.g., sulfuric acid) or unreacted 3-methylbenzoic acid.1. Perform a workup by dissolving the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washing it with a saturated sodium bicarbonate solution to neutralize and remove any remaining acid. Be cautious of pressure buildup due to CO2 evolution.[2] 2. Follow with a water wash and then a brine wash to remove any residual salts and water. 3. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before removing the solvent.[2]
Low yield of purified product after distillation. 1. Incomplete reaction during synthesis. 2. Loss of product during the workup and transfer steps. 3. Distillation performed at too high a pressure, leading to decomposition.1. Ensure the initial esterification reaction has gone to completion. 2. Minimize transfers of the product between flasks. 3. Use a vacuum pump to lower the boiling point during distillation and prevent thermal decomposition.
Product is discolored (yellow or brown). 1. Presence of colored impurities from the starting materials or formed during the reaction. 2. Decomposition of the product at high temperatures during distillation.1. If the discoloration is due to minor impurities, column chromatography can be an effective purification method. 2. Ensure the distillation is performed under a sufficient vacuum to keep the temperature as low as possible.
Poor separation during column chromatography. 1. Inappropriate solvent system (mobile phase). 2. Column was not packed properly. 3. Overloading the column with too much crude product.1. Optimize the solvent system using Thin-Layer Chromatography (TLC) first to find a mobile phase that gives good separation of the product from impurities. 2. Ensure the silica (B1680970) gel is packed uniformly in the column to avoid channeling. 3. Use an appropriate amount of crude product for the size of the column.
Product appears wet or cloudy after purification. Presence of residual water.1. Ensure the organic layer is thoroughly dried with an anhydrous drying agent before the final solvent removal or distillation.[2] 2. If water is still present, co-evaporation with a dry, high-boiling point solvent like toluene (B28343) under reduced pressure can help remove residual water.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 99-36-5[3]
Molecular Formula C9H10O2[3]
Molecular Weight 150.18 g/mol [3]
Appearance Colorless liquid
Boiling Point 221 °C at 760 mmHg[3]
Melting Point -12 °C
Density 1.062 - 1.065 g/cm³ at 20 °C[3]
Refractive Index 1.515 - 1.517 at 20 °C[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[4]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the purification of crude this compound using vacuum distillation.

  • Workup of Crude Product:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of diethyl ether and mix.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2 x 50 mL).

      • Water (1 x 50 mL).

      • Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • Vacuum Distillation Setup:

    • Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to the desired level.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 221 °C.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis cluster_end Final Product crude_product Crude Methyl 3-Methylbenzoate workup Aqueous Workup (NaHCO3, H2O, Brine) crude_product->workup drying Drying (Anhydrous Na2SO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation chromatography Column Chromatography solvent_removal->chromatography tlc TLC distillation->tlc chromatography->tlc gcms GC-MS tlc->gcms nmr NMR gcms->nmr pure_product Pure Methyl 3-Methylbenzoate nmr->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_workflow start Impure Product check_purity Assess Purity (TLC, GC-MS) start->check_purity acidic Acidic Impurities? check_purity->acidic Impure pure_product Pure Product check_purity->pure_product Pure colored Colored Impurities? acidic->colored No wash Wash with NaHCO3 and Brine acidic->wash Yes water Water Present? colored->water No column Column Chromatography colored->column Yes redry Re-dry with Anhydrous Agent water->redry Yes distill Vacuum Distillation water->distill No wash->check_purity column->check_purity redry->check_purity distill->pure_product

Caption: A logical troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Methyl 3-Methylbenzoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying methyl 3-methylbenzoate (B1238549) for NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude sample of methyl 3-methylbenzoate after synthesis?

The most common impurities are typically unreacted starting materials and reagents from the synthesis, which is often a Fischer esterification. These include:

  • 3-Methylbenzoic Acid: The carboxylic acid starting material.

  • Methanol: The alcohol starting material.

  • Acid Catalyst: Residual acid catalyst, such as sulfuric acid (H₂SO₄).[1]

  • Water: Formed as a byproduct of the esterification reaction or introduced during workup.[2]

  • Residual Solvents: Solvents used during the reaction or extraction, such as diethyl ether, ethyl acetate, or dichloromethane.[3]

Q2: How can I identify these common impurities in the ¹H NMR spectrum of my sample?

Impurities can be identified by their characteristic chemical shifts (δ) in the ¹H NMR spectrum. The presence of unexpected peaks corresponding to known impurities is the primary diagnostic tool. A comparison table is provided below for easy identification.

Q3: What is the most effective general procedure for purifying crude this compound before taking an NMR?

A preliminary aqueous workup is a crucial first step for removing the most common impurities.[4] This involves dissolving the crude product in an organic solvent (like diethyl ether or ethyl acetate) and performing sequential washes in a separatory funnel with a mild base (e.g., saturated aqueous sodium bicarbonate) to remove acidic impurities, followed by a brine wash to remove residual water and water-soluble components.[4][5]

Q4: My NMR sample is clear, but the spectral lines are broad. What could be the cause?

Broad spectral lines can result from several factors even in a visually clear sample. Suspended microscopic solid particles can distort the magnetic field homogeneity.[6] It is essential to filter every NMR sample, for instance, through a small plug of glass wool in a Pasteur pipette, before transferring it to the NMR tube.[6] High sample concentration can also increase viscosity, leading to broader lines.

Troubleshooting Guide

This guide addresses specific issues you may encounter when analyzing the ¹H NMR spectrum of your this compound sample.

Problem 1: A broad singlet appears in the δ 10-12 ppm region of the ¹H NMR spectrum.

  • Possible Cause: This signal is characteristic of a carboxylic acid proton, indicating the presence of unreacted 3-methylbenzoic acid.[2]

  • Solution: Perform an acid-base extraction. Dissolve your sample in an organic solvent like diethyl ether and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic impurity, pulling it into the aqueous layer as its sodium salt.

Problem 2: The NMR spectrum shows a singlet around δ 2.1 ppm and/or a quartet around δ 3.45 ppm and a triplet around δ 1.25 ppm.

  • Possible Cause: These signals often correspond to common laboratory solvents like acetone (B3395972) (δ ~2.17 ppm in CDCl₃) or diethyl ether (δ ~3.48 and 1.21 ppm in CDCl₃) used during the workup. A singlet around δ 3.49 ppm could also indicate residual methanol.

  • Solution: Remove residual volatile solvents by placing the sample under high vacuum for an extended period. Gentle heating can facilitate removal, but care must be taken not to evaporate the desired product.

Problem 3: A broad peak is observed around δ 1.5-1.6 ppm in a CDCl₃ sample.

  • Possible Cause: This is a very common peak for dissolved water in chloroform-d. Its chemical shift can vary depending on temperature and other solutes.

  • Solution: Ensure the sample is thoroughly dried before analysis. After an aqueous workup, the organic layer should be dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

Data Presentation

Table 1: ¹H NMR Chemical Shifts of this compound and Common Impurities in CDCl₃

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound Ar-H~7.85s
Ar-H~7.80d
Ar-H~7.30m
O-CH₃3.91s
Ar-CH₃2.41s
3-Methylbenzoic AcidCOOH>10 (very broad)s
Ar-H~8.0, 7.9, 7.4m
Ar-CH₃2.45s
MethanolO-CH₃3.49s
OHVariable (broad)s
WaterH₂O~1.56 (variable)s
Diethyl EtherO-CH₂3.48q
CH₃1.21t
AcetoneCH₃2.17s
DichloromethaneCH₂5.30s
Note: Chemical shifts are approximate and can vary based on concentration, temperature, and the specific NMR solvent used. Data compiled from multiple sources.[7]

Experimental Protocols

Protocol 1: Aqueous Wash to Remove Acidic Impurities

  • Dissolution: Dissolve the crude this compound sample in a suitable organic solvent (e.g., 10-20 mL of diethyl ether per gram of crude product).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel, invert it, and vent frequently to release the pressure from the evolved CO₂ gas. Shake the funnel for 1-2 minutes.[4][5]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer and discard it.

  • Brine Wash: Add an equal volume of brine (saturated aqueous NaCl solution) to the organic layer in the funnel. Shake for 1 minute. This helps remove residual water from the organic phase.[4]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (Na₂SO₄), swirling the flask until the drying agent no longer clumps together.

  • Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the purified product.

Visualization

G Troubleshooting Workflow for this compound NMR Sample Purification start Analyze ¹H NMR Spectrum of Crude Product impurity_check Identify Impurity Peaks start->impurity_check acid Broad peak at δ 10-12 ppm? (3-Methylbenzoic Acid) impurity_check->acid Yes solvent Peaks for common solvents? (Ether, Acetone, etc.) impurity_check->solvent Yes water Broad peak at δ ~1.6 ppm? (Water) impurity_check->water Yes clean Spectrum is Clean (No major impurities) impurity_check->clean No wash Perform Aqueous Wash (Protocol 1) acid->wash Solution high_vac Place Sample Under High Vacuum solvent->high_vac Solution dry Dry Organic Layer with Na₂SO₄ Before Solvent Evaporation water->dry Preventative Solution end_good Proceed with Analysis clean->end_good reanalyze Re-analyze by ¹H NMR wash->reanalyze high_vac->reanalyze dry->start reanalyze->impurity_check

Caption: Troubleshooting workflow for purifying this compound.

References

Technical Support Center: Addressing Incomplete Conversion in Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges with incomplete conversion in Fischer esterification reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification reaction showing incomplete conversion?

A1: The primary reason for incomplete conversion is the reversible nature of the reaction.[1][2][3][4][5] Fischer esterification is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[1][2][5] This equilibrium can also shift back, with the ester hydrolyzing back into the starting materials, preventing the reaction from reaching 100% completion.[1][2][6] To achieve a high yield, the equilibrium must be actively shifted toward the products.[3][7]

Q2: How can I shift the reaction equilibrium to favor the formation of the ester?

A2: According to Le Châtelier's principle, the equilibrium can be shifted to the product side by either increasing the concentration of a reactant or removing a product as it is formed.[1][3][8][9] The two most common and effective strategies are:

  • Using a large excess of one of the reactants , typically the alcohol, which is often used as the solvent.[1][2][3][4][5][8][9]

  • Removing water as it is formed .[1][2][3][4][6][7][10] This prevents the reverse reaction (ester hydrolysis) from occurring.

Q3: My reaction seems to have stalled. What role does the catalyst play, and could it be the issue?

A3: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for the reaction to proceed at a reasonable rate.[1][10][11] The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][5][7][11] If the reaction is stalled, consider the following:

  • Catalyst Amount: An insufficient amount of catalyst will result in a very slow reaction.

  • Catalyst Activity: Ensure the acid catalyst has not degraded. For instance, concentrated sulfuric acid is a strong dehydrating agent and can absorb moisture from the air, reducing its effectiveness.[12]

  • Alternative Catalysts: For sensitive substrates, Lewis acids like scandium(III) triflate or other milder procedures might be necessary.[10][11]

Q4: I am not equipped to use a Dean-Stark trap. What are other methods for water removal?

A4: While a Dean-Stark apparatus is highly effective, other methods can be used to remove the water byproduct:[2][7][10]

  • Drying Agents: Adding a drying agent directly to the reaction mixture, such as anhydrous salts (e.g., copper(II) sulfate) or molecular sieves, can sequester the water as it is formed.[2][10]

  • Stoichiometric Acid Catalyst: Using a stoichiometric amount of a dehydrating acid like concentrated sulfuric acid can also consume the water.[11][12] However, this can lead to side reactions with sensitive substrates.

Q5: How significant is the excess of one reagent, and which one should I use in excess?

A5: Using an excess of one reagent can have a dramatic impact on the final yield. It is generally more practical and cost-effective to use the alcohol in excess, especially if it is a simple, low-boiling alcohol like methanol (B129727) or ethanol, which can also serve as the reaction solvent.[4][8] Using a significant excess of the alcohol drives the equilibrium towards the ester product.[1][9]

Q6: Are there any structural limitations or side reactions I should be aware of?

A6: Yes, steric hindrance can significantly slow down the reaction rate.[6]

  • Alcohols: Primary alcohols react the fastest, followed by secondary alcohols. Tertiary alcohols are generally poor substrates as they are prone to elimination side reactions under the strong acidic and heated conditions.[6][10][11]

  • Carboxylic Acids: Sterically hindered carboxylic acids will also react more slowly.

  • Intramolecular Reactions: If the substrate is a hydroxy acid, an intramolecular Fischer esterification can occur to form a cyclic ester, known as a lactone. This is most favorable for the formation of five- and six-membered rings.[1][6]

Troubleshooting Guide

Problem: Low Ester Yield Despite Long Reaction Times

This workflow helps diagnose and solve issues of low conversion in Fischer esterification.

G Start Low Ester Yield Observed Check_Equilibrium Is equilibrium being shifted towards products? Start->Check_Equilibrium Check_Water_Removal Is water being actively removed? Check_Equilibrium->Check_Water_Removal  Yes Implement_Water_Removal Implement water removal: - Dean-Stark Trap - Molecular Sieves - Anhydrous Salts Check_Equilibrium->Implement_Water_Removal  No Check_Excess_Reagent Is a large excess of one reagent (usually alcohol) being used? Check_Water_Removal->Check_Excess_Reagent  Yes Check_Water_Removal->Implement_Water_Removal  No Increase_Reagent Increase excess of the cheaper/ more available reagent (e.g., use alcohol as solvent). Check_Excess_Reagent->Increase_Reagent  No Check_Catalyst Is the acid catalyst sufficient and active? Check_Excess_Reagent->Check_Catalyst  Yes Implement_Water_Removal->Check_Catalyst Increase_Reagent->Check_Catalyst Increase_Catalyst Increase catalyst loading or use fresh catalyst. Check_Catalyst->Increase_Catalyst  No Check_Conditions Are reaction temperature and time appropriate? Check_Catalyst->Check_Conditions  Yes Increase_Catalyst->Check_Conditions Optimize_Conditions Increase temperature (reflux) and/or reaction time. Monitor by TLC/GC. Check_Conditions->Optimize_Conditions  No Review_Substrates Review Substrate Steric Hindrance Check_Conditions->Review_Substrates  Yes Optimize_Conditions->Review_Substrates End Improved Yield Review_Substrates->End G Carboxylic Acid\n(RCOOH) Carboxylic Acid (RCOOH) Ester\n(RCOOR') Ester (RCOOR') Carboxylic Acid\n(RCOOH)->Ester\n(RCOOR') H⁺ Catalyst (Forward Reaction) Alcohol\n(R'OH) Alcohol (R'OH) Ester\n(RCOOR')->Carboxylic Acid\n(RCOOH) H⁺ Catalyst (Reverse Reaction) Water\n(H2O) Water (H2O) Shift_Node_1 Strategy 1: Increase Reactant Concentration (Add Excess Alcohol) Shift_Node_1->Alcohol\n(R'OH) Shift_Node_2 Strategy 2: Remove Product (Remove Water) Shift_Node_2->Water\n(H2O) G Flask 1. Reaction Flask (Reactants + Toluene) Heated to Reflux Vapor 2. Azeotrope Vapor (Toluene + Water) Rises Flask->Vapor Condenser 3. Reflux Condenser Vapor cools and condenses to liquid Vapor->Condenser Trap 4. Dean-Stark Trap Liquid collects Condenser->Trap Separation 5. Phase Separation Water (denser) sinks. Toluene (less dense) floats. Trap->Separation Water_Collection 6. Water is trapped at the bottom. Separation->Water_Collection Toluene_Return 7. Toluene overflows and returns to the reaction flask. Separation->Toluene_Return Toluene_Return->Flask Recycles Solvent

References

"minimizing byproduct formation in methyl benzoate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of methyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing methyl benzoate and what are the primary byproducts?

A1: The most prevalent method for synthesizing methyl benzoate is the Fischer esterification of benzoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[1][2] This is a reversible reaction, so the primary "byproduct" is often unreacted benzoic acid remaining in the final product mixture.[3][4] Water is also a product of the reaction.[5]

Q2: What are the common side reactions that can occur during Fischer esterification of benzoic acid?

A2: While the primary issue is the reversible nature of the reaction, other side reactions can occur, especially under non-ideal conditions. These can include:

  • Ether Formation: The acid catalyst can promote the self-condensation of methanol to form dimethyl ether, particularly if the reaction is heated for a prolonged time.[6]

  • Sulfonation of Benzoic Acid: If concentrated sulfuric acid is used as a catalyst at high temperatures, electrophilic aromatic substitution can occur, leading to the formation of m-sulfobenzoic acid.[6]

Q3: How can I shift the equilibrium of the Fischer esterification to favor the formation of methyl benzoate and increase the yield?

A3: To maximize the yield of methyl benzoate, the reaction equilibrium must be shifted towards the products. This can be achieved by:

  • Using an excess of one reactant: Typically, methanol is used in large excess as it is also the solvent for the reaction.[4][7] A four-fold molar excess of the alcohol can theoretically produce the ester in ~95% yield.[7]

  • Removing water as it is formed: This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[4][8]

Q4: Are there alternative "green" catalysts that can be used to minimize byproducts and harsh reaction conditions?

A4: Yes, several alternative catalysts are being explored to make the synthesis of methyl benzoate more environmentally friendly. These include:

  • Solid Acid Catalysts: Zirconium and titanium-based solid acids have been shown to be effective and are recoverable and reusable.[9][10] Zeolites can also be used and may lead to shorter reaction times and higher yields.[11]

  • Enzymes: Lipases, such as Candida rugosa lipase, can catalyze the esterification in an organic medium, offering high selectivity.[12][13]

  • Deep Eutectic Solvents (DES): A deep eutectic solvent composed of p-toluenesulfonic acid (p-TSA) and choline (B1196258) chloride has been shown to be an effective catalyst.[14]

Troubleshooting Guides

Issue 1: Low Yield of Methyl Benzoate

Possible Cause Troubleshooting Step
Incomplete Reaction (Equilibrium) Increase the molar ratio of methanol to benzoic acid.[7] Ensure the reaction is refluxed for a sufficient amount of time (typically 1-4 hours).[15][16] Consider using a method to remove water as it forms, such as a Dean-Stark trap.[4]
Loss of Product During Workup During the liquid-liquid extraction, ensure complete separation of the organic and aqueous layers to avoid loss of product.[17] Be cautious during the neutralization step with sodium bicarbonate to prevent vigorous foaming and loss of material.[15]
Insufficient Catalyst Ensure the correct amount of acid catalyst is used. For sulfuric acid, this is typically a small catalytic amount.[15]

Issue 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Step
Unreacted Benzoic Acid During the workup, wash the organic layer thoroughly with a sodium bicarbonate solution to remove any remaining benzoic acid.[15][18] Test the aqueous layer after washing to ensure it is basic, indicating all the acid has been neutralized.[15]
Water in the Final Product After the extraction and washing steps, dry the organic layer with a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, before the final distillation.[15][19]
Side Products (e.g., dimethyl ether) Optimize the reaction temperature and time to minimize side reactions. Avoid prolonged heating at high temperatures.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Methyl Benzoate Synthesis

Catalyst Molar Ratio (Benzoic Acid:Methanol) Temperature (°C) Reaction Time (h) Yield (%) Reference
Sulfuric Acid1:9.4Reflux (approx. 65)0.5~75 (isolated)[7]
Sulfuric Acid1:3804>90 (conversion)[20]
Zr/Ti Solid Acid1:excess1202484.1[9]
Microwave (H₂SO₄)1:excess1300.25High[21]
Candida rugosa lipase100 mM Benzoic AcidAmbientNot specifiedGood yields[12]

Experimental Protocols

Key Experiment: Fischer Esterification of Benzoic Acid with Sulfuric Acid Catalyst

This protocol is a standard laboratory procedure for the synthesis of methyl benzoate.

Materials:

  • Benzoic acid (8.00 g, 0.0656 mol)[7]

  • Methanol (25 mL, 0.617 mol)[7]

  • Concentrated sulfuric acid (3.0 mL)[7]

  • Diethyl ether (35 mL)[7]

  • 5% Sodium bicarbonate solution[7]

  • Saturated sodium chloride solution[7]

  • Anhydrous sodium sulfate[7]

  • Water

Procedure:

  • Place 8.00 g of benzoic acid and 25 mL of methanol in a 100 mL round-bottomed flask.[7]

  • Carefully add 3.0 mL of concentrated sulfuric acid to the flask while swirling.[7]

  • Add a few boiling chips, attach a reflux condenser, and heat the mixture at reflux for 30 minutes.[7]

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 75 mL of water.[7]

  • Rinse the reaction flask with 35 mL of diethyl ether and add the rinsing to the separatory funnel.[7]

  • Stopper the funnel, shake gently, and vent frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.[7]

  • Wash the ether layer with 15 mL of water, and then with two 25 mL portions of 5% sodium bicarbonate solution. Shake cautiously during the bicarbonate wash to release carbon dioxide pressure.[7]

  • Wash the ether layer with 15-20 mL of saturated sodium chloride solution.[7]

  • Dry the ether layer with anhydrous sodium sulfate.[7]

  • Decant the dried ether solution into a tared round-bottomed flask and remove the ether using a rotary evaporator.[7]

  • The remaining liquid is the crude methyl benzoate. Further purification can be achieved by distillation.

Mandatory Visualizations

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl Oxygen cluster_step2 Step 2: Nucleophilic Attack by Methanol cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Benzoic_Acid Benzoic Acid H+ H+ Benzoic_Acid->H+ + Protonated_Benzoic_Acid Protonated Benzoic Acid H+->Protonated_Benzoic_Acid Methanol Methanol Protonated_Benzoic_Acid->Methanol + Tetrahedral_Intermediate1 Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate1 Tetrahedral_Intermediate2 Protonated Intermediate Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Water H₂O Tetrahedral_Intermediate2->Water - Protonated_Ester Protonated Methyl Benzoate Tetrahedral_Intermediate2->Protonated_Ester Methyl_Benzoate Methyl Benzoate Protonated_Ester->Methyl_Benzoate H+_out H+ Protonated_Ester->H+_out -

Caption: Mechanism of Fischer Esterification for Methyl Benzoate Synthesis.

Experimental_Workflow Start Start: Reactants Reactants Mix Benzoic Acid, Methanol, and H₂SO₄ Catalyst Start->Reactants Reflux Heat Mixture to Reflux (e.g., 30-60 min) Reactants->Reflux Workup Cool and Transfer to Separatory Funnel with Water Reflux->Workup Extraction Extract with Diethyl Ether Workup->Extraction Wash1 Wash with Water Extraction->Wash1 Wash2 Wash with NaHCO₃ Solution (Neutralize Acid) Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Drying Dry Organic Layer with Anhydrous Na₂SO₄ Wash3->Drying Filtration Filter to Remove Drying Agent Drying->Filtration Evaporation Evaporate Diethyl Ether Filtration->Evaporation Purification Purify by Distillation (Optional but Recommended) Evaporation->Purification Product Final Product: Methyl Benzoate Purification->Product

Caption: Experimental Workflow for Methyl Benzoate Synthesis and Purification.

Troubleshooting_Guide Start Low Yield or Impure Product? Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the product impure? Start->Check_Purity Check_Yield->Check_Purity No Incomplete_Reaction Possible Incomplete Reaction: - Increase reflux time - Increase methanol excess - Remove water Check_Yield->Incomplete_Reaction Yes Workup_Loss Possible Workup Loss: - Review extraction technique - Careful neutralization Check_Yield->Workup_Loss Yes Acid_Impurity Unreacted Benzoic Acid? - Thorough NaHCO₃ wash Check_Purity->Acid_Impurity Yes Water_Impurity Water Present? - Ensure proper drying of organic layer Check_Purity->Water_Impurity Yes Other_Impurity Other Impurities? - Optimize reaction temp/time - Purify by distillation Check_Purity->Other_Impurity Yes

Caption: Troubleshooting Decision Tree for Methyl Benzoate Synthesis.

References

Technical Support Center: Optimizing Catalyst Concentration for Methyl 3-Methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of methyl 3-methylbenzoate (B1238549). The following information focuses on optimizing the catalyst concentration to achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the synthesis of methyl 3-methylbenzoate?

A1: The synthesis of this compound is typically achieved through Fischer esterification of 3-methylbenzoic acid with methanol (B129727). Common catalysts for this reaction are strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2] Solid acid catalysts, like zirconium-based catalysts, are also being explored as they are recoverable and can be reused.[1]

Q2: What is a typical starting concentration for a sulfuric acid catalyst in this reaction?

A2: For the synthesis of methyl benzoate, a study found that a suitable amount of sulfuric acid catalyst was 15% of the total mass of the benzoic acid.[3] This can be a good starting point for the synthesis of this compound. However, optimization is often necessary to achieve the best results for the specific substrate and reaction conditions.

Q3: How does catalyst concentration affect the rate of reaction?

A3: Generally, increasing the catalyst concentration will increase the rate of the esterification reaction.[4] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. A higher concentration of the catalyst leads to a higher concentration of the protonated intermediate, thus accelerating the reaction.

Q4: Can I use too much catalyst? What are the potential side reactions?

A4: Yes, using an excessive amount of a strong acid catalyst like sulfuric acid can lead to undesirable side reactions. These can include dehydration of the alcohol (methanol) to form dimethyl ether, and at higher temperatures, potential sulfonation of the aromatic ring or charring of the organic material.[1] High catalyst concentrations can also complicate the work-up procedure, requiring more extensive neutralization and washing steps.

Q5: My reaction is not going to completion. Could this be a catalyst issue?

A5: An incomplete reaction can indeed be related to the catalyst. Potential causes include:

  • Insufficient Catalyst: The amount of catalyst may be too low to effectively catalyze the reaction to equilibrium in a reasonable amount of time.

  • Catalyst Deactivation: Water is a byproduct of the esterification reaction. In a closed system, the accumulation of water can deactivate the acid catalyst.[5]

  • Poor Quality Catalyst: The catalyst may be old or have absorbed moisture from the atmosphere, reducing its activity.

Troubleshooting Guide

Problem Potential Cause Related to Catalyst Recommended Solution
Low or No Product Yield Insufficient catalyst concentration. Increase the catalyst loading incrementally (e.g., in 5% mass increments relative to the carboxylic acid) to find the optimal concentration.
Deactivated catalyst. Use a fresh, anhydrous acid catalyst. Consider adding the catalyst in portions during the reaction, especially for longer reaction times, to counteract deactivation by water.[5]
Formation of Dark-Colored Byproducts (Charring) Excessive catalyst concentration. Reduce the amount of catalyst. Ensure the reaction temperature is not too high, as high temperatures in the presence of a strong acid can cause decomposition.
Difficult Product Isolation/Purification High catalyst concentration. A large amount of acid will require significant amounts of base for neutralization during work-up, which can lead to emulsion formation. Use the minimum effective amount of catalyst.
Reaction Stalls Before Completion Catalyst deactivation by water. If not already doing so, use a Dean-Stark apparatus to remove water as it is formed, which will also drive the equilibrium towards the product. Ensure all reagents and solvents are anhydrous.

Data Presentation

Table 1: Effect of Sulfuric Acid Catalyst Loading on Benzoic Acid Conversion

Disclaimer: The following data is for the synthesis of methyl benzoate, a structurally similar compound, and should be used as a general guideline for the synthesis of this compound.

Catalyst Loading (% mass of Benzoic Acid)Reaction Time (h)Reaction Temperature (K)Molar Ratio (Methanol:Benzoic Acid)Conversion of Benzoic Acid (%)Reference
15%4353.153:1High[3]

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is a standard procedure for Fischer esterification using sulfuric acid as a catalyst.

Materials:

  • 3-Methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Carefully and slowly add concentrated sulfuric acid (a starting point of 15% by mass of the 3-methylbenzoic acid) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether).

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation if necessary.

Protocol 2: Optimization of Catalyst Concentration

This protocol describes a method for systematically optimizing the catalyst concentration.

Procedure:

  • Set up a series of parallel reactions in small-scale reaction vessels.

  • To each vessel, add a fixed amount of 3-methylbenzoic acid and anhydrous methanol.

  • To each vessel, add a different concentration of concentrated sulfuric acid (e.g., 5%, 10%, 15%, 20%, 25% by mass of the 3-methylbenzoic acid).

  • Run all reactions under the same conditions (temperature, stirring speed, and time).

  • After the designated reaction time, quench each reaction and work up a small, measured aliquot from each.

  • Analyze the product mixture from each reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of this compound and the presence of any byproducts.

  • Plot the yield of the desired product as a function of the catalyst concentration to determine the optimal loading.

Visualizations

experimental_workflow start Start: Prepare Reactants reactants Dissolve 3-Methylbenzoic Acid in Anhydrous Methanol start->reactants add_catalyst Add Concentrated H₂SO₄ reactants->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux workup Work-up: - Remove excess Methanol - Extraction - Neutralization - Drying reflux->workup purification Purification: Distillation workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_catalyst start Low Yield or Incomplete Reaction check_catalyst Is Catalyst Concentration Sufficient? start->check_catalyst check_activity Is Catalyst Active (Anhydrous)? check_catalyst->check_activity Yes increase_catalyst Solution: Increase Catalyst Loading check_catalyst->increase_catalyst No use_fresh_catalyst Solution: Use Fresh, Anhydrous Catalyst check_activity->use_fresh_catalyst No remove_water Is Water Being Removed? check_activity->remove_water Yes use_deanstark Solution: Use Dean-Stark Apparatus remove_water->use_deanstark No other_issue Investigate Other Parameters (Temperature, Time, Purity of Reagents) remove_water->other_issue Yes

Caption: Troubleshooting guide for catalyst-related issues in this compound synthesis.

catalyst_concentration_effects catalyst_conc Catalyst Concentration suboptimal Too Low catalyst_conc->suboptimal optimal Optimal catalyst_conc->optimal excessive Too High catalyst_conc->excessive low_yield Low Yield & Slow Reaction Rate suboptimal->low_yield high_yield High Yield & Optimal Reaction Rate optimal->high_yield side_products Side Products & Charring excessive->side_products

Caption: Relationship between catalyst concentration and reaction outcome.

References

"challenges in scaling up methyl 3-methylbenzoate production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of methyl 3-methylbenzoate (B1238549).

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis method for methyl 3-methylbenzoate?

A1: The most prevalent method for both laboratory and industrial-scale synthesis is the Fischer-Speier esterification. This reaction involves heating 3-methylbenzoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction is an equilibrium process, so specific techniques are used to drive it towards the product.[4][5]

Q2: What are the main challenges when scaling up Fischer-Speier esterification?

A2: Key challenges in scaling up this process include:

  • Managing the Reaction Equilibrium: To achieve high conversion, the equilibrium must be shifted towards the product. This is typically done by using a large excess of methanol or by removing the water byproduct as it forms, for example, through azeotropic distillation with a solvent like toluene.[1][4][6]

  • Heat Management: The reaction is typically conducted under reflux, requiring significant energy input for large batches. Efficient heat transfer is crucial for maintaining consistent reaction temperature and rate.

  • Catalyst Removal and Waste Generation: Traditional catalysts like sulfuric acid are corrosive and must be neutralized and removed during workup, generating significant aqueous waste.[7]

  • Purification: Separating the final product from excess methanol, unreacted carboxylic acid, water, and the catalyst requires an efficient downstream process, typically involving neutralization, extraction, and fractional distillation.[8][9]

Q3: Are there "greener" alternatives to traditional acid catalysts?

A3: Yes, solid acid catalysts are a promising green alternative.[7] Materials like zirconium or titanium-based solid acids can effectively catalyze the esterification.[7] Their primary advantages are that they are generally less corrosive, can be easily recovered by filtration, and can be reused multiple times, which significantly reduces waste and simplifies the purification process.[7]

Q4: What are the primary safety concerns for large-scale this compound production?

A4: The primary safety concerns include:

  • Flammability: Methanol, a key reactant, is highly flammable. Large-scale operations require careful handling to prevent vapor accumulation and ignition.[10]

  • Corrosivity: Strong acid catalysts like sulfuric acid are highly corrosive to both equipment and personnel.[3]

  • Handling and Exposure: this compound can cause skin and eye irritation.[11] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, is mandatory.[10][11] Good ventilation is necessary to avoid inhaling vapors.[11]

  • Exothermic Reactions: While the esterification itself is not violently exothermic, poor temperature control in related processes like nitration can lead to runaway reactions.[12] It is crucial to have robust temperature monitoring and control systems in place for any large-scale chemical synthesis.[12][13]

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored by tracking the disappearance of the 3-methylbenzoic acid starting material. Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitative monitoring at the lab scale. For more precise, quantitative analysis, especially during process development and scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue Potential Cause Troubleshooting Step
Low Yield / Incomplete Reaction 1. Insufficient Catalyst: The amount of acid catalyst may be too low to drive the reaction at an adequate rate.1. Ensure the catalyst is added in the recommended molar percentage (typically 1-5 mol% for strong acids).
2. Reaction at Equilibrium: The reversible nature of the Fischer esterification limits the yield if the equilibrium is not shifted.[5]2. Increase the excess of methanol (e.g., from 5 to 10 equivalents) or implement a method to remove water as it forms, such as using a Dean-Stark apparatus.[1][4]
3. Insufficient Reaction Time/Temperature: The reaction may not have been heated long enough or at a high enough temperature to reach completion.3. Extend the reflux time and monitor the reaction by TLC or GC until the starting material is consumed. Ensure the reaction is maintained at the boiling point of the methanol.[14]
Product Contaminated with Starting Material (3-Methylbenzoic Acid) 1. Incomplete Reaction: See "Low Yield" section above.1. Re-run the reaction under more forcing conditions (more catalyst, longer time, water removal).
2. Ineffective Workup: The aqueous wash to remove the unreacted acid was not sufficient.2. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until CO₂ evolution ceases.[9] Check the pH of the aqueous layer to ensure it is basic.
Product is Wet / Contains Water 1. Inadequate Drying: The organic layer was not sufficiently dried before solvent removal.1. After the aqueous wash, dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for an adequate amount of time before filtration and concentration.
Difficulty in Final Purification by Distillation 1. Presence of High-Boiling Impurities: Byproducts with boiling points close to this compound may be present.1. Use fractional distillation with an efficient distillation column (e.g., Vigreux or packed column) to improve separation. Collect narrow boiling fractions and analyze them for purity.
2. Thermal Degradation: The product may be degrading at the distillation temperature.2. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product and prevent thermal decomposition.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis
CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Notes
H₂SO₄2465~90-95Standard, cost-effective method; requires neutralization and generates waste.[9]
p-TsOH5665~90Milder than H₂SO₄, but still requires workup.
Zr/Ti Solid Acid10 (w/w%)8100~92Environmentally friendly, reusable catalyst, but may require higher temperatures and longer reaction times.[7]

Note: Data is representative and compiled from typical Fischer esterification procedures. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Fischer-Speier Esterification

This protocol describes a standard laboratory procedure for synthesizing this compound.

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzoic acid (13.6 g, 0.1 mol).

  • Solvent and Catalyst Addition: Add methanol (80 mL, ~2 mol) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (1 mL, ~0.018 mol).

  • Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4 hours.[14]

  • Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (B1210297) (100 mL). Transfer the solution to a separatory funnel and wash it with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL, or until no more gas evolves), and finally with brine (50 mL).[9]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the final, pure product.

Mandatory Visualizations

Fischer-Speier Esterification Workflow

G cluster_reaction Reaction Stage cluster_workup Workup & Purification A 3-Methylbenzoic Acid + Methanol B Add H₂SO₄ Catalyst A->B C Reflux (4h, 65°C) B->C D Cool & Concentrate C->D Reaction Complete E Extraction with Ethyl Acetate D->E F Aqueous Wash (H₂O, NaHCO₃, Brine) E->F G Dry over MgSO₄ F->G H Filter & Concentrate G->H I Vacuum Distillation H->I J Pure this compound I->J G cluster_incomplete Incomplete Reaction Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Cause1 Equilibrium Issue? Check_Completion->Cause1 Starting Material Remains Check_Workup Check Workup Procedure Check_Completion->Check_Workup No Starting Material Cause2 Insufficient Time/Temp? Solution1 Increase Methanol Excess or Remove Water Cause1->Solution1 Cause3 Low Catalyst? Solution2 Increase Reflux Time or Temperature Cause2->Solution2 Solution3 Increase Catalyst Loading Cause3->Solution3 Workup_Loss Product Loss During Extraction/Washes? Check_Workup->Workup_Loss Solution4 Optimize Extraction & Washing Steps (e.g., re-extract aqueous layers) Workup_Loss->Solution4

References

Technical Support Center: Stability of Methyl 3-Methylbenzoate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl 3-methylbenzoate (B1238549) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of methyl 3-methylbenzoate under standard laboratory conditions?

A1: this compound is considered relatively stable under normal handling and storage conditions, such as ambient temperature and protection from light.[1] However, its stability in solution is highly dependent on the solvent, pH, temperature, and presence of other reactive species. The primary degradation pathway for this compound in solution is hydrolysis of the ester bond.

Q2: What are the primary degradation products of this compound?

A2: The main degradation products from the hydrolysis of this compound are 3-methylbenzoic acid (also known as m-toluic acid) and methanol.[2][3] Under oxidative stress, other degradation products could potentially form, though these are generally less common.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is significantly influenced by pH. The hydrolysis of the ester is catalyzed by both acidic and basic conditions.[1][4] Alkaline (basic) conditions lead to a faster rate of hydrolysis compared to acidic or neutral conditions.[4] It is advisable to maintain a neutral pH for aqueous solutions to minimize degradation.[5]

Q4: Is this compound sensitive to light or temperature?

Q5: What solvents are recommended for preparing stable solutions of this compound?

A5: For non-aqueous applications, common organic solvents like methanol, ethanol, or acetonitrile (B52724) can be used. This compound is miscible with many organic solvents.[4] If aqueous solutions are necessary, it is crucial to control the pH and be aware of the potential for hydrolysis. The compound is only slightly soluble in water.[7][8] Using high-purity, anhydrous solvents is recommended to prevent introducing water that could contribute to hydrolysis.[5]

Troubleshooting Guide

Issue Observed Possible Cause Recommended Action(s)
Loss of assay purity over time in a prepared solution. Hydrolytic Degradation: The ester is hydrolyzing to 3-methylbenzoic acid and methanol. This is accelerated by acidic or basic pH and elevated temperatures.1. Verify pH: Check the pH of your solution. If possible, adjust to a neutral pH. 2. Solvent Choice: If using an aqueous solution, consider switching to an anhydrous organic solvent if your experimental design allows. 3. Storage Conditions: Store solutions at a lower temperature (e.g., 4°C or -20°C) and protect from light.[5][6] 4. Prepare Fresh Solutions: For critical experiments, prepare solutions fresh from solid material.[5]
Appearance of unknown peaks in chromatograms (e.g., HPLC, GC). 1. Degradation Products: The new peaks could be 3-methylbenzoic acid or other minor degradants. 2. Solvent Impurities: Impurities in the solvent may be reacting with the compound or be detected by the analytical method. 3. Oxidation: Reaction with dissolved oxygen or oxidizing agents.1. Identify Degradants: Use a mass spectrometer (e.g., LC-MS or GC-MS) to identify the molecular weight of the unknown peaks to confirm if they correspond to expected degradation products.[5] 2. Solvent Quality Check: Run a blank analysis of your solvent to check for impurities. Use high-purity or HPLC-grade solvents. 3. Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[5]
Inconsistent results between experimental runs. Variable Solution Stability: Differences in solution age, storage conditions, or preparation methods between runs.1. Standardize Protocols: Ensure consistent protocols for solution preparation, including solvent source, pH (if applicable), and sonication/mixing time. 2. Use Freshly Prepared Standards: Always use freshly prepared standard solutions for calibration to ensure accurate quantification. 3. Document Storage: Keep a detailed log of when solutions are prepared and how they are stored.

Data on Hydrolytic Stability

Table 1: Estimated Hydrolysis Half-Life of Methyl Benzoate (B1203000) in Water

pH Second-Order Rate Constant (L/mol-sec) Estimated Half-Life
77.87 x 10⁻²~2.8 years[4]
87.87 x 10⁻²~100 days
97.87 x 10⁻²~10 days[4]

Note: Half-life at pH 8 is estimated based on the provided rate constant. These values are for methyl benzoate and should be used as an approximation for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions. The goal is to achieve approximately 5-20% degradation.[5]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.

    • Thermal Degradation: Store the stock solution in an oven at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize acidic or basic samples if necessary. Analyze all samples using a suitable stability-indicating method (e.g., HPLC-UV).

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to separate this compound from its primary degradation product, 3-methylbenzoic acid.

Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and the degradant have significant absorbance (e.g., 230 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from the forced degradation study to a suitable concentration with the mobile phase.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Results or Unexpected Peaks Observed check_purity Re-analyze a freshly prepared solution of the standard start->check_purity purity_ok Standard Purity Confirmed check_purity->purity_ok Purity OK purity_not_ok Standard Purity Issue check_purity->purity_not_ok Purity Not OK check_solution Investigate Solution Stability purity_ok->check_solution source_new Source new, certified standard purity_not_ok->source_new hydrolysis Potential Hydrolysis check_solution->hydrolysis oxidation Potential Oxidation check_solution->oxidation photodegradation Potential Photodegradation check_solution->photodegradation mitigate_hydrolysis Control pH (neutral) Use anhydrous solvent Lower storage temperature hydrolysis->mitigate_hydrolysis mitigate_oxidation Use degassed solvents Store under inert gas (N2/Ar) oxidation->mitigate_oxidation mitigate_photodegradation Store in amber vials Protect from light photodegradation->mitigate_photodegradation

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway parent This compound products 3-Methylbenzoic Acid + Methanol parent->products Hydrolysis conditions H₂O (Acid or Base Catalyzed) conditions->parent

Caption: Primary degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring the reliability and accuracy of data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of methyl 3-methylbenzoate (B1238549). While specific validated method data for methyl 3-methylbenzoate is not extensively published, this document outlines established validation protocols based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and provides illustrative performance data to guide researchers in their method development and validation efforts.[1][2][3][4][5]

High-Level Comparison: HPLC vs. GC

Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound. The selection between these methods often hinges on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely adopted technique for a broad range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.[6]

  • Gas Chromatography (GC): A highly sensitive technique particularly well-suited for volatile and thermally stable compounds like this compound.[6]

The following table summarizes a hypothetical but realistic comparison of typical validation parameters for HPLC and GC methods tailored for the analysis of this compound.

Validation Parameter HPLC-UV GC-FID ICH Q2(R1) Guideline
Linearity (R²) > 0.999> 0.999A linear relationship between concentration and response should be demonstrated.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of test results to the true value.[1]
Precision (%RSD)
- Repeatability< 1.0%< 1.0%The precision under the same operating conditions over a short interval of time.
- Intermediate Precision< 2.0%< 2.0%The precision within-laboratory variations: different days, analysts, or equipment.
Specificity Baseline resolution from potential impurities and degradants.Peak purity demonstrated; baseline resolution from other volatile components.The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mLThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mLThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate.Unaffected by minor changes in oven temperature ramp rate, carrier gas flow, and inlet temperature.A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Experimental Protocols

The following are detailed methodologies for the validation of an analytical method for this compound using both HPLC and GC.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector, pump, and autosampler.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the working standard range.

Validation Experiments:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Analyze samples spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or instrument.

  • Specificity: Analyze a placebo sample (matrix without the analyte) and a sample spiked with potential impurities to ensure no interference at the retention time of this compound.

  • LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results.

Gas Chromatography (GC-FID) Method

This section outlines a potential GC method for the analysis of this compound.

Instrumentation:

  • GC system equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Column: A non-polar capillary column (e.g., Rxi-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL (splitless injection).

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as acetone (B3395972) or ethyl acetate.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to achieve concentrations ranging from approximately 0.02 µg/mL to 25 µg/mL.[6]

  • Sample Solution: Prepare the sample in the same solvent to a concentration within the working standard range.

Validation Experiments: The validation experiments for the GC method (Linearity, Accuracy, Precision, Specificity, LOD, LOQ, and Robustness) are analogous to those described for the HPLC method, with adjustments made for the specific technique and instrumentation.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the analytical method validation process and a typical signaling pathway for method selection.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Implementation start Define Analytical Method Requirements dev Develop Analytical Method (e.g., HPLC, GC) start->dev protocol Write Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report review Review & Approve report->review implement Implement for Routine Use review->implement

Caption: Workflow for analytical method validation.

Method_Selection_Pathway cluster_properties Analyte Properties cluster_methods Analytical Techniques start Analyte: This compound volatility Volatile & Thermally Stable? start->volatility gc Gas Chromatography (GC) volatility->gc Yes hplc High-Performance Liquid Chromatography (HPLC) volatility->hplc No / Unknown gc_dev Develop GC Method gc->gc_dev gc_val Validate per ICH Q2(R1) gc->gc_val hplc_dev Develop HPLC Method hplc->hplc_dev hplc_val Validate per ICH Q2(R1) hplc->hplc_val gc_dev->gc_val hplc_dev->hplc_val

Caption: Decision pathway for analytical method selection.

References

A Comparative Guide: HPLC vs. GC-MS for the Analysis of Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Methyl 3-methylbenzoate (B1238549), an aromatic ester, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The choice of analytical technique for its quantification is paramount. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of methyl 3-methylbenzoate, supported by representative experimental data and detailed methodologies.

At a Glance: Key Performance Metrics

The selection between HPLC and GC-MS often hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for the analysis of this compound using both techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid stationary phase, with mass-based detection.
Typical Retention Time ~ 5 - 10 minutes~ 4 - 6 minutes
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL (10 ppb)
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.03 µg/mL (30 ppb)
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Deciding on the Right Technique: A Logical Workflow

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors. The following diagram illustrates a logical workflow to guide your decision-making process.

HPLC_vs_GCMS_Decision_Workflow start Start: Need to analyze This compound sample_volatility Is the sample thermally stable and volatile? start->sample_volatility sensitivity_needed Is high sensitivity (ppb level) required? sample_volatility->sensitivity_needed Yes hplc_option HPLC is a suitable choice sample_volatility->hplc_option No confirmation_needed Is definitive structural confirmation required? sensitivity_needed->confirmation_needed No gcms_option GC-MS is the preferred choice sensitivity_needed->gcms_option Yes confirmation_needed->hplc_option No confirmation_needed->gcms_option Yes hplc_advantage HPLC offers robust quantification for routine analysis. hplc_option->hplc_advantage gcms_advantage GC-MS provides superior sensitivity and structural information. gcms_option->gcms_advantage

Caption: Decision workflow for selecting between HPLC and GC-MS.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine quantification of this compound in bulk material and simple formulations.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

Quantification is achieved by constructing a calibration curve of peak area versus concentration from the analysis of the working standard solutions. The concentration of this compound in the sample is then determined from its peak area using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method offers higher sensitivity and specificity, making it ideal for trace analysis and for samples in complex matrices.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometry Mode:

    • Full Scan: m/z 40-200 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions: m/z 150 (molecular ion), 119, and 91.[1]

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.01 µg/mL to 10 µg/mL.

  • Sample Solution: Prepare the sample in the same solvent to achieve a final concentration within the calibration range.

Data Analysis:

Identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a reference standard. For quantification, a calibration curve is generated by plotting the peak area of the selected ion(s) against the concentration of the working standard solutions.

Analytical Workflow Overview

The general workflow for both HPLC and GC-MS analysis, from sample receipt to final report, is illustrated in the diagram below.

Analytical_Workflow sample_receipt Sample Receipt and Login sample_prep Sample Preparation (Weighing, Dissolution, Dilution) sample_receipt->sample_prep instrument_setup Instrument Setup and Calibration sample_prep->instrument_setup hplc_analysis HPLC Analysis instrument_setup->hplc_analysis gcms_analysis GC-MS Analysis instrument_setup->gcms_analysis data_processing Data Processing (Integration, Quantification) hplc_analysis->data_processing gcms_data_processing Data Processing (Integration, Spectral Analysis, Quantification) gcms_analysis->gcms_data_processing report_generation Report Generation and Review data_processing->report_generation gcms_data_processing->report_generation

Caption: General analytical workflow for HPLC and GC-MS analysis.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. HPLC is a robust and versatile method, particularly well-suited for routine quality control applications where high sample throughput is required. On the other hand, GC-MS offers superior sensitivity and provides definitive structural information, making it the preferred method for trace-level quantification and in applications where unambiguous identification is critical. The choice of the most appropriate technique will ultimately depend on the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

References

"alternatives to methyl 3-methylbenzoate as an internal standard"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternatives for Methyl 3-Methylbenzoate (B1238549) as an Internal Standard

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable analytical methods. While simple aromatic esters like methyl 3-methylbenzoate can be effective in certain applications, a thorough evaluation of alternatives is often necessary to ensure the highest data quality, particularly in complex matrices or when using mass spectrometry. This guide provides an objective comparison of alternatives to this compound, supported by experimental data and detailed protocols.

The Gold Standard: Isotopically Labeled Internal Standards

In modern analytical chemistry, particularly for methods employing mass spectrometry (GC-MS and LC-MS), stable isotope-labeled (SIL) internal standards are considered the gold standard.[1][2] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2]

The key advantage of a SIL-IS is its near-identical chemical and physical properties to the analyte.[2] This ensures that it behaves in the same manner during sample preparation, extraction, chromatography, and ionization.[2] Consequently, any analyte loss or signal variation is accurately mirrored by the internal standard, leading to superior accuracy and precision.[3]

Structural Analogs as Alternatives

When a SIL-IS is unavailable or cost-prohibitive, a structural analog is often employed. These are compounds that are chemically similar to the analyte but not isotopically labeled. This compound itself is often used as a structural analog internal standard. Other common examples include isomers, homologs, or compounds with similar functional groups. While more affordable, structural analogs may not perfectly mimic the analyte's behavior, leading to potential inaccuracies.[2]

Performance Comparison: Isotopically Labeled vs. Structural Analog Internal Standards

The choice of internal standard directly impacts the accuracy and precision of a bioanalytical method. The following table summarizes representative data from a study comparing a deuterated internal standard (Methyl 3-aminobenzoate-d4) with a non-deuterated structural analog for the quantification of a primary aromatic amine in human plasma.

Table 1: Performance Comparison of a Deuterated vs. a Structural Analog Internal Standard [2]

Quality Control LevelPerformance MetricDeuterated IS (Methyl 3-aminobenzoate-d4)Structural Analog ISAcceptance Criteria
Low QC Accuracy (% Bias)+2.5%-12.8%±15%
Precision (% RSD)4.1%9.5%≤15%
Medium QC Accuracy (% Bias)-1.2%+8.5%±15%
Precision (% RSD)2.8%6.2%≤15%
High QC Accuracy (% Bias)+0.8%-10.1%±15%
Precision (% RSD)1.9%7.8%≤15%

The data clearly demonstrates the superior performance of the deuterated internal standard, with accuracy and precision values well within the accepted limits.[2] The structural analog, while acceptable, shows greater variability.[2]

Other Alternatives to this compound

The best choice for an internal standard is highly dependent on the specific application and analytical technique.

  • For Volatile Organic Compounds (VOCs) by GC-MS: Deuterated aromatic compounds such as Toluene-d8 , Ethylbenzene-d5 , or Benzene-d6 are frequently used.[1]

  • For Fatty Acid Methyl Esters (FAMEs) by GC-MS: Other fatty acid esters with different chain lengths or deuterated FAMEs are common. For instance, fatty acid ethyl esters (FAEEs) can be used to avoid co-elution issues, or a deuterated standard like methyl heptadecanoate-d33 can provide high accuracy.[4][5]

  • For General GC Analysis (Non-MS): Compounds that are chemically similar to the analyte but well-resolved chromatographically are suitable. For an analyte like α-monobenzoate glycerol (B35011), methyl benzoate (B1203000) has been successfully used.[6] Other options could include different isomers of methyl toluate (e.g., methyl 4-methylbenzoate) or other simple, stable esters.

Experimental Protocols

Protocol 1: Bioanalytical LC-MS/MS using a Deuterated Internal Standard[2]

This protocol is for the quantification of a primary aromatic amine in human plasma using Methyl 3-aminobenzoate-d4 as the internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 20 µL of the Methyl 3-aminobenzoate-d4 working solution.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: GC-FID Analysis using a Structural Analog Internal Standard[6]

This protocol describes the quantification of α-monobenzoate glycerol in methanolic solutions using methyl benzoate as the internal standard.

  • Standard Preparation:

    • Prepare calibration mixtures by accurately weighing α-monobenzoate glycerol in 25 mL volumetric flasks.

    • Add a precise volume of methyl benzoate (internal standard) to each flask.

    • Dilute to volume with methanol.

  • GC-FID Analysis:

    • Column: Rxi-1ms (or similar non-polar column).

    • Injector Temperature: 250°C.

    • Oven Program: 100°C for 2 min, then ramp to 250°C at 15°C/min, hold for 5 min.

    • Detector Temperature: 250°C.

    • Injection: 1 µL, manual.

Visualization of Internal Standard Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate internal standard.

G start Start: Define Analyte and Matrix ms_detector Is a Mass Spectrometer the Detector? start->ms_detector sil_available Is a Stable Isotope Labeled (SIL) Standard Available and Affordable? ms_detector->sil_available Yes non_ms_detector Select a Standard that is: 1. Not present in the sample 2. Well-resolved chromatographically 3. Structurally similar (if possible) 4. Stable ms_detector->non_ms_detector No use_sil Use SIL Standard (e.g., Deuterated Analyte) sil_available->use_sil Yes structural_analog Select a Structural Analog (e.g., this compound, Isomer, Homolog) sil_available->structural_analog No end Final Validated Method use_sil->end validate_sa Thoroughly Validate Performance: - Co-elution Check - Matrix Effects - Recovery structural_analog->validate_sa validate_sa->end non_ms_detector->validate_sa

A decision workflow for selecting an appropriate internal standard.

References

A Comparative Guide to Catalysts in Methyl Benzoate Synthesis: Performance and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of methyl benzoate (B1203000), a key intermediate in the fragrance, flavor, and pharmaceutical industries, is predominantly achieved through the esterification of benzoic acid with methanol (B129727). The efficiency of this process hinges on the choice of catalyst. This guide provides a comparative analysis of various catalysts, presenting their performance based on experimental data from recent literature. It is designed to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.

The traditional method for methyl benzoate synthesis involves the use of homogeneous acid catalysts such as sulfuric acid, phosphoric acid, and p-toluenesulfonic acid.[1][2] While effective, these catalysts pose challenges related to recovery, equipment corrosion, and the generation of acidic wastewater.[3][4] To address these environmental and practical concerns, significant research has been directed towards the development of heterogeneous solid acid catalysts. These catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact.[1][5]

Comparative Performance of Catalysts

The following table summarizes the performance of various catalysts in the synthesis of methyl benzoate, highlighting key parameters such as conversion, selectivity, and reaction conditions.

CatalystCatalyst TypeBenzoic Acid Conversion (%)Methyl Benzoate Selectivity (%)Temperature (°C)Reaction TimeMolar Ratio (Methanol:Benzoic Acid)Reference
Concentrated H₂SO₄ Homogeneous Acid~50-60 (up to 95 under specific conditions)-704 h10:1[3][6]
p-Toluenesulfonic acid Homogeneous Acid78-704 h10:1[3]
Zr/Ti Solid Acid (ZT10) Heterogeneous Solid AcidHigh (exact % not specified)-Reflux--[1]
Zeolite Hβ Heterogeneous Solid Acid99.99677010 min3:1[7]
Layered Barium Benzoate Heterogeneous Solid AcidHigh (exact % not specified)-140-10:1[5]
Deep Eutectic Solvent (p-TSA & BTEAC) Green Catalyst88.3-75-10:1[8]
Dihalogenated Hydantoin Homogeneous>95-40-701-8 h(2-30):1[3]
Candida rugosa Lipase EnzymeGood yields----[9]

Note: Direct comparison of catalyst performance can be challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources and should be interpreted within the context of the specified conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the synthesis of methyl benzoate using different types of catalysts.

1. Homogeneous Catalysis: Concentrated Sulfuric Acid

  • Procedure: In a 50 mL three-necked flask, add 10 mmol of benzoic acid, 100 mmol of methanol, and 1 mmol of concentrated sulfuric acid.

  • Reaction: The mixture is stirred and heated under reflux at 70°C for 4 hours.

  • Work-up: After the reaction, methanol is recovered by rotary evaporation. The residue is transferred to a separatory funnel, and 20 mL of ethyl acetate (B1210297) and a 5% sodium carbonate solution are added for washing. The organic layer is then washed with water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to obtain methyl benzoate.[3]

2. Heterogeneous Catalysis: Zeolite Hβ with Microwave Irradiation

  • Procedure: The esterification is carried out in a batch reactor using zeolite Hβ as the catalyst.

  • Reaction: The reaction is performed at 70°C with 300 W of microwave power for 10 minutes. The feed ratio of benzoic acid to methanol to zeolite Hβ is 1:3:1.

  • Analysis: The product distribution and selectivity are analyzed to determine the conversion of benzoic acid and the yield of methyl benzoate.[7]

3. Green Catalysis: Deep Eutectic Solvent

  • Catalyst Preparation: A deep eutectic solvent (DES) is formed using p-toluene sulfonic acid (p-TSA) as the hydrogen bond donor (HBD) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) as the hydrogen bond acceptor (HBA).

  • Procedure: The esterification of benzoic acid is conducted in a batch reactor with the DES acting as both a solvent and a catalyst.

  • Reaction: The reaction is carried out at 75°C with a benzoic acid to ethanol (B145695) molar ratio of 1:10 and a catalyst loading of 10 wt%.[8]

Visualizing the Process

To better understand the workflow of a typical esterification reaction and the underlying mechanism, the following diagrams are provided.

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_product Final Product Benzoic_Acid Benzoic Acid Reaction_Vessel Reaction Vessel (Heating & Stirring) Benzoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Separation Separation (e.g., Extraction) Reaction_Vessel->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Purification Purification (e.g., Distillation) Drying->Purification Methyl_Benzoate Methyl Benzoate Purification->Methyl_Benzoate

Caption: General experimental workflow for methyl benzoate synthesis.

Fischer_Esterification_Mechanism Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation

Caption: Simplified mechanism of Fischer esterification.[10]

References

A Comparative Guide to Assessing the Purity of Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. Methyl 3-methylbenzoate (B1238549), a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals, is no exception. This guide provides an objective comparison of the primary analytical techniques used to assess its purity: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a summary of their performance, detailed experimental protocols, and supporting illustrative data to aid in the selection of the most appropriate method for your specific needs.

Comparison of Analytical Methodologies

The choice of analytical technique for purity assessment depends on several factors, including the nature of potential impurities, the required sensitivity and specificity, and available instrumentation. GC-MS is highly effective for volatile and semi-volatile compounds, offering excellent separation and identification capabilities. HPLC is a versatile technique suitable for a wide range of non-volatile or thermally sensitive compounds. qNMR provides a powerful, direct method for purity determination without the need for a specific reference standard for each impurity.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on volatility and polarity, with mass-based detection.Chromatographic separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Nuclear spin transitions in a magnetic field, providing structural and quantitative information.
Specificity Very High (provides mass spectra for peak identification).High (separates impurities based on retention time).Very High (structure-specific signals).
Sensitivity (LOD) ~0.001%~0.01%~0.1%
Precision (RSD) < 2%< 1%< 0.5%
Sample Throughput MediumHighLow to Medium
Instrumentation Cost HighMediumHigh
Sample Preparation Simple dissolution.Simple dissolution.Precise weighing of sample and internal standard.

Table 1: Comparison of Key Performance Parameters for Purity Assessment Techniques. This table summarizes the general performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of a small molecule like methyl 3-methylbenzoate.

Illustrative Purity Analysis Data

The following table presents hypothetical but realistic quantitative data for the purity assessment of a sample of this compound using the three discussed techniques.

Analytical Technique Purity Assay (%) Major Impurity Detected Impurity Content (%)
GC-MS 99.653-Methylbenzoic acid0.25
HPLC 99.723-Methylbenzoic acid0.21
qNMR 99.753-Methylbenzoic acid0.23

Table 2: Illustrative Experimental Data for the Purity Assessment of this compound. The data demonstrates the high level of agreement that can be expected between these well-validated analytical methods.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for identifying and quantifying volatile and semi-volatile impurities in this compound, such as residual starting materials (3-methylbenzoic acid, methanol) or side-products from synthesis.

  • Instrumentation:

    • Gas chromatograph equipped with a mass spectrometer (e.g., single quadrupole).

    • Capillary column: SPB-1 or equivalent (30 m x 0.25 mm ID, 1.0 µm film thickness).

  • Reagents:

    • Dichloromethane (GC grade).

    • This compound reference standard.

    • Sample of this compound.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound reference standard in dichloromethane.

    • Prepare a sample solution by dissolving approximately 10 mg of the this compound sample in 10 mL of dichloromethane.

  • Analysis:

    • Inject the sample solution into the GC-MS system.

    • Identify the this compound peak based on its retention time and comparison of its mass spectrum to a reference spectrum. The mass spectrum is expected to show a molecular ion peak at m/z 150 and characteristic fragment ions.[1]

    • Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

    • Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating this compound from non-volatile impurities and isomers. A reverse-phase method is typically employed.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (analytical grade).

    • This compound reference standard.

    • Sample of this compound.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. A common starting point is a 60:40 (acetonitrile:aqueous) isocratic mixture.[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound reference standard in the mobile phase.

    • Prepare a sample solution of this compound at the same concentration as the standard solution using the mobile phase as the diluent.[3]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method).[4]

3. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[5]

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., Chloroform-d, CDCl3).

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a high purity, be stable, and have a simple spectrum with at least one signal that does not overlap with the analyte signals.[6]

    • Sample of this compound.

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample and 10 mg of the internal standard into the same vial using an analytical balance with high precision.[4]

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure quantitative conditions are met, including a sufficient relaxation delay (D1), typically at least 5 times the longest T1 of the signals of interest, and a calibrated 90° pulse.[7]

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl ester protons at ~3.9 ppm or the aromatic methyl protons at ~2.4 ppm) and a signal from the internal standard.

    • Calculate the purity using the following equation[8]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for assessing the purity of a new batch of this compound.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity Analysis cluster_2 Data Evaluation & Reporting start New Batch of This compound initial_qc Initial QC: - Appearance - Solubility start->initial_qc nmr_id ¹H NMR for Structural Confirmation initial_qc->nmr_id method_selection Select Primary Purity Method nmr_id->method_selection hplc HPLC Analysis (Area %) method_selection->hplc Routine QC, Non-volatile Impurities gcms GC-MS Analysis (Area %) method_selection->gcms Volatile Impurities, Identification Needed qnmr qNMR Analysis (Absolute Purity) method_selection->qnmr Primary Standard, Highest Accuracy data_review Review & Compare Data from all techniques hplc->data_review gcms->data_review qnmr->data_review impurity_profile Identify & Quantify Impurities data_review->impurity_profile final_report Generate Certificate of Analysis (CoA) impurity_profile->final_report

Caption: Logical workflow for assessing the purity of this compound.

References

A Comparative Guide to Gas Chromatographic Separation of Methyl Benzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of isomeric compounds is a critical analytical challenge. Methyl benzoate (B1203000) isomers (ortho, meta, and para), with their subtle differences in physicochemical properties, necessitate robust analytical methods for their individual determination in various matrices. This guide provides an objective comparison of their retention behavior in gas chromatography (GC), supported by experimental data and detailed methodologies, to aid in method development and analysis.

Elution Behavior of Methyl Benzoate Isomers

The elution order of methyl benzoate isomers in gas chromatography is primarily influenced by their boiling points and the polarity of the stationary phase used in the GC column. Generally, on non-polar columns, compounds elute in order of increasing boiling points. In contrast, polar columns can provide alternative selectivity based on dipole-dipole interactions and other intermolecular forces.

Physicochemical Properties of Methyl Benzoate Isomers:

IsomerStructureBoiling Point (°C)
Methyl Benzoate (for reference)199.6
Methyl o-toluate (o-methyl benzoate)207-208
Methyl m-toluate (m-methyl benzoate)~209 (estimated)
Methyl p-toluate (B1214165) (p-methyl benzoate)220-224

Based on the boiling points, the expected elution order on a non-polar stationary phase would be: methyl benzoate < methyl o-toluate < methyl m-toluate < methyl p-toluate .

Comparative Retention Time Data

While direct comparative retention time data for all three methyl benzoate isomers under a single set of conditions was not explicitly found in the searched literature, a representative retention time for methyl benzoate is available. This, in conjunction with the boiling point data, allows for a predicted elution order.

Table 1: Gas Chromatography Retention Data for Methyl Benzoate

CompoundStationary PhaseColumn DimensionsTemperature ProgramCarrier GasRetention Time (min)
Methyl BenzoateDB-1 (dimethylpolysiloxane)10 m x 0.1 mm ID, 0.1 µm film thickness60°C (0 min) -> 60°C/min to 300°C (1 min)Helium (0.8 mL/min)~1.27

Experimental Protocols

For the analysis of methyl benzoate and its isomers, a standard gas chromatography method employing a non-polar capillary column is a suitable starting point. The following protocol is a representative method for the analysis of benzoate esters.

Gas Chromatography (GC) Protocol for Benzoate Ester Isomers

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: High-purity helium or hydrogen at a constant flow.[1]

  • Injector Temperature: 250°C.[1]

  • Detector Temperature: 280°C.[1]

  • Oven Temperature Program: Initial temperature of 50°C (hold for 2 minutes), ramp to 280°C at 10°C/min.[1]

  • Injection: 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).[1]

  • Sample Preparation: Prepare a standard solution of the benzoate ester isomers at a concentration of approximately 10-100 µg/mL in a volatile solvent such as hexane (B92381) or ethyl acetate.[1]

Factors Influencing Separation of Methyl Benzoate Isomers

The successful separation of the ortho, meta, and para isomers of methyl benzoate depends on several key GC parameters. The logical relationship between these parameters and the resulting separation is illustrated in the diagram below.

GC_Separation_Factors cluster_parameters GC Parameters cluster_properties Analyte Properties Column Column Separation Separation Column->Separation Stationary Phase Polarity Temperature Temperature Temperature->Separation Analyte Volatility CarrierGas Carrier Gas Flow RetentionTime Retention Time CarrierGas->RetentionTime Elution Speed BoilingPoint Boiling Point BoilingPoint->Separation Elution Order (non-polar column) Polarity Polarity Polarity->Separation Interaction with Stationary Phase Separation->RetentionTime

Figure 1. Factors influencing GC separation and retention time of methyl benzoate isomers.

Key Considerations for Method Optimization:

  • Stationary Phase Selection: For baseline separation of meta and para isomers, which often have very similar boiling points, a more polar stationary phase (e.g., a Carbowax or a cyanopropyl-based column) may be required. These phases can exploit subtle differences in the isomers' dipole moments to achieve separation.

  • Temperature Programming: A well-defined temperature ramp is crucial for resolving all three isomers from each other and from the solvent peak. A slower ramp rate can improve the separation of closely eluting peaks.

  • Carrier Gas Flow Rate: Optimizing the carrier gas flow rate is essential for achieving good peak shape and resolution.

References

A Comparative Guide to Stability-Indicating Method Development for Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for developing a stability-indicating method for methyl 3-methylbenzoate (B1238549), a key intermediate in various synthetic processes. We present detailed experimental protocols and supporting data to facilitate the selection of an optimal analytical strategy.

Methyl 3-methylbenzoate, an ester, is susceptible to degradation under various environmental conditions, potentially impacting the quality, safety, and efficacy of final products. A stability-indicating analytical method is crucial as it can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate the drug substance from its degradation products.[1][2] This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary technique, with comparisons to Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Technologies

The choice of analytical technique is critical for the successful development of a stability-indicating method. While HPLC is often the method of choice for non-volatile compounds, GC-MS and NMR offer unique advantages.[3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Applicability Well-suited for non-volatile and thermally labile compounds like this compound.[3]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[3]Provides structural elucidation of the parent compound and its degradation products. Can be used for quantification with an internal standard.[4]
Selectivity High selectivity can be achieved by optimizing the stationary phase, mobile phase, and detector.Excellent selectivity, especially when coupled with a mass spectrometer for identification of unknown impurities.High structural selectivity, allowing for the identification of isomers and subtle structural changes.
Sensitivity Good sensitivity, typically in the µg/mL to ng/mL range, depending on the detector.Very high sensitivity, often in the pg/mL range.Lower sensitivity compared to HPLC and GC-MS, typically requiring higher concentrations.
Quantification Excellent for quantitative analysis with high precision and accuracy.Can be quantitative, but may require careful calibration and internal standards.Quantitative with the use of an internal standard, but can be less precise than HPLC.[4]
Throughput High throughput is achievable with modern autosamplers and fast LC methods.Generally lower throughput than HPLC due to longer run times.Lower throughput, as sample preparation and data acquisition can be more time-consuming.

Experimental Protocols

Stability-Indicating HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method is recommended for the analysis of this compound and its degradation products.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (Gradient elution may be necessary to separate all degradation products)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 235 nm

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.[3]

  • Sample Solution: Prepare a sample solution of this compound at the same concentration as the standard solution using the mobile phase as the diluent.[3]

Method Validation:

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1] The goal is to achieve 5-20% degradation of the drug substance.[6]

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.[6]
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 1-4 hours.[6]
Oxidation Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.[6]
Thermal Stress Expose a solid sample of the compound to 80°C for 48 hours.[6]
Photostability Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[6]

Visualizations

Experimental Workflow for Method Development

Method Development Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Literature Search & Initial Parameter Selection B Chromatographic Optimization (Column, Mobile Phase, etc.) A->B C Sample Preparation Optimization B->C D Stress Studies (Acid, Base, Oxidative, Thermal, Photolytic) C->D E Analysis of Stressed Samples D->E F Peak Purity & Resolution Assessment E->F G Validation as per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) F->G H Final Method Finalization G->H

Caption: Workflow for the development and validation of a stability-indicating method.

Potential Degradation Pathway of this compound

The primary degradation pathway for this compound is expected to be hydrolysis of the ester linkage.

Degradation Pathway Parent This compound Degradant1 3-Methylbenzoic Acid Parent->Degradant1 Hydrolysis (Acid or Base Catalyzed) Degradant2 Methanol Parent->Degradant2 Hydrolysis (Acid or Base Catalyzed)

Caption: Predicted primary degradation pathway of this compound.

Conclusion

The development of a robust stability-indicating method is a critical step in the pharmaceutical development process. For this compound, a reverse-phase HPLC method is a suitable and widely accepted approach. This guide provides a framework for the development and validation of such a method, including detailed protocols for forced degradation studies. While HPLC is the primary recommendation, alternative techniques like GC-MS and NMR can provide valuable supplementary information, particularly for the identification of unknown degradation products. The choice of the final method should be based on the specific requirements of the analysis, including the need for quantitative data, structural confirmation, and throughput.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. Methyl 3-methylbenzoate (B1238549), an important intermediate in organic synthesis, requires robust analytical methods for its characterization and quality control. This guide provides an objective comparison of the two most common and powerful analytical techniques for the analysis of methyl 3-methylbenzoate: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific cross-validation studies for this compound are not extensively found in peer-reviewed literature, this guide extrapolates from established methodologies for structurally similar benzoate (B1203000) esters and analytical validation principles outlined by the International Council for Harmonisation (ICH).[1] The presented data and protocols are intended to serve as a comprehensive resource for selecting and validating the most suitable analytical method for your specific application.

High-Level Comparison: HPLC-UV vs. GC-MS

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[2] For this compound, a reversed-phase HPLC method with UV detection is a robust and cost-effective approach for routine analysis and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[3] Given that this compound is a relatively volatile ester, GC-MS offers excellent separation efficiency and confident identification based on mass spectra.[4]

The choice between HPLC-UV and GC-MS will depend on the specific analytical requirements, such as the sample matrix, the need for sensitivity, and the availability of instrumentation. For routine quality control and quantification of the main component, HPLC-UV is often the method of choice. For the identification of unknown impurities or trace-level analysis, the higher sensitivity and specificity of GC-MS may be more appropriate.[4][5]

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound, based on typical validation parameters for similar analytes.[5]

Parameter HPLC-UV GC-MS ICH Guideline/Acceptance Criteria
Linearity (R²) > 0.999> 0.998R² ≥ 0.99[6]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%80 - 120%[7]
Precision (% RSD) < 2.0%< 5.0%≤ 15%[7]
Limit of Detection (LOD) ~15 ng/mL~2 ng/mLSignal-to-Noise ratio of 3:1[8]
Limit of Quantitation (LOQ) ~45 ng/mL~6 ng/mLSignal-to-Noise ratio of 10:1[8]
Robustness HighModerateUnaffected by small, deliberate variations[8]
Specificity GoodExcellentAbility to assess the analyte unequivocally

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-MS analyses are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quality control and quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.[6]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[9]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate injections of the sample solution at 100% of the test concentration.[10]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.[10]

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio of the baseline.[8]

  • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity and sensitivity, making it suitable for the analysis of trace amounts of this compound or for the identification of impurities.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometry Mode: Full scan (m/z 40-400) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.1-20 µg/mL).

  • Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

3. Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ, and Specificity) are assessed similarly to the HPLC method, with adjustments for the GC-MS technique and its higher sensitivity.

Workflow and Process Diagrams

To visualize the logical flow of the analytical method validation and cross-validation processes, the following diagrams are provided in the DOT language.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_scope Define Validation Scope select_params Select Validation Parameters (ICH Guidelines) define_scope->select_params prep_solutions Prepare Standard and Sample Solutions select_params->prep_solutions Protocol Defined perform_exp Perform Validation Experiments prep_solutions->perform_exp data_analysis Analyze Data and Calculate Results perform_exp->data_analysis Raw Data compile_report Compile Validation Report data_analysis->compile_report

Caption: A workflow diagram illustrating the key stages of analytical method validation.

Cross_Validation_Workflow cluster_method1 Originating Laboratory (Lab A) cluster_method2 Receiving Laboratory (Lab B) cluster_comparison Comparative Analysis validated_method_A Fully Validated Analytical Method transfer_protocol Method Transfer Protocol validated_method_A->transfer_protocol Transfer analyze_samples Analyze Same QC Samples in Both Labs validated_method_A->analyze_samples partial_validation_B Partial Method Validation transfer_protocol->partial_validation_B partial_validation_B->analyze_samples compare_results Compare Results Against Acceptance Criteria analyze_samples->compare_results

Caption: A logical diagram showing the process of cross-validation between two laboratories.

References

"performance characteristics of different GC columns for methyl benzoate analysis"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of methyl benzoate (B1203000), a common volatile organic compound, by gas chromatography (GC) is crucial for quality control and research applications. The choice of GC column is a critical factor that directly impacts separation efficiency, resolution, and overall data quality. This guide provides an objective comparison of the performance characteristics of different GC columns for methyl benzoate analysis, supported by experimental data and detailed methodologies.

The selection of a GC column is primarily dictated by the polarity of its stationary phase. The principle of "like dissolves like" is a fundamental concept in chromatography; a stationary phase will have the strongest interactions with analytes of similar polarity. For methyl benzoate, an aromatic ester with moderate polarity, both non-polar and polar columns can be utilized, each offering distinct advantages in separation.

Performance Characteristics of Different GC Columns

The following table summarizes the performance of various GC columns for the analysis of methyl benzoate, focusing on retention time as a key performance indicator.

Column NameStationary Phase CompositionPolarityRetention Time (min)Column Dimensions
DB-1 / Rxi-1ms 100% DimethylpolysiloxaneNon-Polar1.27[1], 8.38210 m x 0.1 mm, 0.1 µm[1] / 29.8 m x 0.25 mm, 25 µm
DB-5ms 5% Diphenyl / 95% DimethylpolysiloxaneNon-PolarNot specified30 m x 0.25 mm, 0.25 µm[2]
DB-624 6% Cyanopropylphenyl / 94% DimethylpolysiloxaneIntermediate19.90[3][4]30 m x 0.53 mm, 3.00 µm[4][5]
DB-WAX Polyethylene Glycol (PEG)Polar19.70[4]30 m x 0.53 mm, 1.00 µm[4]

Note: Retention times are highly dependent on the specific experimental conditions (e.g., oven temperature program, carrier gas flow rate) and column dimensions. The provided data should be used for comparative purposes.

Experimental Protocols

Detailed experimental methodologies are essential for reproducible results. Below are the protocols used for the analysis of methyl benzoate on different GC columns.

Protocol 1: Analysis of Methyl Benzoate on a Non-Polar DB-1 Column
  • Instrumentation: Agilent 6850 Gas Chromatograph with a Flame Ionization Detector (FID).[1]

  • Column: Agilent DB-1 (100% Dimethylpolysiloxane), 10 m x 0.1 mm ID, 0.1 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow of 0.8 mL/min.[1]

  • Oven Temperature Program: Initial temperature of 60°C, ramped at 60°C/min to 300°C, and held for 1 minute.[1]

  • Injector: Automatic liquid injector.

  • Detector: FID.

Protocol 2: Analysis of Methyl Benzoate on a Non-Polar Rxi-1ms Column
  • Instrumentation: Shimadzu GC-QP2010Plus Gas Chromatograph with a Mass Spectrometer (MS).[6]

  • Column: Rxi-1ms (100% Dimethylpolysiloxane), 29.8 m x 0.25 mm ID, 25 µm film thickness.[6]

  • Carrier Gas: High purity helium.[6]

  • Injector: Manual injection, 1 µL.[6]

  • Injector Temperature: Not specified.

  • Oven Temperature Program: Not specified.

  • Detector: Mass Spectrometer.

Protocol 3: Analysis of Methyl Benzoate on a Non-Polar DB-5ms Column
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[2]

  • Column: DB-5ms (5% Diphenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: High-purity helium or hydrogen.[2]

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.[2]

  • Injection Volume: 1 µL in split mode (50:1 split ratio).[2]

  • Detector: FID at 280°C.[2]

Protocol 4: Analysis of Methyl Benzoate on an Intermediate Polarity DB-624 Column
  • Instrumentation: Gas Chromatograph with FID.[4]

  • Column: DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30 m x 0.53 mm ID, 3.00 µm film thickness.[4][5]

  • Carrier Gas: Helium at a constant pressure, 30 cm/sec at 40°C.[4]

  • Oven Temperature Program: 40°C for 5 min, then ramp at 10°C/min to 260°C, and hold for 3 min.[4]

  • Injector: Split injection (1:10) at 250°C.[4]

  • Detector: FID at 300°C.[4]

Protocol 5: Analysis of Methyl Benzoate on a Polar DB-WAX Column
  • Instrumentation: Gas Chromatograph with FID.[4]

  • Column: DB-WAX (Polyethylene Glycol), 30 m x 0.53 mm ID, 1.00 µm film thickness.[4]

  • Carrier Gas: Helium at a constant pressure, 34 cm/sec at 40°C.[4]

  • Oven Temperature Program: 40°C for 5 min, then ramp at 10°C/min to 230°C, and hold for 7 min.[4]

  • Injector: Split injection (1:10) at 250°C.[4]

  • Detector: FID at 300°C.[4]

Visualizing the GC Analysis Workflow

The following diagram illustrates the typical workflow for the GC analysis of methyl benzoate.

GC_Workflow GC Analysis Workflow for Methyl Benzoate cluster_prep Sample Preparation cluster_analysis GC System cluster_data Data Analysis Sample Sample Containing Methyl Benzoate Dilution Dilution with Appropriate Solvent Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector Injector Vial->Injector Column GC Column (e.g., DB-1, DB-WAX) Injector->Column Oven Oven (Temperature Program) Detector Detector (FID or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration (Retention Time, Area) Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A logical workflow for the GC analysis of methyl benzoate.

Conclusion

The choice of GC column for methyl benzoate analysis depends on the specific requirements of the study.

  • Non-polar columns , such as the DB-1 or DB-5 series, separate compounds primarily based on their boiling points. These are a good starting point for the analysis of a homologous series of benzoate esters.[7]

  • Intermediate polarity columns , like the DB-624, offer a different selectivity and can be useful for resolving methyl benzoate from other components in a complex matrix.

  • Polar columns , such as the DB-WAX, provide strong interactions with polar analytes and can be advantageous for separating isomers or when analyzing samples with a wide range of polarities.

By understanding the performance characteristics of different columns and adhering to detailed experimental protocols, researchers can achieve reliable and accurate results in the GC analysis of methyl benzoate.

References

A Comparative Spectroscopic Analysis of Methyl Benzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for methyl benzoate (B1203000) and its selected structural isomers. By examining their distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can effectively differentiate between these closely related compounds. This information is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development.

Structural Isomers Under Comparison

The following isomers of methyl benzoate (C₈H₈O₂) are analyzed in this guide:

  • Methyl Benzoate: The parent ester.

  • Methyl 2-Hydroxybenzoate (Methyl Salicylate): An ortho-substituted phenolic ester.

  • Methyl 3-Hydroxybenzoate: A meta-substituted phenolic ester.

  • Methyl 4-Hydroxybenzoate: A para-substituted phenolic ester.

  • Methyl Phenoxyacetate: An isomer with an ether linkage.

  • Benzyl Formate: An isomer with the ester functionality reversed.

Comparative Spectral Data

The spectral data for methyl benzoate and its isomers are summarized in the tables below, providing a clear comparison of their key spectroscopic features.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)
Methyl Benzoate C=O Stretch: ~1724 cm⁻¹ (strong, sharp); C-O Stretch: ~1277 and 1111 cm⁻¹ (strong); Aromatic C-H Stretch: >3000 cm⁻¹; Aliphatic C-H Stretch: <3000 cm⁻¹
Methyl 2-Hydroxybenzoate O-H Stretch: ~3200 cm⁻¹ (broad, due to intramolecular H-bonding); C=O Stretch: ~1680 cm⁻¹ (strong, shifted to lower frequency due to H-bonding)[1]; C-O Stretch: ~1250 and 1150 cm⁻¹
Methyl 3-Hydroxybenzoate O-H Stretch: ~3350 cm⁻¹ (broad); C=O Stretch: ~1720 cm⁻¹ (strong, sharp); C-O Stretch: ~1280 and 1120 cm⁻¹
Methyl 4-Hydroxybenzoate O-H Stretch: ~3350 cm⁻¹ (broad); C=O Stretch: ~1720 cm⁻¹ (strong, sharp); C-O Stretch: ~1280 and 1170 cm⁻¹
Methyl Phenoxyacetate C=O Stretch: ~1760 cm⁻¹ (strong, sharp); C-O-C (ether) Stretch: ~1220 and 1080 cm⁻¹ (strong); Aliphatic C-H Stretch: <3000 cm⁻¹
Benzyl Formate C=O Stretch: ~1720 cm⁻¹ (strong, sharp); C-O Stretch: ~1180 cm⁻¹ (strong); Formyl C-H Stretch: ~2850 cm⁻¹ (weak)
¹H NMR Spectroscopy Data (Chemical Shifts in δ ppm)
CompoundAromatic Protons (δ ppm)Methyl/Methylene Protons (δ ppm)Other Protons (δ ppm)
Methyl Benzoate 8.0 (d, 2H), 7.5 (t, 1H), 7.4 (t, 2H)3.9 (s, 3H)-
Methyl 2-Hydroxybenzoate 7.8 (dd, 1H), 7.4 (dt, 1H), 6.9 (dd, 1H), 6.8 (dt, 1H)3.9 (s, 3H)10.8 (s, 1H, -OH)
Methyl 3-Hydroxybenzoate 7.5 (t, 1H), 7.3 (m, 2H), 7.0 (m, 1H)3.9 (s, 3H)~6.0 (s, 1H, -OH)
Methyl 4-Hydroxybenzoate 7.9 (d, 2H), 6.9 (d, 2H)3.8 (s, 3H)~6.0 (s, 1H, -OH)
Methyl Phenoxyacetate 7.3 (t, 2H), 7.0 (t, 1H), 6.9 (d, 2H)4.6 (s, 2H), 3.8 (s, 3H)-
Benzyl Formate 7.4-7.3 (m, 5H)5.2 (s, 2H)8.1 (s, 1H, -CHO)
¹³C NMR Spectroscopy Data (Chemical Shifts in δ ppm)
CompoundAromatic Carbons (δ ppm)Carbonyl Carbon (δ ppm)Methyl/Methylene Carbon (δ ppm)
Methyl Benzoate 133.0, 130.5, 129.5, 128.4167.052.1
Methyl 2-Hydroxybenzoate 161.5 (C-OH), 135.8, 131.8, 119.2, 117.6, 112.2170.552.3
Methyl 3-Hydroxybenzoate 158.0 (C-OH), 132.0, 129.8, 121.0, 120.5, 116.0166.852.4
Methyl 4-Hydroxybenzoate 162.0 (C-OH), 131.8, 122.5, 115.3167.052.0
Methyl Phenoxyacetate 157.9, 129.6, 121.8, 114.8169.565.5, 52.2
Benzyl Formate 135.8, 128.6, 128.3, 128.2161.066.5
Mass Spectrometry Data (Key Fragments m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z) and Interpretation
Methyl Benzoate 136105 ([M-OCH₃]⁺), 77 ([C₆H₅]⁺)[2]
Methyl 2-Hydroxybenzoate 152120 ([M-CH₃OH]⁺), 92 ([C₆H₄O]⁺)[3]
Methyl 3-Hydroxybenzoate 152121 ([M-OCH₃]⁺), 93 ([C₆H₅O]⁺)
Methyl 4-Hydroxybenzoate 152121 ([M-OCH₃]⁺), 93 ([C₆H₅O]⁺)
Methyl Phenoxyacetate 15294 ([C₆H₅OH]⁺), 59 ([COOCH₃]⁺)
Benzyl Formate 13691 ([C₇H₇]⁺, tropylium (B1234903) ion), 108 ([M-CO]⁺)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Perform Fourier transformation, phase correction, baseline correction, and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for liquid samples.

  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.[4]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used for the analysis of these volatile compounds.

  • Sample Introduction: The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS) for separation of mixtures.

  • Data Acquisition:

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range of approximately 40 to 200 amu.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the compound by identifying characteristic neutral losses and fragment ions.

Visualization of Relationships and Workflows

Structural Relationships of Methyl Benzoate and Its Isomers

G Structural Relationships of Methyl Benzoate and its Isomers MB Methyl Benzoate C8H8O2 MS Methyl 2-Hydroxybenzoate (Methyl Salicylate) MB->MS ortho-Hydroxylation M3HB Methyl 3-Hydroxybenzoate MB->M3HB meta-Hydroxylation M4HB Methyl 4-Hydroxybenzoate MB->M4HB para-Hydroxylation MPA Methyl Phenoxyacetate MB->MPA Rearrangement (Ether linkage) BF Benzyl Formate MB->BF Rearrangement (Reversed ester) G General Experimental Workflow for Spectral Comparison start Obtain Pure Samples of Isomers nmr NMR Spectroscopy (1H and 13C) start->nmr ir IR Spectroscopy (FTIR-ATR) start->ir ms Mass Spectrometry (EI-MS) start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Tabulate and Compare Spectral Data data_analysis->comparison report Generate Comparison Guide comparison->report

References

Safety Operating Guide

Proper Disposal of Methyl 3-methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methyl 3-methylbenzoate (B1238549), ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Methyl 3-methylbenzoate with appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, proper PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most chemical waste, is regulated and must not be done through standard trash or sewer systems.[2] The recommended method of disposal is through an approved hazardous waste program, which typically involves incineration.[1]

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed container. Plastic containers are often preferred for hazardous waste to minimize the risk of breakage, provided they are compatible with the chemical.[2]

    • Do not mix this compound with incompatible wastes. It is incompatible with strong oxidizing agents.[1]

  • Labeling the Waste Container:

    • The waste container must be clearly labeled as "Hazardous Waste."[2][3]

    • The label must include the full chemical name, "this compound," and its concentration if in a mixture. Avoid using abbreviations or chemical formulas.[2]

    • Include the date of waste generation, the location (e.g., lab and room number), and the name of the principal investigator or responsible party.[2]

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area.[4]

    • Segregate the waste container from incompatible materials.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

    • Complete any required hazardous waste disposal forms provided by your EHS office. This typically involves listing the chemical constituents and their quantities.[2]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with an appropriate solvent.[3]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][4]

    • After triple-rinsing and allowing the container to air dry, the original labels should be defaced or removed, and the container can then typically be disposed of in the regular trash.[3][4]

Summary of Key Disposal Information

ParameterGuidelineSource
Disposal Method Dispose of contents/container to an approved waste disposal plant. Incineration in a chemical incinerator with an afterburner and scrubber is a recommended method.[1]
Container Type Use a suitable, sealable container compatible with the chemical. Plastic is often preferred over glass.[2][3]
Labeling Requirements Must be labeled "Hazardous Waste" with the full chemical name, date, and origin.[2]
Mixing Waste Do not mix with incompatible chemicals, such as strong oxidizing agents.[1]
Empty Containers Triple-rinse with a suitable solvent; collect and dispose of the rinsate as hazardous waste. Deface original labels before disposing of the container in regular trash.[3][4]
Regulatory Body The Environmental Protection Agency (EPA) regulates chemical waste through the Resource Conservation and Recovery Act (RCRA).[2][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is container empty? A->B C Collect waste in a designated, compatible, and sealed container. B->C No H Triple-rinse container with a suitable solvent. B->H Yes D Label container as 'Hazardous Waste' with full chemical name, date, and origin. C->D E Store in a secure, designated secondary containment area. D->E F Contact EHS for hazardous waste pickup and complete necessary forms. E->F G End of Process F->G I Collect rinsate as hazardous waste. H->I J Deface original labels and dispose of empty container in regular trash. H->J I->C J->G

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Methyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential information for the safe handling and disposal of Methyl 3-methylbenzoate (B1238549) (CAS No: 99-36-5), also known as Methyl m-toluate. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Methyl 3-methylbenzoate is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

It is a combustible liquid and should be kept away from heat, sparks, and open flames.[1][2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure:

Protection Type Specific Recommendations Rationale
Hand Protection Chemical resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1][3]To prevent skin contact which can cause irritation.[1]
Eye and Face Protection Chemical safety goggles or safety glasses. A face shield should be worn when there is a risk of splashing.[1]To protect against serious eye irritation from splashes or vapors.[1]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat. Safety shoes are also recommended.[1]To prevent accidental skin contact.
Respiratory Protection In case of inadequate ventilation or when exposure limits may be exceeded, use a NIOSH (US) or EN 166 (EU) approved respirator.[1][3]To avoid inhalation of vapors which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure that an emergency eye wash fountain and safety shower are immediately accessible.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Assemble all necessary equipment and materials before beginning work to minimize movement and potential for spills.

    • Inspect all PPE for integrity before use.

  • Handling:

    • Avoid breathing fumes, mist, spray, or vapors.[1]

    • Dispense the chemical carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[4]

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1][4]

    • Wash hands thoroughly with soap and water after handling.[1][3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][4]

    • Keep away from heat, sparks, and open flames.[1][2]

    • Store separately from strong oxidizing agents.[1]

Emergency Procedures

Exposure Scenario Immediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert dry material and place in a suitable container for disposal. For large spills, dike the area to prevent spreading. Ventilate the area.[1][3]
Fire Use alcohol-resistant foam, carbon dioxide, or dry powder to extinguish.[1]

Disposal Plan

  • Waste Chemical: Dispose of this compound through a licensed waste disposal company. It may be removed to an authorized incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical. Do not reuse empty containers.

Quantitative Data Summary

Property Value
CAS Number 99-36-5
Molecular Formula C9H10O2
Flash Point 83 °C (181.4 °F)[5]
Boiling Point 199 °C (390.2 °F)[5]
HMIS Rating Health: 2, Flammability: 1, Physical Hazard: 0[1]
NFPA Rating Health: 2, Fire: 1, Reactivity: 0[1]

graph "Methyl_3_methylbenzoate_Handling_Workflow" {
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node [shape=box, style="filled", fontname="Arial", fontsize=12];
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prep_ppe [label="Don Appropriate PPE\n(Gloves, Goggles, Lab Coat)"];
prep_vent [label="Ensure Proper Ventilation\n(Fume Hood)"];
prep_emergency [label="Verify Emergency Equipment\n(Eyewash, Shower)"];

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handle_chemical [label="Handle this compound"];
handle_storage [label="Store Properly\n(Cool, Dry, Ventilated)"];

}

subgraph "cluster_disposal" { label="3. Disposal Phase"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

dispose_waste [label="Dispose of Chemical Waste\n(Authorized Vendor)"];
dispose_container [label="Dispose of Contaminated\nContainers"];

}

subgraph "cluster_emergency" { label="4. Emergency Response"; style="filled"; fillcolor="#EA4335"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

emergency_spill [label="Spill Response"];
emergency_exposure [label="Exposure Response\n(First Aid)"];
emergency_fire [label="Fire Response"];

}

// Workflow Logic prep_ppe -> handle_chemical; prep_vent -> handle_chemical; prep_emergency -> handle_chemical;

handle_chemical -> handle_storage [label="Post-use"]; handle_chemical -> dispose_waste [label="Waste Generation"]; dispose_waste -> dispose_container;

// Emergency Connections handle_chemical -> emergency_spill [style=dashed, color="#EA4335", arrowhead=vee, label="If Spill Occurs"]; handle_chemical -> emergency_exposure [style=dashed, color="#EA4335", arrowhead=vee, label="If Exposure Occurs"]; handle_chemical -> emergency_fire [style=dashed, color="#EA4335", arrowhead=vee, label="If Fire Occurs"]; }

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.